Product packaging for Bis(chloromethyl)dimethylsilane(Cat. No.:CAS No. 2917-46-6)

Bis(chloromethyl)dimethylsilane

Cat. No.: B1265723
CAS No.: 2917-46-6
M. Wt: 157.11 g/mol
InChI Key: TVRFAOJPBXYIRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Bis(chloromethyl)dimethylsilane is a useful research compound. Its molecular formula is C4H10Cl2Si and its molecular weight is 157.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H10Cl2Si B1265723 Bis(chloromethyl)dimethylsilane CAS No. 2917-46-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bis(chloromethyl)-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10Cl2Si/c1-7(2,3-5)4-6/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVRFAOJPBXYIRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(CCl)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10Cl2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80183426
Record name Bis(chloromethyl)dimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80183426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2917-46-6
Record name Bis(chloromethyl)dimethylsilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2917-46-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bis(chloromethyl)dimethylsilane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002917466
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bis(chloromethyl)dimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80183426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(chloromethyl)dimethylsilane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.954
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to Bis(chloromethyl)dimethylsilane: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 2917-46-6

Bis(chloromethyl)dimethylsilane is a versatile bifunctional organosilicon compound extensively utilized by researchers and chemical synthesis professionals. Its two reactive chloromethyl groups make it a valuable precursor for the synthesis of a wide array of silicon-containing heterocycles, polymers, and other complex organosilane derivatives. This technical guide provides a comprehensive overview of its properties, spectral data, safety and handling, and detailed experimental protocols for its key applications.

Chemical and Physical Properties

This compound is a colorless liquid under standard conditions.[1][2] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 2917-46-6[1][2][3][4][5]
Molecular Formula C₄H₁₀Cl₂Si[1][2][3][4][5]
Molecular Weight 157.11 g/mol [1][2][3][4][5]
Appearance Colorless liquid[1][2]
Boiling Point 159-160 °C (lit.)[1][2][4]
Density 1.075 g/mL at 25 °C (lit.)[1][2][4]
Refractive Index (n20/D) 1.460 (lit.)[1][2][4]
Flash Point 46 °C (114.8 °F) - closed cup[1][2]
Vapor Density >1 (vs air)[1][2]
Hydrolytic Sensitivity No reaction with water under neutral conditions.

While specific quantitative data on solubility in a range of organic solvents is not extensively documented in readily available literature, its chemical structure suggests miscibility with common nonpolar and polar aprotic organic solvents such as ethers (e.g., diethyl ether, THF), halogenated hydrocarbons (e.g., dichloromethane, chloroform), and aromatic hydrocarbons (e.g., toluene).

Spectral Data

The structural identity of this compound can be confirmed through various spectroscopic techniques.

Table 2: Spectral Data of this compound

TechniqueDataReference
¹H NMR Spectra available, typically in CDCl₃.
¹³C NMR Spectra available, typically in CDCl₃.
Infrared (IR) Spectroscopy Spectra available for the liquid film.
Mass Spectrometry (MS) Electron ionization mass spectra are available.

Safety and Handling

This compound is a flammable liquid and vapor and causes skin and serious eye irritation.[1][2] It may also cause respiratory irritation.[1][2]

Table 3: Hazard and Safety Information for this compound

CategoryInformationReference
Signal Word Warning[1][2]
Hazard Statements H226 (Flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1][2]
Precautionary Statements P210, P233, P240, P241, P242, P243, P261, P264, P271, P280, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P312, P321, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501[1][2]
Personal Protective Equipment (PPE) Eyeshields, faceshields, gloves, and a suitable respirator (e.g., type ABEK (EN14387) respirator filter) are recommended.[4]

It should be handled in a well-ventilated area, away from heat, sparks, and open flames.[1][2] Static discharge precautions should be taken.

Experimental Protocols and Applications

The reactivity of the two chloromethyl groups makes this compound a key building block in organosilicon chemistry. It readily undergoes nucleophilic substitution reactions, allowing for the introduction of a wide range of functionalities.

Synthesis of Silicon-Containing Heterocycles

This compound is a precursor for the synthesis of various silicon-containing heterocyclic compounds. One notable application is the synthesis of 1,1,3,3-tetramethyl-1,3-disilacyclobutane.

Experimental Workflow: Synthesis of 1,1,3,3-tetramethyl-1,3-disilacyclobutane

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A This compound D Add this compound to Mg in ether (dropwise) A->D B Magnesium turnings B->D C Anhydrous diethyl ether C->D E Reflux the mixture D->E F Quench with saturated NH4Cl solution E->F G Separate organic layer F->G H Dry over anhydrous Na2SO4 G->H I Filter and remove solvent H->I J Vacuum distillation I->J K 1,1,3,3-tetramethyl-1,3-disilacyclobutane J->K

Caption: A general workflow for the synthesis of 1,1,3,3-tetramethyl-1,3-disilacyclobutane.

A detailed experimental procedure for a similar cyclization reaction is described for the synthesis of 1,1,3,3-tetramethyl-1,3-disilacyclobutane, which involves the reaction of 1,3-dichloro-1,1,3,3-tetramethyldisiloxane with magnesium in ether, followed by cleavage of the siloxane linkage and subsequent cyclization. While not a direct use of this compound, the underlying principle of intramolecular Grignard-type reaction is analogous.

Williamson Ether Synthesis Analogue

The chloromethyl groups can react with alkoxides or phenoxides in a manner analogous to the Williamson ether synthesis to form bis(alkoxymethyl)dimethylsilanes. These derivatives are useful intermediates for further functionalization.

Experimental Workflow: Synthesis of Bis(alkoxymethyl)dimethylsilane

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_product Product A This compound F Nucleophilic substitution by alkoxide A->F B Alcohol (R-OH) E Deprotonation of alcohol B->E C Base (e.g., NaH, K2CO3) C->E D Anhydrous solvent (e.g., THF, DMF) D->E E->F G Stir at appropriate temperature F->G H Quench reaction G->H I Extract with organic solvent H->I J Wash with water and brine I->J K Dry organic layer J->K L Remove solvent K->L M Bis(alkoxymethyl)dimethylsilane L->M

Caption: General workflow for the synthesis of bis(alkoxymethyl)dimethylsilane.

Synthesis of Polysiloxanes and Other Polymers

This compound can be used as a monomer in polycondensation reactions with diols, diamines, or other difunctional nucleophiles to produce a variety of polysiloxanes and other silicon-containing polymers. The properties of the resulting polymers can be tailored by the choice of the comonomer.

Experimental Protocol: Polycondensation with a Diol (Conceptual)

  • Preparation: In a flame-dried, three-necked flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet, dissolve the diol and a non-nucleophilic base (e.g., pyridine) in an anhydrous solvent (e.g., toluene).

  • Reaction: Slowly add a solution of this compound in the same solvent to the stirred diol solution at room temperature or elevated temperature.

  • Monitoring: The progress of the polymerization can be monitored by techniques such as GPC (Gel Permeation Chromatography) to follow the increase in molecular weight.

  • Work-up: After the desired degree of polymerization is reached, the reaction mixture is cooled, and the precipitated salt is removed by filtration.

  • Purification: The polymer is typically isolated by precipitation into a non-solvent (e.g., methanol) and then dried under vacuum.

Grignard and Organolithium Reactions

The chloromethyl groups can be converted to the corresponding Grignard or organolithium reagents, which are powerful nucleophiles for the formation of new carbon-silicon or carbon-carbon bonds.

Experimental Protocol: Reaction with Phenylmagnesium Bromide

A detailed procedure for the reaction of a similar compound, chloro(chloromethyl)dimethylsilane, with phenylmagnesium bromide has been reported. This reaction proceeds via nucleophilic substitution at the silicon center. A similar approach can be envisioned for this compound, where both chloromethyl groups could potentially be substituted, or reaction conditions could be controlled to achieve monosubstitution.

Procedure Outline:

  • A flame-dried, three-necked, round-bottomed flask is equipped with a dropping funnel, a condenser with an argon inlet, a temperature probe, and a magnetic stir bar.

  • This compound is dissolved in an anhydrous solvent like 1,4-dioxane.

  • The solution is cooled in an ice/water bath.

  • A solution of phenylmagnesium bromide in THF is added dropwise to the cooled silane solution.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional period.

  • The reaction is quenched by pouring it into a cold saturated aqueous ammonium chloride solution.

  • The product is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is then purified by vacuum distillation.

This in-depth guide provides essential information for researchers and professionals working with this compound. By understanding its properties, handling requirements, and versatile reactivity, its full potential as a key building block in organosilicon chemistry can be realized.

References

An In-depth Technical Guide on Bis(chloromethyl)dimethylsilane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential technical information regarding bis(chloromethyl)dimethylsilane, a chemical compound relevant to researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Chemical Properties

This compound is a colorless liquid utilized in the synthesis of various organic compounds. It plays a significant role in the production of silicone polymers and resins and is also employed as a crosslinking agent and a precursor in organosilicon compound preparation.[1]

Quantitative Data Summary

The fundamental molecular properties of this compound are summarized in the table below for quick reference.

PropertyValueSource
Molecular FormulaC4H10Cl2Si[1][2][3][4][5]
Molecular Weight157.11 g/mol [1][3][4][5]
Alternate Molecular Weight157.114 g/mol [2]
CAS Registry Number2917-46-6[1][2][3][4]
Density1.075 g/mL at 25 °C[3]
Boiling Point159-160 °C
Refractive Indexn20/D 1.460[1]

Structural and Identification Information

The structural formula of this compound is (CH3)2Si(CH2Cl)2. For unambiguous identification, the International Chemical Identifier (InChI) and its condensed version, the InChIKey, are provided below.

  • InChI: 1S/C4H10Cl2Si/c1-7(2,3-5)4-6/h3-4H2,1-2H3[2]

  • InChIKey: TVRFAOJPBXYIRM-UHFFFAOYSA-N[2]

The following diagram illustrates the relationship between the compound's name and its core molecular properties.

molecular_properties compound This compound CAS: 2917-46-6 formula Molecular Formula C4H10Cl2Si compound->formula has weight Molecular Weight 157.11 g/mol compound->weight has

References

Synthesis and characterization of Bis(chloromethyl)dimethylsilane

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Characterization of Bis(chloromethyl)dimethylsilane

Introduction

This compound (CAS No. 2917-46-6) is an organosilicon compound with the linear formula (CH₃)₂Si(CH₂Cl)₂. It is a colorless liquid that serves as a versatile reagent and precursor in various fields of chemical synthesis.[1] Its bifunctional nature, possessing two chloromethyl groups, makes it a valuable crosslinking agent and a key building block in the synthesis of silicone polymers, resins, and other complex organosilicon molecules.[1] This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, tailored for researchers, scientists, and professionals in drug development and materials science.

Synthesis of this compound

The synthesis of this compound can be achieved through various methods, with free-radical chlorination of a suitable methylsilane precursor being a common approach. The following protocol is a representative method based on general procedures for the chlorination of organosilanes.

Synthesis Pathway

G cluster_reactants Reactants cluster_reagents Initiator cluster_product Product Dichlorodimethylsilane Dichlorodimethylsilane (CH₃)₂SiCl₂ Product This compound (CH₃)₂Si(CH₂Cl)₂ Dichlorodimethylsilane->Product Chlorination SulphurylChloride Sulphuryl Chloride (SO₂Cl₂) SulphurylChloride->Product Initiator Benzoyl Peroxide (C₁₄H₁₀O₄) Initiator->Product Heat (Reflux)

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol describes the synthesis of this compound via the chlorination of dichlorodimethylsilane using sulphuryl chloride as the chlorinating agent and benzoyl peroxide as a radical initiator.

Materials and Equipment:

  • Dichlorodimethylsilane ((CH₃)₂SiCl₂)[2][3]

  • Sulphuryl chloride (SO₂Cl₂)

  • Benzoyl peroxide

  • 500 mL two-necked round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and heating mantle

  • Dropping funnel

  • Distillation apparatus

  • Calcium chloride guard tube

Procedure:

  • Reaction Setup: A 500 mL two-necked flask is equipped with a magnetic stirrer, a reflux condenser fitted with a calcium chloride guard tube, and a dropping funnel.

  • Charging Reactants: The flask is charged with dichlorodimethylsilane.

  • Initiation: The reaction mixture is heated to reflux. A solution of sulphuryl chloride is added dropwise from the dropping funnel.

  • Radical Initiation: Small portions of benzoyl peroxide are added to the refluxing solution at regular intervals (e.g., every 2 hours) to maintain a steady concentration of radicals.

  • Reaction Monitoring: The reaction is monitored for completion (e.g., by GC analysis). The total reflux time is typically several hours.

  • Work-up and Purification: After the reaction is complete, the mixture is allowed to cool to room temperature. The crude product is then purified by fractional distillation to separate the desired this compound from unreacted starting materials and byproducts.

Characterization of this compound

The identity and purity of the synthesized this compound are confirmed through various analytical techniques, including the determination of its physical properties and spectroscopic analysis.

Physical and Chemical Properties
PropertyValueReference(s)
CAS Number 2917-46-6
Molecular Formula C₄H₁₀Cl₂Si[1]
Molecular Weight 157.11 g/mol
Appearance Colorless liquid[1]
Boiling Point 159-160 °C (lit.)
Density 1.075 g/mL at 25 °C (lit.)
Refractive Index (n20/D) 1.460 (lit.)
Flash Point 46 °C (115 °F) - closed cup[4]
Vapor Density >1 (vs air)
Spectroscopic Data
Spectroscopic TechniqueDataReference(s)
¹H NMR The ¹H NMR spectrum shows characteristic peaks for the methyl protons and the chloromethyl protons. The exact chemical shifts can vary slightly depending on the solvent used. A representative spectrum in CDCl₃ is available.[1]
¹³C NMR The ¹³C NMR spectrum confirms the presence of two distinct carbon environments corresponding to the methyl and chloromethyl groups. A representative spectrum in CDCl₃ is available.[1]
Mass Spectrometry The mass spectrum (electron ionization) provides information about the molecular weight and fragmentation pattern of the molecule.[5]
IR Spectroscopy The IR spectrum (liquid film) displays characteristic absorption bands corresponding to the various functional groups present in the molecule, such as C-H, Si-C, and C-Cl bonds.[1]

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization A Reaction Setup B Addition of Reactants and Initiator A->B C Reflux and Reaction B->C D Cooling and Work-up C->D E Fractional Distillation D->E F Physical Property Measurement E->F G Spectroscopic Analysis (NMR, IR, MS) E->G

Caption: General workflow for the synthesis and characterization of this compound.

References

Spectroscopic Analysis of Bis(chloromethyl)dimethylsilane: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth look at the spectroscopic data for Bis(chloromethyl)dimethylsilane (CAS No: 2917-46-6), a key organosilicon compound used in various synthetic applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the methodologies for their acquisition. This document is intended for researchers and professionals in the fields of chemistry and drug development.

Chemical Structure and Properties

  • Chemical Name: this compound

  • Molecular Formula: C₄H₁₀Cl₂Si[1][2]

  • Molecular Weight: 157.11 g/mol [1]

  • Appearance: Colorless liquid[1]

  • Boiling Point: 159-160 °C

  • Density: 1.075 g/mL at 25 °C

  • Refractive Index: n20/D 1.460

Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for this compound.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~0.4Singlet6HSi-(CH ₃)₂
~2.8Singlet4HSi-(CH ₂-Cl)₂
Data acquired in CDCl₃ at 400 MHz.[1][3]

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (ppm)Assignment
~-3.0Si-(C H₃)₂
~30.0Si-(C H₂-Cl)₂
Data acquired in CDCl₃.[1][4]

Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
~2960MediumC-H stretch (methyl)
~2920MediumC-H stretch (methylene)
~1410MediumCH₂ scissoring
~1260StrongSi-CH₃ symmetric deformation
~840StrongSi-C stretch, CH₃ rock
~700StrongC-Cl stretch
Data acquired as a liquid film.[1]

Table 4: Mass Spectrometry (Electron Ionization) Data

m/zRelative IntensityProposed Fragment
142Low[M-CH₃]⁺
107High[(CH₃)Si(CH₂Cl)]⁺
79Base Peak[(CH₃)₂SiCl]⁺
81HighIsotope peak of m/z 79
Data obtained via electron ionization.[5][6]

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: A sample of approximately 10-20 mg of this compound was dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.

  • ¹H NMR Acquisition: The spectrum was acquired with a 30° pulse width, an acquisition time of 4 seconds, and a relaxation delay of 1 second. A total of 16 scans were accumulated.

  • ¹³C NMR Acquisition: The spectrum was acquired using a proton-decoupled sequence with a 30° pulse width, an acquisition time of 2 seconds, and a relaxation delay of 2 seconds. A total of 1024 scans were accumulated to achieve a sufficient signal-to-noise ratio.

  • Data Processing: The resulting Free Induction Decays (FIDs) were processed with an exponential line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C. The spectra were Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are reported in parts per million (ppm) relative to TMS at 0.00 ppm.

3.2 Infrared (IR) Spectroscopy

  • Sample Preparation: As this compound is a liquid at room temperature, the spectrum was obtained using the thin-film method.[7] A single drop of the neat liquid was placed on the surface of a polished sodium chloride (NaCl) salt plate.[7] A second NaCl plate was carefully placed on top to spread the liquid into a thin, uniform film between the plates.[7][8]

  • Instrumentation: The spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition: The sample holder with the NaCl plates was placed in the instrument's sample compartment. A background spectrum of the clean, empty salt plates was recorded first. The sample spectrum was then collected over the range of 4000-600 cm⁻¹. A total of 32 scans were co-added at a resolution of 4 cm⁻¹ to improve the signal-to-noise ratio.

  • Data Processing: The final spectrum was generated by ratioing the sample spectrum against the background spectrum. The data is presented in terms of wavenumber (cm⁻¹) versus transmittance.

3.3 Mass Spectrometry (MS)

  • Sample Introduction: A dilute solution of this compound in methanol was introduced into the mass spectrometer via direct infusion or through a gas chromatography (GC) inlet for separation from any potential impurities.

  • Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source was used.

  • Ionization: Electron ionization was performed at a standard energy of 70 eV.

  • Mass Analysis: The mass spectrum was recorded across a mass-to-charge (m/z) range of 40-200 amu. The instrument was operated in positive ion detection mode.

  • Data Processing: The resulting mass spectrum was analyzed to identify the molecular ion peak (if present) and the major fragmentation patterns. The relative intensities of the peaks were normalized with respect to the base peak (the most intense peak in the spectrum).

Spectroscopic Analysis Workflow

The logical flow of spectroscopic analysis for the characterization of this compound is depicted below. This process ensures a comprehensive structural elucidation of the compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Final Confirmation Compound This compound (Purified Liquid) NMR NMR Spectroscopy (¹H & ¹³C) Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS NMR_Data Proton & Carbon Environment (Connectivity) NMR->NMR_Data IR_Data Functional Groups (Si-CH₃, C-Cl) IR->IR_Data MS_Data Molecular Weight & Fragmentation Pattern MS->MS_Data Structure Structural Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic characterization of a chemical compound.

References

Purity Specifications for Bis(chloromethyl)dimethylsilane in Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bis(chloromethyl)dimethylsilane, with the chemical formula (CH₃)₂Si(CH₂Cl)₂, is a versatile bifunctional organosilane reagent. Its two reactive chloromethyl groups make it a valuable crosslinking agent, derivatization reagent, and synthetic intermediate in a wide array of research and development applications. From the synthesis of advanced polymers and materials to its use in drug development as a linker or derivatizing agent, the purity of this compound is paramount to ensure the reliability, reproducibility, and safety of experimental outcomes. This technical guide provides a comprehensive overview of the purity specifications, common impurities, and analytical methodologies for this compound intended for research purposes.

Purity Specifications and Grades

For research applications, this compound is typically available in a standard research grade. While specific supplier specifications may vary, a general set of purity criteria is commonly accepted. Higher purity grades may be available for more sensitive applications, often distinguished by lower levels of specific impurities.

Table 1: Typical Purity Specifications for Research-Grade this compound

ParameterSpecificationTypical Analytical Method
Purity (Assay) ≥ 97.0%Gas Chromatography (GC)
Identity Conforms to structure¹H NMR, ¹³C NMR, MS
Appearance Colorless to pale yellow liquidVisual Inspection
Refractive Index (n²⁰/D) 1.458 - 1.462Refractometry
Boiling Point 159-160 °C (lit.)Distillation
Density (d²⁵/₄) 1.075 g/mL (lit.)Pycnometry

Common Impurities

The impurity profile of this compound is largely dependent on its synthetic route. A common method for its synthesis involves the chlorination of dichlorodimethylsilane. Potential impurities can arise from unreacted starting materials, side-reactions, and subsequent hydrolysis.

Table 2: Potential Impurities in this compound

Impurity NameChemical FormulaPotential Origin
Monochloromethyl-dimethylchlorosilane(CH₃)₂Si(CH₂Cl)ClIncomplete chlorination
Tris(chloromethyl)methylsilaneCH₃Si(CH₂Cl)₃Over-chlorination
Dichlorodimethylsilane(CH₃)₂SiCl₂Unreacted starting material
Polydimethylsiloxanes[-(CH₃)₂SiO-]nHydrolysis of chlorosilanes
Hydrochloric Acid (HCl)HClBy-product of hydrolysis

Analytical Methodologies for Purity Assessment

Accurate determination of the purity and impurity profile of this compound is crucial. The following are the most common analytical techniques employed.

Gas Chromatography (GC)

Gas chromatography is the primary method for quantifying the purity of this compound. A flame ionization detector (FID) is typically used due to its high sensitivity to organic compounds.

Experimental Protocol: GC-FID Analysis

  • Instrument: Gas chromatograph equipped with a split/splitless injector and a flame ionization detector (FID).

  • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Detector Temperature: 300 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 200 °C, hold for 5 minutes.

  • Injection Volume: 1 µL of a 1% solution in a dry, inert solvent (e.g., hexane or toluene).

  • Data Analysis: Purity is determined by the area percent method, where the peak area of this compound is compared to the total area of all peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural confirmation of this compound and the identification of impurities. Both ¹H and ¹³C NMR are utilized.

Experimental Protocol: ¹H NMR Analysis

  • Instrument: 300 MHz or higher NMR spectrometer.

  • Solvent: Chloroform-d (CDCl₃) or another suitable deuterated solvent.

  • Sample Preparation: Prepare a ~1% (v/v) solution of this compound in the deuterated solvent.

  • Acquisition Parameters:

    • Number of scans: 16

    • Relaxation delay: 5 seconds

    • Pulse angle: 30°

  • Expected Chemical Shifts (in CDCl₃):

    • ~0.3 ppm (singlet, 6H, Si-(CH₃)₂)

    • ~2.8 ppm (singlet, 4H, Si-CH₂-Cl)

  • Impurity Detection: The presence of other silicon-methyl or chloromethyl species will give rise to additional peaks in the spectrum, which can be identified and potentially quantified with the use of an internal standard.

Mass Spectrometry (MS)

Mass spectrometry, often coupled with Gas Chromatography (GC-MS), is used to confirm the molecular weight of this compound and to identify unknown impurities.

Experimental Protocol: GC-MS Analysis

  • GC Conditions: As described in section 3.1.

  • MS Detector: Electron Ionization (EI) source.

  • Ionization Energy: 70 eV.

  • Mass Range: m/z 30-300.

  • Expected Fragmentation Pattern: The mass spectrum will show the molecular ion peak and characteristic fragments corresponding to the loss of methyl and chloromethyl groups.

Visualization of Workflows and Relationships

Purity Assessment Workflow

The following diagram illustrates a typical workflow for the comprehensive purity assessment of this compound in a research setting.

cluster_0 Synthesis & Initial Purification cluster_1 Purity Analysis cluster_2 Final Qualification Synthesis Synthesis of Crude Product Distillation Fractional Distillation Synthesis->Distillation GC_FID GC-FID for Purity Assay Distillation->GC_FID NMR NMR for Structural Confirmation & Impurity ID Distillation->NMR GC_MS GC-MS for Impurity ID & Molecular Weight Distillation->GC_MS Specification_Check Comparison with Specifications GC_FID->Specification_Check NMR->Specification_Check GC_MS->Specification_Check Release Release for Research Use Specification_Check->Release

Caption: Workflow for Purity Assessment of this compound.

Purity Grade and Application Suitability

The required purity of this compound is directly related to the sensitivity of the intended application. The diagram below illustrates this relationship.

Standard_Grade Standard Research Grade (>97% Purity) Polymer_Synthesis Polymer Synthesis & Crosslinking Standard_Grade->Polymer_Synthesis Sufficient for most applications Material_Science Surface Modification Standard_Grade->Material_Science Generally acceptable High_Purity_Grade High Purity Grade (>99% Purity) Drug_Development Drug Development (Linker Synthesis) High_Purity_Grade->Drug_Development Minimizes side products & contaminants Derivatization Derivatization for Trace Analysis High_Purity_Grade->Derivatization Reduces interfering peaks

Caption: Relationship between Purity Grade and Research Application.

Conclusion

The purity of this compound is a critical factor that can significantly impact the outcome of research in various fields. A thorough understanding of the typical purity specifications, potential impurities, and the appropriate analytical methods for their determination is essential for researchers. This guide provides a foundational understanding to aid in the selection of suitable grades of this reagent and in the implementation of quality control measures to ensure the integrity of their scientific work. For highly sensitive applications, researchers are encouraged to request lot-specific certificates of analysis from their suppliers and, where necessary, perform their own purity verification.

Solubility of Bis(chloromethyl)dimethylsilane in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility of Bis(chloromethyl)dimethylsilane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No. 2917-46-6) is an organosilicon compound with the chemical formula (CH₃)₂Si(CH₂Cl)₂. It serves as a versatile reagent in various chemical syntheses. A thorough understanding of its solubility in different organic solvents is crucial for its effective use in reaction media, purification processes, and formulation development. This technical guide provides a summary of the available solubility data, physical and chemical properties, and a detailed experimental protocol for determining its solubility.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are essential for handling the compound safely and for designing solubility experiments.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₄H₁₀Cl₂Si[1][2]
Molecular Weight 157.11 g/mol [2]
Appearance Colorless liquid[3]
Boiling Point 159-160 °C (lit.)
Density 1.075 g/mL at 25 °C (lit.)
Refractive Index n20/D 1.460 (lit.)
Flash Point 46 °C (114.8 °F) - closed cup
Vapor Density >1 (vs air)

Solubility Data

3.1. Water Solubility

This compound is reported to have low reactivity with water under neutral conditions. A calculated Log10 of its water solubility (in mol/L) is 0.55.

3.2. Solubility in Organic Solvents

While specific quantitative data is not available, based on its chemical structure (a non-polar dimethylsilyl core with two polar chloromethyl groups), it is anticipated to be miscible with a range of common organic solvents. Generally, "like dissolves like" is a guiding principle for solubility. Therefore, it is expected to be soluble in non-polar and moderately polar solvents.

Table 2: Anticipated Solubility of this compound in Common Organic Solvents

Solvent ClassRepresentative SolventsAnticipated Solubility
Hydrocarbons Hexane, Heptane, TolueneHigh
Chlorinated Solvents Dichloromethane, ChloroformHigh
Ethers Diethyl ether, Tetrahydrofuran (THF)High
Ketones Acetone, Methyl Ethyl KetoneModerate to High
Esters Ethyl acetateModerate to High
Alcohols Methanol, Ethanol, IsopropanolModerate
Polar Aprotic Solvents Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)Moderate

Note: The solubilities listed in Table 2 are estimations and require experimental verification.

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for the gravimetric determination of the solubility of this compound in various organic solvents. This method is based on the principle of saturating a solvent with the solute and then determining the concentration of the solute in a known amount of the saturated solution.

4.1. Materials and Equipment

  • This compound (solute)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (accurate to ±0.1 mg)

  • Thermostatic shaker or water bath

  • Vials with screw caps

  • Glass syringes and filters (e.g., 0.45 µm PTFE)

  • Pipettes and volumetric flasks

  • Oven for drying

4.2. Experimental Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 5 mL) of a different organic solvent. An excess is ensured when undissolved liquid is visible.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a thermostatic shaker or water bath set to a constant temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Analysis:

    • After the equilibration period, allow the vials to stand undisturbed for at least 2 hours to allow any undissolved solute to settle.

    • Carefully withdraw a known volume (e.g., 2 mL) of the supernatant (the clear, saturated solution) using a syringe fitted with a filter. This step is crucial to avoid transferring any undissolved solute.

    • Transfer the filtered aliquot to a pre-weighed, dry vial.

    • Weigh the vial containing the aliquot to determine the mass of the saturated solution.

    • Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature below the boiling point of this compound.

    • Once all the solvent has evaporated, re-weigh the vial containing the non-volatile solute residue.

  • Calculation of Solubility:

    • The mass of the dissolved this compound is the final mass of the vial minus the initial mass of the empty vial.

    • The mass of the solvent is the mass of the saturated solution minus the mass of the dissolved this compound.

    • Solubility can be expressed in various units, such as g/100 g of solvent, g/L of solvent, or mol/L.

    Solubility ( g/100 g solvent) = (mass of solute / mass of solvent) x 100

4.3. Safety Precautions

  • This compound is a flammable liquid and an irritant. Handle it in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for detailed safety and handling information.

Logical Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.

G cluster_prep Preparation cluster_sampling Sampling & Analysis cluster_calc Calculation A Add excess BCDMS to solvent B Equilibrate at constant temperature A->B Agitation C Allow to settle B->C D Withdraw and filter supernatant C->D E Weigh aliquot D->E F Evaporate solvent E->F G Weigh residue F->G H Calculate mass of solute and solvent G->H I Determine solubility H->I

Caption: Workflow for determining the solubility of this compound.

Conclusion

While quantitative solubility data for this compound in organic solvents is limited in the public domain, its chemical structure suggests good solubility in a wide range of non-polar and moderately polar solvents. The provided experimental protocol offers a reliable method for researchers to determine the precise solubility in solvents relevant to their specific applications. This information is critical for optimizing reaction conditions, developing purification strategies, and for the formulation of products containing this versatile organosilicon compound.

References

Hydrolytic Stability of the Si-CH2-Cl Bond in Bis(chloromethyl)dimethylsilane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Bis(chloromethyl)dimethylsilane, with the chemical formula (CH₃)₂Si(CH₂Cl)₂, is a bifunctional organosilane containing two chloromethyl groups attached to a central silicon atom. This structure makes it a versatile precursor in organic synthesis and polymer chemistry. A critical aspect of its utility and handling is the stability of the silicon-chloromethyl (Si-CH₂-Cl) linkage, particularly its resistance to hydrolysis.

The Si-CH₂-Cl bond is generally considered to be significantly more stable towards hydrolysis than the silicon-chloro (Si-Cl) bond. In Si-Cl bonds, the silicon atom is directly bonded to the highly electronegative chlorine atom, making it susceptible to nucleophilic attack by water. In contrast, the chlorine atom in the Si-CH₂-Cl group is at the alpha-carbon position relative to the silicon atom. This arrangement alters the electronic environment around the C-Cl bond, influencing its reactivity.

A key piece of qualitative information from chemical suppliers suggests that this compound exhibits low hydrolytic sensitivity, with one source indicating "no reaction with water under neutral conditions". However, for many applications, especially in pharmaceutical and biomedical fields, a quantitative understanding of stability under various conditions (e.g., different pH values, temperatures, and in the presence of catalysts) is essential. This guide aims to provide the theoretical framework and practical methodologies for such a quantitative assessment.

Theoretical Considerations for Hydrolytic Stability

The hydrolysis of the Si-CH₂-Cl bond, if it occurs, would likely proceed through a nucleophilic substitution reaction at the carbon atom of the chloromethyl group. The overall stability of this bond is influenced by several electronic and steric factors.

2.1. Mechanism of Hydrolysis

The hydrolysis of a C-Cl bond can proceed through either an Sₙ1 or Sₙ2 mechanism.

  • Sₙ2 Mechanism: This pathway involves a backside attack by a nucleophile (e.g., a water molecule or hydroxide ion) on the carbon atom bearing the chlorine. This leads to a pentacoordinate transition state and inversion of configuration at the carbon atom.

  • Sₙ1 Mechanism: This mechanism involves the initial, rate-determining departure of the chloride ion to form a carbocation intermediate, which is then rapidly attacked by a nucleophile.

The preferred mechanism is influenced by the stability of the potential carbocation intermediate, steric hindrance around the reaction center, and the nature of the solvent and nucleophile. For a primary alkyl halide like the chloromethyl group, the Sₙ2 pathway is generally favored.

The following diagram illustrates the proposed Sₙ2 hydrolysis pathway for the Si-CH₂-Cl bond.

hydrolysis_mechanism reagents H₂O + (CH₃)₂Si(CH₂Cl)₂ ts Transition State reagents->ts Sₙ2 Attack products (CH₃)₂Si(CH₂Cl)(CH₂OH) + HCl ts->products Cl⁻ Departure

Caption: Proposed Sₙ2 hydrolysis mechanism of the Si-CH₂-Cl bond.

2.2. Factors Influencing Hydrolytic Stability

Several factors can influence the rate of hydrolysis of the Si-CH₂-Cl bond:

  • pH: Under acidic conditions, the reaction is not expected to be significantly catalyzed. However, under basic conditions, the more nucleophilic hydroxide ion (OH⁻) would be expected to accelerate the hydrolysis rate compared to neutral water.

  • Temperature: As with most chemical reactions, an increase in temperature will increase the rate of hydrolysis by providing the necessary activation energy.

  • Solvent: The polarity of the solvent can influence the reaction rate. Polar protic solvents can solvate both the nucleophile and the leaving group, potentially affecting the energetics of the transition state.

  • Steric Hindrance: The dimethyl groups on the silicon atom could provide some steric hindrance to the approach of a nucleophile at the alpha-carbon, although this effect is likely to be modest.

  • Electronic Effects: The silicon atom is less electronegative than carbon, which can influence the polarity of the adjacent C-Cl bond.

Quantitative Data on Hydrolytic Stability

A thorough review of the scientific literature did not yield specific quantitative data (e.g., rate constants, half-life, activation energy) for the hydrolysis of this compound. The available information is qualitative, suggesting high stability under neutral conditions. To provide a comprehensive understanding, it is recommended that researchers perform dedicated kinetic studies to determine these parameters under their specific experimental conditions. The following sections provide detailed protocols for such investigations.

Table 1: Summary of Expected Hydrolytic Stability

ConditionExpected StabilityRationale
Neutral pH HighThe C-Cl bond is relatively strong, and water is a weak nucleophile.
Acidic pH HighLack of a strong nucleophile and no significant activation pathway.
Basic pH Moderate to LowThe presence of the stronger nucleophile (OH⁻) is expected to increase the rate of hydrolysis.
Elevated Temperature DecreasedIncreased thermal energy can overcome the activation barrier for hydrolysis.

Experimental Protocols for Assessing Hydrolytic Stability

To quantitatively assess the hydrolytic stability of the Si-CH₂-Cl bond in this compound, a well-designed kinetic experiment is required. The general workflow for such an experiment is outlined below.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Analysis cluster_data Data Processing prep_solution Prepare Reaction Mixture (this compound in buffered aqueous solution) thermostat Maintain Constant Temperature prep_solution->thermostat sampling Withdraw Aliquots at Timed Intervals thermostat->sampling quench Quench Reaction (e.g., neutralization, extraction) sampling->quench analysis_method Analyze Samples (e.g., GC-MS, qNMR, Titration) quench->analysis_method concentration_time Plot Concentration vs. Time analysis_method->concentration_time kinetics Determine Rate Constant and Half-life concentration_time->kinetics

Caption: General experimental workflow for a kinetic study of hydrolysis.

4.1. Method 1: Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a powerful technique for monitoring reaction kinetics as it allows for the direct and non-destructive measurement of the concentration of reactants and products over time.

4.1.1. Materials and Equipment

  • This compound

  • Deuterated water (D₂O) or a mixture of H₂O and a deuterated organic solvent (e.g., acetone-d₆, acetonitrile-d₃)

  • pH buffers (for studies at specific pH values)

  • Internal standard (a compound with a known concentration and a signal that does not overlap with the analyte signals, e.g., maleic acid, 1,4-dioxane)

  • NMR spectrometer (≥400 MHz recommended)

  • Thermostatted NMR probe

  • NMR tubes

4.1.2. Protocol

  • Sample Preparation:

    • Accurately weigh a known amount of this compound and the internal standard into a vial.

    • Dissolve the mixture in a known volume of the chosen deuterated solvent system (e.g., D₂O with a suitable buffer).

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Place the NMR tube in the spectrometer with the probe thermostatted to the desired reaction temperature.

    • Acquire a series of ¹H NMR spectra at regular time intervals. It is crucial to use acquisition parameters suitable for quantitative analysis, including a sufficiently long relaxation delay (at least 5 times the longest T₁ of the signals of interest).

  • Data Analysis:

    • Process the spectra (Fourier transform, phasing, and baseline correction).

    • Integrate the signal corresponding to the chloromethyl protons (-CH₂Cl) of this compound and a signal from the internal standard.

    • Calculate the concentration of this compound at each time point relative to the constant concentration of the internal standard.

    • Plot the concentration of this compound versus time.

    • From this plot, determine the order of the reaction and the rate constant (k).

4.2. Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive method for separating and identifying volatile compounds. It can be used to monitor the disappearance of the starting material and the appearance of hydrolysis products.

4.2.1. Materials and Equipment

  • This compound

  • Buffered aqueous solutions (for hydrolysis)

  • Organic solvent for extraction (e.g., diethyl ether, dichloromethane)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Internal standard (a stable, volatile compound that does not react under the experimental conditions)

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Thermostatted reaction vessel

4.2.2. Protocol

  • Reaction Setup:

    • In a thermostatted reaction vessel, prepare a solution of this compound in the desired buffered aqueous medium.

    • Add a known concentration of the internal standard.

  • Sampling and Quenching:

    • At various time points, withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by extracting the organic components into a water-immiscible organic solvent.

  • Sample Preparation for GC-MS:

    • Dry the organic extract over an anhydrous drying agent.

    • If necessary, dilute the sample to an appropriate concentration for GC-MS analysis.

  • GC-MS Analysis:

    • Inject the prepared sample into the GC-MS.

    • Develop a suitable temperature program for the GC to separate this compound, the internal standard, and any potential hydrolysis products.

    • Use the mass spectrometer to identify the compounds based on their mass spectra and retention times.

  • Data Analysis:

    • Quantify the peak area of this compound relative to the peak area of the internal standard at each time point.

    • Construct a calibration curve to relate the peak area ratio to the concentration.

    • Plot the concentration of this compound versus time to determine the reaction kinetics.

4.3. Method 3: Titration of Released Hydrochloric Acid

If hydrolysis occurs, hydrochloric acid (HCl) will be produced as a byproduct. The rate of hydrolysis can be monitored by titrating the released acid with a standardized base.

4.3.1. Materials and Equipment

  • This compound

  • Aqueous or mixed aqueous/organic solvent system

  • Standardized solution of sodium hydroxide (NaOH)

  • pH indicator or a pH meter

  • Thermostatted reaction vessel

  • Burette

4.3.2. Protocol

  • Reaction Setup:

    • In a thermostatted reaction vessel, dissolve a known amount of this compound in the chosen solvent system.

  • Titration:

    • At regular time intervals, withdraw an aliquot of the reaction mixture.

    • Immediately titrate the aliquot with the standardized NaOH solution to a specific pH endpoint, using either a pH indicator or a pH meter.

  • Data Analysis:

    • The amount of NaOH consumed at each time point is proportional to the amount of HCl produced, which in turn corresponds to the amount of this compound that has hydrolyzed.

    • Calculate the concentration of hydrolyzed product at each time point.

    • Plot the concentration of the product versus time to determine the reaction rate.

Conclusion

The Si-CH₂-Cl bond in this compound is qualitatively understood to be stable towards hydrolysis under neutral conditions. However, a quantitative assessment of its stability under a range of conditions is crucial for its application in sensitive environments, such as in the development of pharmaceuticals and advanced materials. This technical guide has provided a theoretical framework for understanding the factors that govern the hydrolytic stability of this bond and has outlined detailed experimental protocols using qNMR, GC-MS, and titration to enable researchers to quantitatively determine key stability parameters. The application of these methodologies will allow for a more precise prediction of the behavior of this compound and related compounds in aqueous environments, thereby facilitating their informed and safe use.

An In-depth Technical Guide to the Safe Handling and Disposal of Bis(chloromethyl)dimethylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety, handling, and disposal procedures for bis(chloromethyl)dimethylsilane (CAS No. 2917-46-6). Adherence to these protocols is crucial for minimizing risks and ensuring a safe laboratory environment.

Chemical and Physical Properties

This compound is a flammable and corrosive liquid that requires careful handling.[1][2] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C4H10Cl2Si[3][4]
Molecular Weight 157.11 g/mol [3][4]
Appearance Colorless to light yellow or light red clear to slightly cloudy liquid[2]
Boiling Point 159-164 °C[5]
Density 1.075 g/mL at 25 °C[5]
Flash Point 46 °C (115 °F) - closed cup[5][6]
Refractive Index n20/D 1.460 (lit.)[5]
Vapor Density >1 (vs air)[5]
Hydrolytic Sensitivity Reacts with water, moisture, acids, and alcohols[1]

Hazard Identification and Safety Precautions

This compound is classified as a flammable liquid and vapor, causes skin irritation, and serious eye irritation.[1] Some sources also indicate that it may cause severe skin burns and eye damage, and may cause respiratory irritation.[2][7]

Table 2: GHS Hazard and Precautionary Statements

CategoryCodeStatementReference(s)
Hazard H226Flammable liquid and vapor[1]
H315Causes skin irritation[1][7]
H319Causes serious eye irritation[1][7]
H314Causes severe skin burns and eye damage[8]
H335May cause respiratory irritation[7]
Precautionary P210Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[1][7]
P233Keep container tightly closed.[1][7]
P240Ground/Bond container and receiving equipment.[1][7]
P260Do not breathe dust/fume/gas/mist/vapors/spray.[7]
P280Wear protective gloves/protective clothing/eye protection/face protection.[1][7]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][7]
P501Dispose of contents/container to an approved waste disposal plant.[1][8]
Toxicity Data

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling this compound to prevent exposure.

Table 3: Personal Protective Equipment (PPE) Recommendations

Protection TypeSpecificationReference(s)
Eye/Face Protection Chemical safety goggles and a face shield.[5]
Hand Protection Chemical-resistant gloves (e.g., neoprene or nitrile rubber). Gloves should be inspected before use and replaced immediately if contaminated.[5]
Body Protection Flame-resistant laboratory coat worn over personal clothing. Ensure the lab coat is buttoned and provides maximum skin coverage.
Respiratory Protection In case of inadequate ventilation, use a NIOSH-certified combination organic vapor/acid gas respirator. For unknown concentrations or emergencies, a self-contained breathing apparatus (SCBA) is required.[1]

Handling and Storage Procedures

Proper handling and storage are critical to maintaining the stability of this compound and preventing hazardous situations.

Handling Protocol
  • Work Area: Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Inert Atmosphere: For transfers and reactions, consider handling under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture.[9]

  • Ignition Sources: Keep away from all sources of ignition, including heat, sparks, and open flames.[1] Use only non-sparking tools.[1]

  • Static Discharge: Take precautionary measures against static discharge. Ensure all containers and equipment are properly grounded and bonded.[1]

  • Avoid Contact: Avoid all contact with skin and eyes, and do not breathe vapors.[1]

  • Hygiene: Wash hands thoroughly after handling.[1] Contaminated clothing should be removed immediately and washed before reuse.[1]

Storage Protocol
  • Container: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[1][9]

  • Incompatible Materials: Store away from incompatible materials.[1]

    • Acids

    • Alcohols

    • Moisture and Water

    • Oxidizing agents

    • Peroxides

    • Strong bases

    • Metals

  • Moisture Sensitivity: This compound is sensitive to moisture.[2][9] Store in a manner that prevents contact with atmospheric moisture.

Emergency Procedures

First Aid Measures

Table 4: First Aid Procedures

Exposure RouteProcedureReference(s)
Inhalation Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If feeling unwell, seek immediate medical advice. If breathing is difficult or has stopped, provide artificial respiration.[1]
Skin Contact Immediately take off all contaminated clothing. Rinse skin with plenty of water and soap for at least 15 minutes. Seek immediate medical attention.[1][10]
Eye Contact Immediately flush eyes cautiously with plenty of water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][10]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical advice.[1][8]
Spill Response Protocol

In the event of a spill, follow these steps to ensure safety and proper cleanup.

Experimental Protocol: Spill Neutralization and Cleanup

  • Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area. Ensure the area is well-ventilated, preferably within a fume hood.[2]

  • Control Ignition Sources: Eliminate all ignition sources in the vicinity of the spill.[9]

  • Containment: Create a barrier around the spill using a non-combustible absorbent material such as sand, earth, diatomaceous earth, or vermiculite.[2][9] Do not use combustible materials like paper towels.

  • Absorption: Carefully cover and absorb the spill with the non-combustible absorbent material.

  • Collection: Using non-sparking tools, carefully scoop the absorbed material into a clearly labeled, sealable, and corrosion-resistant container for hazardous waste.[2][9]

  • Decontamination:

    • Clean the spill area with a suitable solvent (e.g., toluene or xylene).

    • Follow with a neutralizing agent such as a sodium bicarbonate solution. Use pH paper to confirm neutralization.[2]

  • Disposal: All contaminated materials, including PPE, must be disposed of as hazardous waste through a licensed facility.[2]

Spill_Response_Workflow Spill Spill Occurs Evacuate Evacuate Area & Ensure Ventilation Spill->Evacuate Ignition Eliminate Ignition Sources Spill->Ignition Contain Contain Spill with Inert Absorbent Evacuate->Contain Ignition->Contain Absorb Absorb Material Contain->Absorb Collect Collect with Non-Sparking Tools Absorb->Collect Decontaminate Decontaminate Area (Solvent then Neutralizer) Collect->Decontaminate Dispose Dispose of all materials as Hazardous Waste Decontaminate->Dispose

Caption: Logical workflow for responding to a this compound spill.

Firefighting Measures
  • Suitable Extinguishing Media: Use water spray, foam, carbon dioxide, or dry chemical.[1]

  • Unsuitable Extinguishing Media: Do not use a heavy stream of water as it may react violently with the substance.

  • Specific Hazards: Flammable liquid and vapor. Vapors may form explosive mixtures with air.[5] Decomposition upon heating may produce toxic fumes of chlorinated hydrocarbons and organic acid vapors.[1]

  • Firefighter Protection: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1]

Disposal Procedures

Disposal of this compound and its contaminated materials must be handled by a licensed waste disposal facility.[1] On-site neutralization can be performed by trained personnel before disposal.

Chemical Neutralization via Hydrolysis

This compound will react with water (hydrolysis) to form less reactive polysiloxanes and hydrochloric acid (HCl). The generated HCl must then be neutralized.

Experimental Protocol: Laboratory-Scale Neutralization

  • Preparation:

    • Work in a chemical fume hood.

    • Prepare a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser.

    • Place a large excess of a non-reactive solvent (e.g., heptane or toluene) in the flask and cool the flask in an ice bath.

  • Hydrolysis:

    • Slowly add the this compound to the cooled solvent with vigorous stirring.

    • Carefully and slowly add a stoichiometric excess of water through the dropping funnel. The slow addition is crucial to control the exothermic reaction.

    • Continue stirring for at least one hour after the addition is complete to ensure full hydrolysis.

  • Neutralization:

    • The resulting mixture will be acidic due to the formation of HCl.

    • Slowly add a basic solution, such as sodium bicarbonate or sodium carbonate, to neutralize the acid. Be cautious of gas (CO2) evolution.

    • Monitor the pH of the aqueous layer with pH paper or a pH meter until it is in the neutral range (pH 6-8).

  • Waste Separation and Disposal:

    • Allow the mixture to separate into organic and aqueous layers.

    • Separate the layers using a separatory funnel.

    • Collect the organic layer (containing polysiloxanes) and the aqueous layer (containing salts) in separate, clearly labeled hazardous waste containers.

    • Arrange for pickup and disposal by a licensed hazardous waste contractor.

Disposal_Workflow Start This compound Waste Hydrolysis Controlled Hydrolysis (Slow addition of water in solvent) Start->Hydrolysis Acid_Mixture Acidic Mixture (Polysiloxanes + HCl) Hydrolysis->Acid_Mixture Neutralization Neutralize with Base (e.g., Sodium Bicarbonate) Acid_Mixture->Neutralization Neutral_Mixture Neutral Biphasic Mixture Neutralization->Neutral_Mixture Separation Separate Organic and Aqueous Layers Neutral_Mixture->Separation Organic_Waste Organic Waste (Polysiloxanes) Separation->Organic_Waste Aqueous_Waste Aqueous Waste (Salts) Separation->Aqueous_Waste Final_Disposal Licensed Hazardous Waste Disposal Organic_Waste->Final_Disposal Aqueous_Waste->Final_Disposal

Caption: Step-by-step workflow for the neutralization and disposal of this compound.

Conclusion

This compound is a valuable reagent that can be used safely with proper precautions. Understanding its hazards, using appropriate personal protective equipment, and adhering to the outlined handling, emergency, and disposal procedures are paramount for the safety of laboratory personnel and the protection of the environment. Always consult the most recent Safety Data Sheet (SDS) before use.

References

An In-depth Technical Guide to the Reactivity of Bis(chloromethyl)dimethylsilane with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(chloromethyl)dimethylsilane, a bifunctional organosilicon compound, serves as a versatile building block in organic synthesis. Its two reactive chloromethyl groups readily undergo nucleophilic substitution reactions, enabling the construction of a diverse array of acyclic and cyclic structures. This technical guide provides a comprehensive overview of the reactivity of this compound with various nucleophiles, including amines, alcohols, thiols, and carbanions. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to facilitate its application in research and development, particularly in the synthesis of novel organosilicon compounds for potential use in drug development and materials science.

Introduction

This compound ((CH₃)₂Si(CH₂Cl)₂) is a valuable bifunctional electrophile in organic synthesis. The presence of two chloromethyl groups attached to a central dimethylsilyl moiety allows for the facile formation of two new bonds through nucleophilic substitution reactions. This reactivity profile makes it an ideal precursor for the synthesis of various silicon-containing heterocyles and polymers. The silicon atom influences the reactivity of the chloromethyl groups, and the dimethylsilyl unit imparts unique physicochemical properties to the resulting molecules, such as increased lipophilicity and altered bond angles compared to their carbon-based analogues. This guide will delve into the specific reactions of this compound with common nucleophilic partners.

General Reactivity and Mechanistic Considerations

The reactions of this compound with nucleophiles typically proceed via a bimolecular nucleophilic substitution (Sₙ2) mechanism. The carbon atom of the chloromethyl group is the electrophilic center, and the chlorine atom acts as the leaving group.

Workflow for Nucleophilic Substitution with this compound:

G reagents This compound + Nucleophile (Nu-H or Nu⁻) reaction Nucleophilic Substitution (Sₙ2) reagents->reaction solvent Solvent (e.g., THF, DMF, Ethanol) solvent->reaction conditions Reaction Conditions (Temperature, Base) conditions->reaction workup Aqueous Workup / Purification reaction->workup product Product workup->product

Caption: General experimental workflow for the reaction of this compound with nucleophiles.

The choice of solvent, temperature, and the presence of a base (for nucleophiles requiring deprotonation) are critical parameters that influence the reaction rate and yield. In the case of bifunctional nucleophiles, intramolecular cyclization is a common and often desired outcome, leading to the formation of sila-heterocycles.

Reactions with Nitrogen Nucleophiles

Nitrogen-containing nucleophiles, such as primary and secondary amines, readily react with this compound to form aminated organosilicon compounds. When diamines are used, cyclization occurs to produce sila-diazacycloalkanes.

Reaction with Primary Amines and Diamines

Primary amines can react with one or both chloromethyl groups. With diamines like ethylenediamine, a cyclization reaction typically occurs to yield a five-membered sila-heterocycle.

Signaling Pathway for Reaction with a Diamine:

G start This compound + Diamine intermediate Mono-alkylation Intermediate start->intermediate First Sₙ2 cyclization Intramolecular Sₙ2 intermediate->cyclization product Sila-diazacycloalkane cyclization->product Second Sₙ2

Caption: Reaction pathway for the formation of a sila-diazacycloalkane.

Table 1: Quantitative Data for Reactions with Nitrogen Nucleophiles

NucleophileProductReaction ConditionsYield (%)Reference
Ethylenediamine1,1-Dimethyl-1-sila-2,5-diazacyclopentaneEthanol, refluxNot specifiedAnalogous reaction
Hydrazine1,1-Dimethyl-1-sila-2,3-diazacyclopentaneNot specifiedNot specifiedPostulated
Experimental Protocol: Synthesis of 1,1-Dimethyl-1-sila-2,5-diazacyclopentane (Analogous Protocol)

This protocol is adapted from the general procedure for the synthesis of N-substituted cyclotrisilazanes and should be optimized for the specific reaction.

Materials:

  • This compound

  • Ethylenediamine

  • Anhydrous ethanol

  • Triethylamine (or another suitable base)

  • Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve ethylenediamine (1.0 equivalent) and triethylamine (2.2 equivalents) in anhydrous ethanol.

  • Slowly add a solution of this compound (1.0 equivalent) in anhydrous ethanol to the stirred amine solution at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC or GC-MS.

  • Cool the reaction mixture to room temperature and filter to remove the triethylamine hydrochloride salt.

  • Remove the solvent from the filtrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography to yield 1,1-dimethyl-1-sila-2,5-diazacyclopentane.

Reactions with Oxygen Nucleophiles

Diols and bisphenols react with this compound in the presence of a base to form sila-oxacycloalkanes and organosilicon polymers, respectively.

Reaction with Diols

The reaction with diols, such as ethylene glycol or 1,3-propanediol, in the presence of a base like sodium hydride or an alkoxide, leads to the formation of cyclic sila-ethers.

Table 2: Quantitative Data for Reactions with Oxygen Nucleophiles

NucleophileProductReaction ConditionsYield (%)Reference
Ethylene Glycol1,1-Dimethyl-1-sila-2-oxacyclopentaneNaH, THF, refluxNot specifiedPostulated
HydroquinonePoly(dimethylsilylenemethylene-p-phenyleneoxymethylene)Base, solventNot specifiedAnalogous reaction
Experimental Protocol: Synthesis of a Sila-oxacycloalkane (Analogous Protocol)

This protocol is a general procedure for ether synthesis and should be adapted and optimized.

Materials:

  • This compound

  • A suitable diol (e.g., ethylene glycol)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, nitrogen atmosphere

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add a suspension of sodium hydride (2.2 equivalents) in anhydrous THF.

  • Cool the suspension in an ice bath and slowly add a solution of the diol (1.0 equivalent) in anhydrous THF via a dropping funnel.

  • After the addition is complete and hydrogen evolution has ceased, allow the mixture to warm to room temperature and then add a solution of this compound (1.0 equivalent) in anhydrous THF.

  • Heat the reaction mixture to reflux and stir for several hours, monitoring the reaction by TLC or GC-MS.

  • Cool the reaction to room temperature and quench cautiously with water or ethanol.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography.

Reactions with Sulfur Nucleophiles

Dithiols and sulfide sources are effective nucleophiles for the synthesis of sulfur-containing sila-heterocycles.

Reaction with Dithiols

The reaction of this compound with dithiols, such as 1,2-ethanedithiol, in the presence of a base, yields cyclic sila-dithioethers.

Table 3: Quantitative Data for Reactions with Sulfur Nucleophiles

NucleophileProductReaction ConditionsYield (%)Reference
1,2-Ethanedithiol1,1-Dimethyl-1-sila-2,5-dithiacyclopentaneBase, solventNot specifiedPostulated
Sodium Sulfide1,1,3,3-Tetramethyl-1,3-disilathiacyclobutaneNot specifiedNot specifiedPostulated
Experimental Protocol: Synthesis of a Sila-dithiacycloalkane (Analogous Protocol)

This is a general protocol for the synthesis of thioethers and requires optimization.

Materials:

  • This compound

  • A suitable dithiol (e.g., 1,2-ethanedithiol)

  • A base (e.g., sodium hydroxide, potassium carbonate)

  • A suitable solvent (e.g., ethanol, DMF)

  • Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve the dithiol (1.0 equivalent) and the base (2.2 equivalents) in the chosen solvent.

  • Slowly add a solution of this compound (1.0 equivalent) in the same solvent to the stirred mixture.

  • Heat the reaction mixture to a suitable temperature (e.g., reflux) and maintain for several hours.

  • Monitor the reaction progress by an appropriate analytical method.

  • After completion, cool the mixture, and if a precipitate forms, remove it by filtration.

  • Remove the solvent in vacuo and partition the residue between water and an organic solvent.

  • Separate the organic layer, wash with water and brine, dry over a drying agent, and concentrate.

  • Purify the product by distillation or chromatography.

Reactions with Carbon Nucleophiles

Carbanions, such as those derived from malonic esters, are effective nucleophiles for forming new carbon-carbon bonds with this compound.

Reaction with Malonic Esters

The sodium salt of diethyl malonate can be alkylated with this compound. Depending on the stoichiometry, this can lead to a double alkylation product, which can then be used in further synthetic transformations.

Logical Workflow for Reaction with a Malonate Ester:

G start Diethyl Malonate + Base (NaOEt) enolate Sodium Enolate of Diethyl Malonate start->enolate alkylation Double Sₙ2 Alkylation enolate->alkylation reagent This compound reagent->alkylation product Tetraester Product alkylation->product

Caption: Workflow for the dialkylation of diethyl malonate with this compound.

Table 4: Quantitative Data for Reactions with Carbon Nucleophiles

NucleophileProductReaction ConditionsYield (%)Reference
Diethyl Malonate (sodium salt)Diethyl 2,2'-(dimethylsilanediyl)bis(methylene)dimalonateSodium ethoxide, ethanol, refluxNot specifiedAnalogous reaction
Experimental Protocol: Reaction with Diethyl Malonate (Analogous Protocol)

This protocol is based on the general malonic ester synthesis and should be optimized for this specific reaction.

Materials:

  • This compound

  • Diethyl malonate

  • Sodium ethoxide

  • Anhydrous ethanol

  • Round-bottom flask, reflux condenser, magnetic stirrer, nitrogen atmosphere

Procedure:

  • Prepare a solution of sodium ethoxide in anhydrous ethanol by carefully dissolving sodium metal in absolute ethanol under a nitrogen atmosphere.

  • To the stirred sodium ethoxide solution, add diethyl malonate (2.0 equivalents) dropwise at room temperature.

  • After the formation of the sodium enolate is complete, add this compound (1.0 equivalent) dropwise.

  • Heat the reaction mixture to reflux and maintain for several hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction mixture and neutralize with a dilute acid.

  • Remove the ethanol under reduced pressure and extract the product with an organic solvent.

  • Wash the organic extract, dry it, and remove the solvent.

  • Purify the crude product by vacuum distillation or column chromatography.

Conclusion

This compound is a highly versatile and reactive building block for the synthesis of a wide range of organosilicon compounds. Its ability to react with a variety of nucleophiles to form stable cyclic and acyclic structures makes it a valuable tool for chemists in academia and industry. The protocols and data presented in this guide, while in some cases based on analogous reactions, provide a solid foundation for the development of novel synthetic methodologies and the creation of new molecules with potential applications in medicinal chemistry and materials science. Further research into the specific reaction conditions and quantitative yields for the reactions of this compound will undoubtedly expand its utility and lead to the discovery of new and valuable organosilicon compounds.

Unlocking Material Innovations: A Technical Guide to Bis(chloromethyl)dimethylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 28, 2025 — Bis(chloromethyl)dimethylsilane, a versatile organosilicon compound, is a critical building block in the synthesis of advanced materials. Its unique bifunctional nature, featuring two reactive chloromethyl groups and a central dimethylsilyl core, allows for its use as a precursor in the production of a variety of silicon-containing polymers and as an effective crosslinking agent.[1][2] This technical guide provides an in-depth overview of the potential applications of this compound in materials science, complete with summaries of key data, detailed experimental protocols, and visualizations of relevant chemical pathways and workflows.

Core Properties and Synthesis

This compound, with the chemical formula (CH₃)₂Si(CH₂Cl)₂, is a colorless liquid with a molecular weight of 157.11 g/mol .[3] It is known for its high reactivity, particularly the susceptibility of the chloromethyl groups to nucleophilic substitution reactions.[2] This reactivity is the foundation of its utility in polymer synthesis and surface modification.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number2917-46-6[3]
Molecular FormulaC₄H₁₀Cl₂Si[3]
Molecular Weight157.11 g/mol [3]
Boiling Point159-160 °C[3]
Density1.075 g/mL at 25 °C[3]
Refractive Indexn20/D 1.460[3]

The synthesis of this compound is not detailed in the provided search results.

Applications in Polymer Synthesis

The bifunctionality of this compound makes it an excellent monomer and crosslinking agent for creating advanced polymers with tailored properties.[4]

Synthesis of Organosilicon Polymers

This compound serves as a key precursor in the synthesis of various organosilicon polymers. The silicon-carbon and silicon-oxygen bonds in these polymers contribute to unique properties such as high thermal stability and chemical resistance.[5]

Reaction with Diamines to Form Polyamines:

The reaction of this compound with diamines proceeds via nucleophilic substitution to yield silicon-containing polyamines. These polymers have potential applications in areas such as ion-exchange resins and as specialty additives.

Polyamine_Synthesis BCMDS This compound (CH₃)₂Si(CH₂Cl)₂ Polyamine Silicon-Containing Polyamine -[(CH₂)Si(CH₃)₂(CH₂)NH-R-NH]n- BCMDS->Polyamine Diamine Diamine H₂N-R-NH₂ Diamine->Polyamine HCl HCl Polyamine->HCl byproduct

Figure 1: Synthesis of Silicon-Containing Polyamines.

Experimental Protocol: Synthesis of a Silicon-Containing Polyamine

  • Materials: this compound, a selected diamine (e.g., hexamethylenediamine), a suitable solvent (e.g., anhydrous toluene), and a non-nucleophilic base (e.g., triethylamine) to act as an acid scavenger.

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, dissolve the diamine and triethylamine in anhydrous toluene under an inert atmosphere (e.g., argon).

    • Slowly add a solution of this compound in anhydrous toluene to the stirred diamine solution at room temperature.

    • After the addition is complete, heat the reaction mixture to reflux and maintain for several hours to ensure complete polymerization.

    • Cool the mixture to room temperature. The precipitated triethylamine hydrochloride is removed by filtration.

    • The resulting polymer solution is concentrated under reduced pressure.

    • The polymer is precipitated by pouring the concentrated solution into a non-solvent such as methanol.

    • The precipitated polymer is collected by filtration, washed with the non-solvent, and dried under vacuum.

Crosslinking of Polymers

The two chloromethyl groups of this compound can react with functional groups on existing polymer chains, creating a three-dimensional network structure. This crosslinking significantly enhances the mechanical strength, thermal stability, and chemical resistance of the material.[6] Aromatic crosslinkers, in particular, are known to impart superior thermal stability.[7]

Polymer_Crosslinking cluster_before Before Crosslinking cluster_after After Crosslinking p1 Polymer Chain p2 Polymer Chain p3 Polymer Chain cp1 Polymer Chain crosslink This compound Crosslink cp1->crosslink cp2 Polymer Chain cp2->crosslink cp3 Polymer Chain cp3->crosslink BCMDS_input This compound BCMDS_input->crosslink

Figure 2: Crosslinking of Polymer Chains.

Experimental Protocol: Crosslinking of a Polysiloxane

  • Materials: A polysiloxane with reactive functional groups (e.g., hydroxyl-terminated polydimethylsiloxane), this compound, a suitable solvent (e.g., toluene), and a catalyst if necessary.

  • Procedure:

    • Dissolve the polysiloxane in toluene in a reaction vessel.

    • Add the desired stoichiometric amount of this compound to the solution.

    • Heat the mixture under reflux for a specified period to facilitate the crosslinking reaction.

    • Monitor the viscosity of the solution to determine the extent of crosslinking.

    • Once the desired level of crosslinking is achieved, the solvent can be removed to obtain the crosslinked polymer network.

Table 2: Illustrative Thermal Properties of Crosslinked Polymers

Crosslinking AgentPolymer MatrixOnset Decomposition Temp. (°C)Glass Transition Temp. (Tg, °C)
DivinylbenzenePolystyrene~375~110
Epoxy/Aromatic AmineEpoxy Resin~350~150-200
4,6-Bis(chloromethyl)-m-xylene (predicted) Aromatic Polymer Comparable to or exceeding divinylbenzene High

Applications in Surface Modification

The reactive nature of this compound makes it a valuable reagent for the functionalization of surfaces, such as silica, to alter their properties for specific applications.[6][8]

Surface Functionalization of Silica

The chloromethyl groups can react with surface hydroxyl groups on silica particles or substrates, covalently attaching the dimethylsilyl moiety. This can be a primary step for further surface modifications.

Surface_Functionalization Silica Silica Surface (Si-OH) Functionalized_Silica Functionalized Silica (Si-O-Si(CH₃)₂(CH₂Cl)) Silica->Functionalized_Silica BCMDS This compound BCMDS->Functionalized_Silica HCl HCl Functionalized_Silica->HCl byproduct

Figure 3: Functionalization of a Silica Surface.

Experimental Protocol: Surface Modification of Silica Gel

  • Materials: Silica gel (pre-dried), this compound, anhydrous toluene, and a non-nucleophilic base (e.g., pyridine or triethylamine).

  • Procedure:

    • Activate the silica gel by heating under vacuum to remove adsorbed water.

    • Suspend the dried silica gel in anhydrous toluene in a round-bottom flask under an inert atmosphere.

    • Add the base to the suspension.

    • Slowly add this compound to the stirred suspension.

    • Heat the mixture to reflux for several hours.

    • After cooling, filter the functionalized silica gel and wash it sequentially with toluene, methanol, and diethyl ether to remove unreacted reagents and byproducts.

    • Dry the modified silica gel under vacuum. The resulting chloromethyl-functionalized silica can then be used for further reactions, such as grafting polymers from the surface.

Advanced Applications

Synthesis of Carbosilane Dendrimers

This compound can be utilized in the divergent synthesis of carbosilane dendrimers, which are highly branched, monodisperse macromolecules with potential applications in drug delivery, catalysis, and nanotechnology.[1][9] The synthesis typically involves alternating hydrosilylation and Grignard reactions.[1]

Dendrimer_Synthesis_Workflow start Core Molecule (e.g., Tetravinylsilane) step1 Hydrosilylation with This compound start->step1 step2 Grignard Reaction (e.g., with Vinylmagnesium Bromide) step1->step2 step3 Repeat Hydrosilylation step2->step3 step4 Repeat Grignard Reaction step3->step4 end_product Higher Generation Carbosilane Dendrimer step4->end_product ...and so on

References

Methodological & Application

Application Notes and Protocols: Synthesis of Carbosilane Polymers using Bis(chloromethyl)dimethylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polysiloxanes are a well-established class of polymers with a wide range of applications in the biomedical and pharmaceutical fields due to their biocompatibility, flexibility, and gas permeability. However, the synthesis of novel silicon-containing polymers with tailored properties remains an active area of research. This document provides detailed application notes and protocols for the synthesis of a carbosilane polymer, specifically poly(dimethylsilylenemethylene), using bis(chloromethyl)dimethylsilane as a monomer.

It is important to note that while the term "polysiloxane" typically refers to polymers with a repeating silicon-oxygen backbone (-Si-O-), the polymerization of this compound via the methods described herein results in a carbosilane polymer with a silicon-carbon backbone (-Si-CH₂-). This structural difference imparts distinct physical and chemical properties to the resulting polymer, which may be advantageous for specific applications.

The primary synthetic route for this polymerization is a Wurtz-type reductive coupling reaction. This method involves the use of an alkali metal, such as sodium, to facilitate the formation of carbon-silicon bonds between monomer units.

Reaction Mechanism: Wurtz-Type Coupling

The polymerization of this compound proceeds via a Wurtz-type coupling mechanism. This reaction involves the reductive dehalogenation of the chloromethyl groups by an alkali metal, leading to the formation of a reactive intermediate that subsequently attacks another monomer molecule to form a new silicon-carbon bond. The process repeats to form the polymer chain.

Wurtz_Coupling cluster_initiation Initiation cluster_propagation Propagation Monomer Cl-CH₂-Si(CH₃)₂-CH₂-Cl This compound Intermediate [•CH₂-Si(CH₃)₂-CH₂•] Reactive Intermediate (Diradical-like) Monomer->Intermediate + 2Na Na 2Na Sodium Metal Polymer_n -[CH₂-Si(CH₃)₂-CH₂]n- Intermediate->Polymer_n Polymerization Polymer_n+1 -[CH₂-Si(CH₃)₂-CH₂]n+1- Polymer_n->Polymer_n+1 + Monomer + 2Na Monomer_prop Cl-CH₂-Si(CH₃)₂-CH₂-Cl

Caption: Wurtz-type coupling mechanism for the polymerization of this compound.

Experimental Protocols

Materials and Equipment
  • Monomer: this compound (97% or higher purity)

  • Reducing Agent: Sodium metal dispersion in oil or sodium metal chunks

  • Solvent: Anhydrous toluene or other high-boiling point, dry, aprotic solvent

  • Quenching Agent: Isopropanol or methanol

  • Reaction Vessel: Three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet.

  • Standard Schlenk line techniques for inert atmosphere operations

  • Filtration apparatus

  • Rotary evaporator

  • Precipitation and washing solvents: Methanol, acetone

  • Characterization Equipment: Gel Permeation Chromatography (GPC), Nuclear Magnetic Resonance (NMR) spectrometer, Fourier-Transform Infrared (FTIR) spectrometer.

Protocol: Synthesis of Poly(dimethylsilylenemethylene)

1. Preparation of the Reaction Setup:

  • Thoroughly dry all glassware in an oven at 120 °C overnight and assemble the reaction apparatus while hot under a stream of dry nitrogen.
  • Maintain a positive pressure of inert gas (nitrogen or argon) throughout the reaction.

2. Reaction Initiation:

  • To the three-necked flask, add anhydrous toluene (e.g., 200 mL for a 10 g monomer scale).
  • Carefully add sodium metal (a molar excess, typically 2.2 to 2.5 equivalents relative to the monomer) to the solvent. If using a sodium dispersion, the oil can be removed by washing with anhydrous hexane under an inert atmosphere. If using chunks, they should be cut into small pieces to increase the surface area.
  • Heat the solvent to reflux with vigorous stirring to create a fine dispersion of molten sodium.

3. Polymerization:

  • Dissolve this compound (1 equivalent) in a minimal amount of anhydrous toluene in a dropping funnel.
  • Add the monomer solution dropwise to the refluxing sodium dispersion over a period of 1-2 hours. The reaction is exothermic, and the addition rate should be controlled to maintain a steady reflux.
  • After the addition is complete, continue to reflux the reaction mixture for an additional 4-6 hours to ensure complete polymerization. The reaction mixture will typically become viscous and may change color.

4. Work-up and Purification:

  • Cool the reaction mixture to room temperature.
  • Carefully quench the excess sodium by the slow, dropwise addition of isopropanol or methanol until the evolution of hydrogen gas ceases. This step should be performed with caution in a well-ventilated fume hood.
  • Filter the mixture to remove the sodium chloride byproduct and any unreacted sodium residues.
  • Wash the filtered solids with toluene to recover any polymer that may have precipitated with the salt.
  • Combine the filtrate and the washings.
  • Remove the solvent from the filtrate using a rotary evaporator.
  • Dissolve the resulting viscous polymer in a minimal amount of a good solvent (e.g., tetrahydrofuran or chloroform).
  • Precipitate the polymer by slowly adding the solution to a large volume of a non-solvent, such as methanol or acetone, with vigorous stirring.
  • Collect the precipitated polymer by filtration or decantation.
  • Repeat the dissolution-precipitation step 2-3 times to further purify the polymer.
  • Dry the final polymer product under vacuum at a moderate temperature (e.g., 60 °C) to a constant weight.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of poly(dimethylsilylenemethylene).

Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_characterization Characterization Setup Inert Atmosphere Reaction Setup Dispersion Sodium Dispersion in Toluene Setup->Dispersion Addition Dropwise Monomer Addition at Reflux Dispersion->Addition Polymerization Reflux for 4-6h Addition->Polymerization Quenching Quench Excess Na (Isopropanol) Polymerization->Quenching Filtration Filter NaCl Quenching->Filtration Evaporation Solvent Removal Filtration->Evaporation Precipitation Precipitate in Methanol Evaporation->Precipitation Drying Vacuum Drying Precipitation->Drying GPC GPC (Mn, Mw, PDI) Drying->GPC NMR NMR (¹H, ¹³C, ²⁹Si) Drying->NMR FTIR FTIR (Functional Groups) Drying->FTIR

Caption: General workflow for the synthesis and characterization of poly(dimethylsilylenemethylene).

Data Presentation

Due to the limited availability of specific data for the polymerization of this compound in the surveyed literature, the following table presents representative data for carbosilane polymers synthesized via Wurtz-type coupling of similar chloromethyl-functionalized silane monomers. These values should be considered as a general guide. Actual results will depend on the specific reaction conditions.

ParameterRepresentative Value RangeMethod of Analysis
Yield (%) 40 - 70Gravimetric
Number Average Molecular Weight (Mₙ, g/mol ) 5,000 - 20,000GPC
Weight Average Molecular Weight (Mₙ, g/mol ) 10,000 - 50,000GPC
Polydispersity Index (PDI) 1.5 - 3.0GPC (Mₙ/Mₙ)

Characterization

  • Gel Permeation Chromatography (GPC): Used to determine the molecular weight distribution (Mₙ, Mₙ, and PDI) of the polymer. A polystyrene calibration is commonly used.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To confirm the structure of the repeating unit. The spectrum should show characteristic peaks for the methyl protons on the silicon atom and the methylene protons in the polymer backbone.

    • ¹³C NMR: Provides further confirmation of the carbon backbone structure.

    • ²⁹Si NMR: To verify the silicon environment in the polymer chain.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the polymer and to confirm the absence of the C-Cl stretch from the monomer, indicating successful polymerization.

Applications and Future Directions

Poly(dimethylsilylenemethylene) and related carbosilane polymers offer a unique set of properties that may be beneficial for various applications, including:

  • Drug Delivery: The hydrophobic and flexible nature of the polymer backbone could be exploited for the encapsulation and controlled release of therapeutic agents.

  • Biomedical Devices: Carbosilane polymers may serve as coatings for medical implants to improve biocompatibility or as components of novel biomaterials.

  • Precursors to Ceramics: These polymers can be used as preceramic polymers, which upon pyrolysis can yield silicon carbide (SiC) materials with high thermal and mechanical stability.

Further research can focus on the functionalization of the polymer backbone, the synthesis of copolymers with other monomers to tune the material properties, and a thorough investigation of the biocompatibility and degradation profiles for potential in vivo applications.

Application Notes and Protocols: Bis(chloromethyl)dimethylsilane as a Crosslinking Agent for Silicone Elastomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(chloromethyl)dimethylsilane is a bifunctional organosilane compound that serves as an effective crosslinking agent for silicone elastomers. Its primary application lies in the vulcanization of silicone polymers that possess reactive functional groups, such as silanol (-Si-OH) or vinyl (-Si-CH=CH2) moieties. The chloromethyl groups (-CH2Cl) on the silane molecule are susceptible to nucleophilic substitution, allowing them to react with the functional groups on the polymer chains, thereby forming a stable, three-dimensional network structure. This crosslinking process transforms the viscous silicone polymer into a solid, elastic material with enhanced mechanical properties, thermal stability, and chemical resistance. The choice of this compound as a crosslinking agent is often dictated by the specific requirements of the final application, including the desired cure rate, mechanical strength, and biocompatibility, particularly relevant in the field of drug development for applications such as controlled release matrices and medical device coatings.

Chemical Properties and Crosslinking Mechanism

This compound, with the chemical formula (ClCH₂)₂(CH₃)₂Si, is a colorless liquid with a pungent odor. It is reactive towards moisture and nucleophiles. The crosslinking mechanism typically proceeds via a condensation or addition reaction, depending on the nature of the silicone polymer.

Crosslinking with Silanol-Terminated Polydimethylsiloxane (PDMS):

In the presence of a catalyst, often a tin compound such as dibutyltin dilaurate, the chloromethyl groups of this compound react with the terminal silanol groups of the PDMS chains. This reaction results in the formation of stable Si-O-C linkages and the elimination of hydrogen chloride (HCl), which should be neutralized, for instance, by the addition of a base like calcium carbonate.

G cluster_reactants Reactants cluster_products Products PDMS1 HO-Si(CH₃)₂-O-[Si(CH₃)₂-O]n-Si(CH₃)₂-OH (Silanol-Terminated PDMS) Crosslinked_PDMS ---O-Si(CH₃)₂-O-CH₂-Si(CH₃)₂-CH₂-O-Si(CH₃)₂-O--- (Crosslinked Silicone Elastomer Network) PDMS1->Crosslinked_PDMS + (ClCH₂)₂Si(CH₃)₂ Crosslinker (ClCH₂)₂Si(CH₃)₂ (this compound) PDMS2 HO-Si(CH₃)₂-O-[Si(CH₃)₂-O]m-Si(CH₃)₂-OH (Silanol-Terminated PDMS) PDMS2->Crosslinked_PDMS Byproduct 2 HCl (Hydrogen Chloride) Crosslinked_PDMS->Byproduct +

Figure 1: Crosslinking of silanol-terminated PDMS with this compound.

Experimental Protocols

Protocol 1: Preparation of a Silicone Elastomer Film

This protocol describes the general procedure for preparing a crosslinked silicone elastomer film using this compound.

Materials:

  • Silanol-terminated polydimethylsiloxane (PDMS, viscosity appropriate for the application)

  • This compound

  • Toluene (or other suitable solvent)

  • Dibutyltin dilaurate (catalyst)

  • Calcium carbonate (acid scavenger)

  • Petri dish or other suitable mold

Procedure:

  • Polymer Dissolution: In a well-ventilated fume hood, dissolve a known weight of silanol-terminated PDMS in a minimal amount of toluene. Stir the mixture at room temperature until a homogeneous solution is obtained.

  • Addition of Crosslinker and Catalyst: To the PDMS solution, add the desired amount of this compound. The concentration will depend on the desired crosslink density. Subsequently, add the catalyst, dibutyltin dilaurate (typically 0.1-0.5 wt% of the polymer).

  • Addition of Acid Scavenger: Add calcium carbonate in a molar excess relative to the this compound to neutralize the HCl byproduct.

  • Mixing: Thoroughly mix all components until the mixture is uniform. Degas the mixture in a vacuum chamber to remove any entrapped air bubbles.

  • Casting and Curing: Pour the mixture into a petri dish or mold. Cure the film in an oven at a specified temperature (e.g., 60-80°C) for a predetermined time (e.g., 2-4 hours) or until the elastomer is fully cured.

  • Post-Curing: For some applications, a post-curing step at a higher temperature (e.g., 120-150°C) for a few hours can be beneficial to complete the crosslinking reaction and remove any residual solvent or byproducts.

  • Film Removal: After cooling to room temperature, carefully peel the crosslinked silicone elastomer film from the mold.

G start Start dissolve Dissolve PDMS in Toluene start->dissolve add_crosslinker Add this compound & Dibutyltin Dilaurate dissolve->add_crosslinker add_scavenger Add Calcium Carbonate add_crosslinker->add_scavenger mix_degas Thoroughly Mix & Degas add_scavenger->mix_degas cast Cast into Mold mix_degas->cast cure Cure in Oven cast->cure post_cure Optional: Post-Cure at Higher Temperature cure->post_cure remove Cool and Remove Film post_cure->remove end End remove->end

Surface Modification of Silica Nanoparticles with Bis(chloromethyl)dimethylsilane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silica nanoparticles (SNPs) are versatile platforms for a wide range of biomedical applications, including drug delivery, bioimaging, and diagnostics, owing to their biocompatibility, tunable size, and ease of surface functionalization. The modification of the SNP surface is a critical step to impart desired functionalities, enhance stability, and control interactions with biological systems. This document provides detailed application notes and experimental protocols for the surface modification of silica nanoparticles with bis(chloromethyl)dimethylsilane. This modification introduces reactive chloromethyl groups on the nanoparticle surface, which can serve as versatile anchor points for the subsequent covalent attachment of various molecules, such as drugs, targeting ligands, and polymers. This functionalization is particularly relevant for drug development, enabling the creation of sophisticated drug delivery systems with enhanced efficacy and reduced side effects.

Principle of Surface Modification

The surface of silica nanoparticles is rich in silanol groups (Si-OH). The modification with this compound, a dichlorosilane, proceeds through the reaction of the silicon-chlorine (Si-Cl) bonds with these surface silanol groups. Each molecule of this compound can potentially react with one or two silanol groups, leading to the formation of stable siloxane bonds (Si-O-Si) and tethering the chloromethyl-containing dimethylsilyl groups to the silica surface. The presence of two reactive chloromethyl groups per molecule offers the potential for further chemical conjugation.

Applications in Drug Development

The introduction of chloromethyl groups onto the surface of silica nanoparticles opens up numerous possibilities for drug development:

  • Covalent Drug Conjugation: The chloromethyl group is a reactive electrophile that can readily undergo nucleophilic substitution reactions with various functional groups present in drug molecules, such as amines (-NH2), thiols (-SH), and carboxylates (-COOH). This allows for the stable, covalent attachment of therapeutic agents to the nanoparticle surface, preventing premature drug release.

  • Attachment of Targeting Ligands: To enhance the specificity of drug delivery to target cells or tissues (e.g., cancer cells), targeting ligands such as antibodies, peptides, or small molecules can be conjugated to the chloromethyl-functionalized nanoparticles. This active targeting strategy can improve therapeutic efficacy while minimizing off-target toxicity.

  • Polymer Grafting for Enhanced Stability and Biocompatibility: "Grafting-to" or "grafting-from" polymerization techniques can be employed to attach polymer chains (e.g., polyethylene glycol, PEG) to the nanoparticle surface. PEGylation is a common strategy to improve the colloidal stability of nanoparticles in physiological media, reduce non-specific protein adsorption (opsonization), and prolong their circulation time in the bloodstream.

  • Development of Theranostic Nanoparticles: The versatile reactivity of the chloromethyl groups allows for the simultaneous or sequential attachment of both therapeutic agents and imaging probes (e.g., fluorescent dyes, MRI contrast agents), leading to the development of theranostic nanoparticles for combined therapy and diagnosis.

Experimental Protocols

4.1. Materials and Equipment

  • Silica nanoparticles (SNPs)

  • This compound (97%)

  • Anhydrous toluene

  • Anhydrous ethanol

  • Triethylamine (TEA) (optional, as an HCl scavenger)

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer with heating mantle

  • Ultrasonic bath

  • Centrifuge

  • Schlenk line or glove box for inert atmosphere (optional but recommended)

  • Standard glassware

4.2. Detailed Experimental Protocol

This protocol is an adapted procedure based on general methods for surface modification of silica nanoparticles with chlorosilanes.

Step 1: Pre-treatment of Silica Nanoparticles To ensure a high density of reactive silanol groups and remove physically adsorbed water, the silica nanoparticles should be pre-treated.

  • Weigh a desired amount of silica nanoparticles into a round-bottom flask.

  • Dry the nanoparticles in a vacuum oven at 120-150°C overnight.

  • Allow the nanoparticles to cool to room temperature under a dry, inert atmosphere (e.g., in a desiccator with a drying agent or under a stream of nitrogen/argon).

Step 2: Dispersion of Silica Nanoparticles

  • Add anhydrous toluene to the dried silica nanoparticles to achieve a desired concentration (e.g., 5-10 mg/mL).

  • Disperse the nanoparticles thoroughly using an ultrasonic bath for 15-30 minutes to obtain a homogenous suspension.

Step 3: Surface Modification Reaction

  • Transfer the silica nanoparticle suspension to a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • If working under an inert atmosphere, purge the flask with nitrogen or argon for 15-20 minutes.

  • In a separate vial, prepare a solution of this compound in anhydrous toluene. The amount of silane should be in excess relative to the estimated number of surface silanol groups. A typical starting point is a 5-10 fold molar excess.

  • Slowly add the this compound solution to the stirred silica nanoparticle suspension at room temperature.

  • (Optional) If desired to neutralize the HCl byproduct generated during the reaction, add triethylamine (1.5 equivalents relative to the silane) to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 110°C for toluene) and maintain the reaction under constant stirring for 4-6 hours.

Step 4: Purification of Modified Nanoparticles

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Centrifuge the suspension at a high speed (e.g., 10,000 x g for 15-20 minutes) to pellet the modified nanoparticles.

  • Carefully decant and discard the supernatant.

  • To remove unreacted silane and byproducts, re-disperse the nanoparticle pellet in fresh anhydrous toluene and sonicate briefly.

  • Repeat the centrifugation and re-dispersion steps at least three times with anhydrous toluene, followed by two washes with anhydrous ethanol to remove the toluene.

  • After the final wash, dry the purified chloromethyl-functionalized silica nanoparticles under vacuum. Store the dried nanoparticles in a desiccator to prevent hydrolysis of the remaining chloromethyl groups.

Characterization of Modified Nanoparticles

Thorough characterization is essential to confirm the successful surface modification and to quantify the degree of functionalization.

Characterization TechniqueParameter MeasuredExpected Outcome for Successful Modification
Fourier-Transform Infrared Spectroscopy (FTIR) Presence of characteristic functional groupsAppearance of new peaks corresponding to C-H stretching (~2960 cm⁻¹) and Si-C stretching (~1260 cm⁻¹) from the dimethylsilyl groups. A decrease in the intensity of the broad O-H stretching band (~3400 cm⁻¹) of silanol groups.
Thermogravimetric Analysis (TGA) Weight loss as a function of temperatureIncreased weight loss compared to unmodified silica nanoparticles in the temperature range of 200-600°C, corresponding to the decomposition of the grafted organic layer. This can be used to quantify the grafting density.
Elemental Analysis (CHN) Carbon, Hydrogen, and Nitrogen contentSignificant increase in carbon and hydrogen content compared to unmodified silica, confirming the presence of the organic modifier.
X-ray Photoelectron Spectroscopy (XPS) Elemental composition and chemical states of the surfaceAppearance of C 1s and Si 2p signals corresponding to the organic modifier. The high-resolution C 1s spectrum can be deconvoluted to identify C-Si, C-H, and C-Cl bonds.
Dynamic Light Scattering (DLS) Hydrodynamic diameter and polydispersity index (PDI)A slight increase in the hydrodynamic diameter may be observed. The PDI should remain low, indicating that no significant aggregation has occurred.
Zeta Potential Surface charge of the nanoparticlesA shift in the zeta potential towards a more neutral or slightly positive value, depending on the initial surface charge and the degree of modification.
Transmission Electron Microscopy (TEM) Morphology, size, and aggregation stateThe core morphology and size of the silica nanoparticles should remain unchanged. The absence of significant aggregation confirms the colloidal stability of the modified particles.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Nanoparticle Preparation cluster_reaction Surface Modification cluster_purification Purification cluster_characterization Characterization start Start: Silica Nanoparticles pretreatment Drying (120-150°C, overnight) start->pretreatment dispersion Dispersion in Anhydrous Toluene (Ultrasonication) pretreatment->dispersion reaction Add this compound Reflux (110°C, 4-6h) dispersion->reaction centrifugation1 Centrifugation reaction->centrifugation1 washing_toluene Washing with Toluene (3x) centrifugation1->washing_toluene washing_ethanol Washing with Ethanol (2x) washing_toluene->washing_ethanol drying Vacuum Drying washing_ethanol->drying characterization FTIR, TGA, DLS, Zeta Potential, TEM drying->characterization end End: Chloromethyl-Functionalized SNPs characterization->end

Caption: Experimental workflow for the surface modification of silica nanoparticles.

Cellular Uptake and Potential Downstream Effects

cellular_uptake cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm snp Functionalized SNP Drug-Loaded receptor Receptor snp->receptor Targeting endocytosis Endocytosis receptor->endocytosis endosome Endosome endocytosis->endosome lysosome Lysosome endosome->lysosome Endosomal Escape / Fusion drug_release Drug Release lysosome->drug_release signaling Signaling Pathways (e.g., Apoptosis, Proliferation) drug_release->signaling

Caption: Generalized pathway of targeted nanoparticle uptake and drug action.

Safety Precautions

  • This compound is a flammable liquid and is corrosive. It is also a lachrymator. Handle this chemical in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Anhydrous solvents are flammable and should be handled with care, away from ignition sources.

  • Follow standard laboratory safety procedures when working with nanoparticles, heating equipment, and centrifuges.

By following these detailed protocols and application notes, researchers, scientists, and drug development professionals can effectively functionalize silica nanoparticles with this compound, paving the way for the development of advanced and targeted drug delivery systems.

Application Notes and Protocols for the Functionalization of Graphene Oxide with Bis(chloromethyl)dimethylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the functionalization of graphene oxide (GO) with bis(chloromethyl)dimethylsilane. This process yields a versatile platform material with potential applications in drug delivery, biomedical imaging, and the development of advanced composite materials. The introduction of the bis(chloromethyl)dimethylsilyl group onto the GO surface provides reactive chloromethyl moieties that can be further modified for targeted applications.

Introduction

Graphene oxide (GO) is a two-dimensional nanomaterial rich in oxygen-containing functional groups, such as hydroxyl, carboxyl, and epoxy groups. These groups make GO highly dispersible in water and provide reactive sites for covalent functionalization. This compound is a bifunctional organosilane that can react with the hydroxyl groups on the GO surface. This functionalization is a crucial step in tailoring the properties of GO for specific applications. The resulting material, bis(chloromethyl)dimethylsilyl-functionalized GO (BCMDMS-GO), possesses reactive chloromethyl groups that can serve as anchor points for the covalent attachment of various molecules, including drugs, targeting ligands, and polymers. This opens up possibilities for creating sophisticated drug delivery systems, enhancing the mechanical properties of polymer composites, and developing novel biosensors.

Reaction Mechanism and Workflow

The functionalization of graphene oxide with this compound is proposed to proceed through a covalent reaction between the hydroxyl groups on the surface of GO and the chlorosilyl groups of this compound. The reaction results in the formation of a stable Si-O-C bond. Given that this compound has two reactive chloromethyl groups, it can potentially react with hydroxyl groups on the same or adjacent GO sheets, leading to cross-linking.

Logical Workflow for Synthesis and Characterization

G cluster_synthesis Synthesis cluster_characterization Characterization GO Graphene Oxide (GO) Reaction Functionalization Reaction (Stirring under N2 atmosphere) GO->Reaction Solvent Anhydrous Toluene Solvent->Reaction Reagent This compound Reagent->Reaction Catalyst Triethylamine (optional) Catalyst->Reaction Purification Washing and Centrifugation Reaction->Purification Drying Vacuum Drying Purification->Drying Product BCMDMS-GO Powder Drying->Product FTIR FTIR Spectroscopy Product->FTIR Confirm functional groups XPS XPS Analysis Product->XPS Elemental composition TGA Thermogravimetric Analysis Product->TGA Thermal stability SEM_TEM SEM/TEM Imaging Product->SEM_TEM Morphology G BCMDMS_GO BCMDMS-GO Reaction Nucleophilic Substitution Reaction BCMDMS_GO->Reaction Drug Drug Molecule (with -OH, -NH2, or -SH group) Drug->Reaction Drug_Conjugate GO-Silyl-Drug Conjugate Reaction->Drug_Conjugate Purification Purification Drug_Conjugate->Purification Final_Product Drug Delivery System Purification->Final_Product

Application Notes and Protocols for the Preparation of Ion-Exchange Resins Using Bis(chloromethyl)dimethylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and application of ion-exchange resins utilizing bis(chloromethyl)dimethylsilane as a key reagent. This organosilicon compound offers a versatile platform for creating crosslinked and functionalized polymers with potential applications in purification, catalysis, and drug formulation.

Introduction to Organosilicon Ion-Exchange Resins

Ion-exchange resins are indispensable tools in various scientific and industrial fields, including water purification, chemical synthesis, and pharmaceutical applications.[1][2] Traditionally, these resins are based on crosslinked polystyrene backbones.[3] The introduction of silicon-containing moieties, such as those derived from this compound, into the polymer matrix can impart unique properties, including enhanced thermal stability and chemical resistance. This compound can act as both a crosslinking agent and a precursor for functionalization, owing to its two reactive chloromethyl groups.

The general strategy for preparing anion-exchange resins involves two main steps: the preparation of a crosslinked polymer matrix and its subsequent functionalization with ion-active groups.[2][4] In the context of this protocol, this compound is used to introduce chloromethyl groups into a polymer structure, which are then converted to quaternary ammonium groups to create strong base anion (SBA) exchange sites.[4]

Application Notes

The use of this compound in the synthesis of ion-exchange resins can offer several advantages over traditional methods. The silane moiety can enhance the thermal and mechanical stability of the resin. The bifunctional nature of the molecule allows for controlled crosslinking and functionalization.

Potential Applications:

  • Water Treatment: Removal of anionic pollutants such as nitrates, phosphates, and heavy metal complexes.

  • Pharmaceutical Industry: As excipients in drug formulations for taste masking, controlled release, and enhanced stability.[3]

  • Catalysis: As a solid support for catalytic species in various organic reactions.

  • Bioseparations: For the purification of proteins, enzymes, and other biomolecules.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis, characterization, and application of an anion-exchange resin using this compound. The procedure involves the functionalization of a pre-formed polymer bead, followed by quaternization to introduce the ion-exchange functionality.

Protocol 1: Synthesis of a Strong Base Anion-Exchange Resin

This protocol describes the two-step synthesis of a strong base anion-exchange resin starting from porous polystyrene-divinylbenzene (PS-DVB) beads. The first step is a Friedel-Crafts alkylation to graft the this compound onto the aromatic rings of the polystyrene backbone. The second step is the quaternization of the pendant chloromethyl groups with trimethylamine.

Materials:

  • Macroporous polystyrene-divinylbenzene (PS-DVB) copolymer beads (e.g., 20-50 mesh)

  • This compound

  • Anhydrous dichloromethane (DCM)

  • Anhydrous aluminum chloride (AlCl₃) or tin(IV) chloride (SnCl₄)[5]

  • Methanol

  • Aqueous solution of trimethylamine (TMA, e.g., 25 wt%)[6]

  • Deionized water

Procedure:

  • Washing and Swelling of the Polymer Beads:

    • Wash the PS-DVB beads with methanol and then with DCM to remove any impurities.

    • Swell the beads in anhydrous DCM for at least 1 hour in a round-bottom flask equipped with a mechanical stirrer and a reflux condenser.

  • Chloromethylation (Grafting):

    • To the swollen beads in DCM, add this compound (e.g., 0.5 equivalents with respect to the styrene monomer units in the polymer).

    • Cool the mixture to 0°C in an ice bath.

    • Slowly add the Friedel-Crafts catalyst (e.g., AlCl₃ or SnCl₄, 0.1 equivalents) under a nitrogen atmosphere.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to a gentle reflux (approx. 40°C) for 6-8 hours.[6]

    • Cool the reaction mixture, and quench the reaction by the slow addition of methanol.

    • Filter the chloromethylated beads and wash them sequentially with DCM, methanol, and deionized water to remove any unreacted reagents and catalyst residues.

    • Dry the beads under vacuum at 50°C to a constant weight.

  • Amination (Quaternization):

    • Place the dried chloromethylated beads in a pressure-rated reaction vessel.

    • Add an aqueous solution of trimethylamine (e.g., 3-4 fold molar excess relative to the chloromethyl groups).[6]

    • Seal the vessel and heat the mixture at 50-60°C for 4-6 hours with stirring.[7]

    • Cool the vessel, filter the resulting resin beads, and wash them thoroughly with deionized water until the washings are neutral.

    • The resin is now in the chloride form. To convert it to the hydroxide form, wash it with a 1 M NaOH solution, followed by extensive washing with deionized water until the pH of the eluate is neutral.

Protocol 2: Characterization of the Ion-Exchange Resin

1. Determination of Ion-Exchange Capacity (IEC):

  • Accurately weigh about 1 gram of the dried resin in the hydroxide form.

  • Place the resin in a chromatography column.[8]

  • Pass 100 mL of a 1 M NaCl solution through the column to convert the resin to the chloride form, collecting the eluate.

  • Titrate the collected eluate (containing the displaced OH⁻ ions) with a standardized solution of hydrochloric acid (e.g., 0.1 M HCl) using a suitable indicator (e.g., phenolphthalein).

  • The IEC (in meq/g) is calculated using the formula: IEC = (Volume of HCl × Molarity of HCl) / Dry weight of resin

2. Thermal Gravimetric Analysis (TGA):

  • Perform TGA on the dried resin to evaluate its thermal stability. This analysis will show the decomposition temperature of the polymer backbone and the functional groups.[9]

Data Presentation

The following tables present representative data that could be expected from the synthesis and characterization of an ion-exchange resin prepared using this compound.

Table 1: Physicochemical Properties of the Synthesized Resin

ParameterValue
AppearanceOff-white to yellowish spherical beads
Particle Size0.3 - 1.2 mm
Ion-Exchange Capacity1.0 - 2.5 meq/g (dry)
Moisture Content40 - 60% (hydroxide form)
Thermal Decomposition Temp.> 200°C

Table 2: Performance Data for Nitrate Removal (Hypothetical)

Initial Nitrate Conc. (ppm)Final Nitrate Conc. (ppm)Removal Efficiency (%)
50< 1> 98
100397
2001592.5

Visualizations

Chemical Synthesis Pathway

Synthesis_Pathway cluster_start Starting Materials cluster_reaction1 Step 1: Chloromethylation cluster_reaction2 Step 2: Amination PS_DVB Polystyrene-DVB Bead CM_Resin Chloromethylated Resin PS_DVB->CM_Resin + Silane AlCl3, DCM Silane This compound Final_Resin Anion-Exchange Resin (Quaternary Ammonium Form) CM_Resin->Final_Resin + Trimethylamine (TMA) H2O, Δ

Caption: Synthesis of an anion-exchange resin.

Experimental Workflow

Workflow cluster_synthesis Synthesis cluster_char Characterization cluster_app Application S1 Swell PS-DVB Beads S2 Chloromethylation with This compound S1->S2 S3 Quaternization with Trimethylamine S2->S3 C1 Determine Ion-Exchange Capacity (IEC) S3->C1 C2 Thermal Gravimetric Analysis (TGA) S3->C2 A1 Column Packing S3->A1 A2 Anion Removal Test A1->A2 A3 Analysis of Eluate A2->A3

Caption: Experimental workflow for resin synthesis and testing.

References

Using Bis(chloromethyl)dimethylsilane as a Linker for Bioconjugation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and generalized protocols for the use of bis(chloromethyl)dimethylsilane as a bifunctional crosslinking agent for bioconjugation. While specific literature on the bioconjugation applications of this particular silane linker is limited, its chemical structure suggests a straightforward alkylation-based crosslinking strategy. The protocols and data presented here are based on the known reactivity of chloromethyl groups with common biological functional groups and general principles of bioconjugation.

Introduction

This compound is a bifunctional electrophilic reagent containing two reactive chloromethyl groups attached to a central dimethylsilyl core. This structure allows for the covalent crosslinking of biomolecules, such as proteins, peptides, or modified oligonucleotides, that possess nucleophilic functional groups. The dimethylsilyl core provides a stable, flexible spacer between the conjugated molecules. The primary mode of reaction is nucleophilic substitution, where the chlorine atoms are displaced by nucleophiles present on the biomolecules, such as the thiol groups of cysteine residues or the amine groups of lysine residues.

Key Features:

  • Bifunctional: Possesses two reactive sites for crosslinking.

  • Electrophilic Reactivity: The chloromethyl groups are susceptible to nucleophilic attack.

  • Stable Linkage: Forms stable thioether or amine linkages with biomolecules. The Si-C bond is generally stable under physiological conditions.

  • Hydrophobicity: The dimethylsilyl core is hydrophobic, which should be considered in aqueous bioconjugation reactions.

Reaction Mechanism

The primary reaction mechanism for the bioconjugation of proteins with this compound is bimolecular nucleophilic substitution (SN2). The most reactive nucleophiles in proteins under physiological or slightly alkaline conditions are the thiolate anion of cysteine and the deprotonated ε-amino group of lysine.

  • Reaction with Cysteine: The thiol group of a cysteine residue is a potent nucleophile and is expected to react readily with the chloromethyl group to form a stable thioether bond.

  • Reaction with Lysine: The primary amine of a lysine residue can also act as a nucleophile, leading to the formation of a secondary amine linkage. This reaction is generally slower than the reaction with cysteine.

Quantitative Data Summary

Due to the lack of specific literature for this compound in bioconjugation, the following table provides estimated and comparative data based on the known reactivity of similar alkylating agents (e.g., iodoacetamide) and general bioconjugation outcomes. Researchers should perform optimization experiments to determine the precise parameters for their specific application.

ParameterTypical Range/ValueNotes
Molar Ratio (Linker:Protein) 5:1 to 50:1The optimal ratio depends on the number of accessible reactive residues on the protein and the desired degree of labeling. A higher excess of the linker will favor intermolecular crosslinking.
Reaction pH 7.5 - 9.0A slightly alkaline pH facilitates the deprotonation of both thiol and amine groups, increasing their nucleophilicity.
Reaction Temperature 4°C to 25°C (Room Temperature)Lower temperatures (4°C) can be used for longer incubation times to minimize protein degradation. Room temperature reactions are typically faster.
Reaction Time 2 - 24 hoursReaction time should be optimized. Progress can be monitored by techniques such as SDS-PAGE or mass spectrometry.
Solvent Aqueous buffer (e.g., PBS, Borate buffer) with a small amount of co-solvent (e.g., DMSO, DMF) if needed for linker solubility.The concentration of the organic co-solvent should be kept to a minimum (typically <10% v/v) to avoid protein denaturation.
Expected Yield Variable (dependent on protein and conditions)Yields will be highly dependent on the specific protein, the number of accessible reactive sites, and the optimization of the reaction conditions.
Stability of Linkage HighThe resulting thioether and secondary amine bonds, as well as the Si-C bonds, are generally stable under physiological conditions.

Experimental Protocols

Caution: this compound is a reactive chemical. Handle with appropriate personal protective equipment (gloves, safety glasses) in a well-ventilated fume hood.

Protocol 1: General Procedure for Protein-Protein Crosslinking

This protocol describes a general method for crosslinking two different proteins (Protein A and Protein B) or for intramolecular crosslinking within a single protein.

Materials:

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Protein A and Protein B in a suitable buffer (e.g., 0.1 M Sodium Phosphate, 150 mM NaCl, pH 8.0)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)

  • Desalting columns or dialysis equipment

  • Reaction tubes

Procedure:

  • Prepare Protein Solutions:

    • Prepare solutions of Protein A and Protein B at a concentration of 1-10 mg/mL in the reaction buffer. If crosslinking a single protein, prepare a solution of that protein.

  • Prepare Linker Stock Solution:

    • Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10-100 mM).

  • Reaction Setup:

    • In a reaction tube, combine Protein A and Protein B in the desired molar ratio.

    • Add the this compound stock solution to the protein mixture to achieve the desired final molar excess of the linker (e.g., 10-fold molar excess). Add the linker solution dropwise while gently vortexing. The final concentration of the organic solvent should be below 10%.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C for 12-24 hours with gentle mixing.

  • Quenching:

    • Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM. Incubate for 30 minutes at room temperature to quench any unreacted chloromethyl groups.

  • Purification:

    • Remove excess linker and quenching reagent by size-exclusion chromatography (SEC) using a desalting column or by dialysis against a suitable buffer (e.g., PBS, pH 7.4).

  • Characterization:

    • Analyze the crosslinked product using SDS-PAGE. Successful crosslinking will be indicated by the appearance of higher molecular weight bands.

    • Further characterization can be performed using techniques such as mass spectrometry to identify the crosslinked residues.

Protocol 2: Two-Step Heterobifunctional Crosslinking (Hypothetical)

This protocol outlines a hypothetical two-step process to create a heterobifunctional conjugate, assuming one protein (Protein A) is significantly more reactive towards the linker than the other (Protein B). This would require careful optimization of reaction conditions.

Materials:

  • Same as Protocol 1.

Procedure:

  • First Conjugation Step:

    • Prepare a solution of the more reactive protein (Protein A) in the reaction buffer.

    • Add a sub-stoichiometric amount or a slight molar excess (e.g., 1:1 to 5:1 linker:protein) of the this compound stock solution to the Protein A solution.

    • Incubate for a shorter period (e.g., 30 minutes to 1 hour at room temperature) to favor mono-alkylation.

    • Immediately purify the mono-functionalized Protein A using a desalting column to remove excess linker.

  • Second Conjugation Step:

    • Add the purified, mono-functionalized Protein A to a solution of Protein B.

    • Incubate the mixture for 2-24 hours at room temperature or 4°C.

    • Quench the reaction as described in Protocol 1.

  • Purification and Characterization:

    • Purify and characterize the final conjugate as described in Protocol 1.

Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis P Protein Solution (1-10 mg/mL in Buffer pH 8.0) Mix Combine Protein(s) and Linker P->Mix L Linker Stock Solution (this compound in DMSO) L->Mix Incubate Incubate (2-24h, 4-25°C) Mix->Incubate Quench Quench Reaction (e.g., Tris buffer) Incubate->Quench Purify Purify (SEC or Dialysis) Quench->Purify Analyze Analyze (SDS-PAGE, MS) Purify->Analyze

Caption: General experimental workflow for bioconjugation using this compound.

reaction_mechanism linker Cl-CH₂-Si(CH₃)₂-CH₂-Cl This compound product_cys Protein-S-CH₂-Si(CH₃)₂-CH₂-S-Protein (Thioether Linkage) linker->product_cys product_lys Protein-NH-CH₂-Si(CH₃)₂-CH₂-NH-Protein (Secondary Amine Linkage) linker->product_lys protein_cys Protein-SH (Cysteine Residue) protein_cys->product_cys protein_lys Protein-NH₂ (Lysine Residue) protein_lys->product_lys hcl 2 HCl

Caption: Reaction of this compound with cysteine and lysine residues on a protein.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low or no crosslinking - Insufficient linker concentration- Low reactivity of target residues- Inappropriate pH- Short reaction time- Increase the molar excess of the linker.- Ensure the pH is in the optimal range (8.0-9.0).- Increase the reaction time or temperature.- Confirm the presence of accessible cysteine or lysine residues on the protein.
Protein precipitation - High concentration of organic co-solvent- High linker concentration- Protein instability at reaction pH- Minimize the volume of the linker stock solution to keep the organic solvent concentration low.- Add the linker solution slowly while mixing.- Perform the reaction at a lower temperature (4°C).- Screen different buffers for optimal protein stability.
High degree of aggregation/polydispersity - Excessive intermolecular crosslinking- Reduce the molar excess of the linker.- Lower the protein concentration during the reaction.- Optimize the reaction time to favor intramolecular or desired intermolecular crosslinking.

Conclusion

Application Notes and Protocols for the Reaction of Bis(chloromethyl)dimethylsilane with Diamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the reaction of bis(chloromethyl)dimethylsilane with various diamines. This reaction is a versatile method for the synthesis of a variety of organosilicon compounds, including cyclic silazanes and linear polymers, which have applications in materials science, coordination chemistry, and as precursors for bioactive molecules.

I. Introduction

This compound, (ClCH₂)₂Si(CH₃)₂, is a bifunctional electrophile that readily reacts with nucleophiles, such as primary and secondary diamines. The two chloromethyl groups serve as reactive sites for nucleophilic substitution, leading to the formation of new silicon-carbon-nitrogen linkages. Depending on the nature of the diamine and the reaction conditions, this reaction can be controlled to yield either cyclic compounds through intramolecular cyclization or linear polymers via polycondensation. These products are valuable intermediates in organic synthesis and can be further modified to create complex molecular architectures.

II. Reaction Principles

The fundamental reaction involves the nucleophilic attack of the amine nitrogen on the electrophilic carbon of the chloromethyl group, displacing the chloride ion. When a diamine is used, this reaction can occur at both ends of the diamine and both chloromethyl groups of the silane.

General Reaction Scheme:

In the presence of a base to neutralize the HCl byproduct.

For the formation of cyclic products, a 1:1 molar ratio of the reactants is typically used under high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization.

III. Experimental Protocols

The following protocols provide a general framework for the reaction of this compound with diamines. Researchers should optimize the conditions for their specific diamine and desired product.

Protocol 1: Synthesis of a Cyclic Silazane (e.g., with Ethylenediamine)

This protocol describes the synthesis of a six-membered heterocyclic compound, 1,1,4,4-tetramethyl-1,4-disila-2,5-diazacyclohexane.

Materials:

  • This compound

  • Ethylenediamine

  • Triethylamine (or another non-nucleophilic base)

  • Anhydrous toluene (or other inert solvent like THF or dichloromethane)

  • Nitrogen or Argon gas for inert atmosphere

  • Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

Procedure:

  • Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen/argon inlet is flame-dried and allowed to cool to room temperature under an inert atmosphere.

  • Reagent Preparation:

    • In the dropping funnel, prepare a solution of this compound (1 equivalent) and ethylenediamine (1 equivalent) in anhydrous toluene.

    • In the reaction flask, place a solution of triethylamine (2.2 equivalents) in anhydrous toluene.

  • Reaction Execution:

    • Heat the solution in the flask to a gentle reflux (approximately 110 °C for toluene).

    • Add the solution from the dropping funnel dropwise to the refluxing solution in the flask over a period of 4-6 hours to maintain high dilution, which favors cyclization.

    • After the addition is complete, continue to reflux the reaction mixture for an additional 12-24 hours to ensure the reaction goes to completion. The formation of triethylamine hydrochloride will be observed as a white precipitate.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the triethylamine hydrochloride precipitate. Wash the precipitate with a small amount of anhydrous toluene.

    • Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by vacuum distillation or recrystallization.

Protocol 2: Synthesis of a Linear Polysilazane (e.g., with Piperazine)

This protocol outlines the polycondensation of this compound with a secondary diamine, piperazine, to form a linear polymer.

Materials:

  • This compound

  • Piperazine

  • Potassium carbonate (or another suitable inorganic base)

  • Anhydrous N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Nitrogen or Argon gas for inert atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a nitrogen/argon inlet, add piperazine (1 equivalent) and potassium carbonate (2.2 equivalents) to anhydrous DMF.

  • Reaction Execution:

    • Heat the mixture to 80-100 °C with vigorous stirring.

    • Slowly add this compound (1 equivalent) to the heated mixture.

    • Continue heating and stirring the reaction mixture for 24-48 hours. The progress of the polymerization can be monitored by the increase in viscosity of the solution.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Pour the viscous solution into a large volume of a non-solvent (e.g., water or methanol) to precipitate the polymer.

    • Filter the polymer and wash it thoroughly with water and then methanol to remove any unreacted monomers and inorganic salts.

    • Dry the polymer under vacuum at 60-80 °C to a constant weight.

IV. Data Presentation

The following table summarizes representative data for the reaction of this compound with various diamines, based on typical outcomes for similar reactions. Actual results will vary depending on the specific experimental conditions.

DiamineProduct TypeMolar Ratio (Silane:Diamine)SolventBaseTemperature (°C)Typical Yield (%)
EthylenediamineCyclic1:1TolueneTriethylamine11060-80
1,3-PropanediamineCyclic1:1THFTriethylamine6655-75
PiperazinePolymeric1:1DMFK₂CO₃10085-95
4,4'-BiphenyldiaminePolymeric1:1DMSOK₂CO₃12080-90

V. Mandatory Visualization

Diagrams

Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_silane This compound in Anhydrous Solvent reaction_mix Combine Reactants (High Dilution for Cyclic, Concentrated for Polymer) prep_silane->reaction_mix prep_diamine Diamine + Base in Anhydrous Solvent prep_diamine->reaction_mix reaction_heat Heat under Inert Atmosphere reaction_mix->reaction_heat workup_filter Filter to Remove Salt Byproduct reaction_heat->workup_filter workup_evap Solvent Evaporation workup_filter->workup_evap purify Purification (Distillation/Recrystallization or Precipitation) workup_evap->purify

Caption: General experimental workflow for the reaction of this compound with diamines.

Signaling_Pathway start Reactants: This compound + Diamine condition Reaction Conditions: - Solvent - Temperature - Concentration start->condition intermediate Nucleophilic Attack (Formation of C-N bond) condition->intermediate path_choice Reaction Pathway intermediate->path_choice cyclic Cyclic Product (Aza-silacycloalkane) path_choice->cyclic High Dilution polymeric Polymeric Product (Polysilazane) path_choice->polymeric High Concentration

Caption: Logical relationship diagram illustrating the factors influencing the reaction outcome.

Application Notes and Protocols: Bis(chloromethyl)dimethylsilane in the Synthesis of Networked Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(chloromethyl)dimethylsilane is a bifunctional organosilane compound that serves as a versatile crosslinking agent in the synthesis of networked polymers. Its two reactive chloromethyl groups enable the formation of stable covalent bonds between polymer chains, leading to the creation of three-dimensional polymer networks with enhanced thermal, mechanical, and chemical properties. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of networked polymers, with a focus on polysiloxane and aromatic polymer systems.

The primary mechanism for crosslinking aromatic polymers with this compound is through Friedel-Crafts alkylation.[1][2][3] In this reaction, the chloromethyl groups react with the aromatic rings of the polymer chains in the presence of a Lewis acid catalyst, forming stable methylene bridges. For polysiloxanes, the reactivity of the chloromethyl groups can be utilized in various coupling reactions to create networked structures.

These resulting networked polymers have potential applications in various fields, including high-temperature materials, coatings, and as matrices for controlled drug delivery systems. The degree of crosslinking can be controlled to tailor the material's properties, such as its swelling behavior, modulus, and degradation profile.

Data Presentation

The following tables summarize key properties of networked polymers synthesized using this compound and related crosslinkers.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 2917-46-6Sigma-Aldrich
Molecular Formula C4H10Cl2SiSigma-Aldrich
Molecular Weight 157.11 g/mol Sigma-Aldrich
Boiling Point 159-160 °CSigma-Aldrich
Density 1.075 g/mL at 25 °CSigma-Aldrich
Refractive Index n20/D 1.460Sigma-Aldrich

Table 2: Typical Properties of Crosslinked Aromatic Polymers

Polymer SystemCrosslinkerCatalystKey PropertyValue
Polystyrenep-di(chloromethyl)benzeneSnCl4Increased Thermal StabilityOnset of degradation raised by ~100°C[1]
Poly(phenylene oxide)This compoundAlCl3Enhanced Solvent ResistanceInsoluble in common solvents
PolystyreneDi-functional alkylating agentPhosphoric acidCrosslinked ProductInsoluble in chloroform[3]

Table 3: Swelling and Gel Fraction of Networked Polymers

Polymer SystemCrosslinkerSolventGel Fraction (%)Swelling Ratio
PolystyreneDivinylbenzeneToluene>95Varies with crosslinker %[4]
Polydimethylsiloxaneγ-raysVariousVaries with doseVaries with dose[5]
HEMA-MMA CopolymerEGDMA, DEGDMAWater, MethanolN/ADependent on crosslinker hydrophilicity[6]

Note: Specific quantitative data for polymers crosslinked with this compound is not extensively available in the public domain. The data presented for related systems can be used as a benchmark for experimental design.

Experimental Protocols

Protocol 1: Friedel-Crafts Crosslinking of Polystyrene with this compound

Objective: To synthesize a crosslinked polystyrene network to enhance its thermal stability and solvent resistance.

Materials:

  • Polystyrene (average Mw ~280,000 g/mol )

  • This compound

  • Anhydrous Aluminum Chloride (AlCl3)

  • Anhydrous Dichloromethane (DCM)

  • Methanol

  • Chloroform

Procedure:

  • Dissolve 5 g of polystyrene in 100 mL of anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

  • Once the polystyrene is fully dissolved, cool the solution to 0°C in an ice bath.

  • In a separate flask, prepare a solution of 1.0 g of this compound in 20 mL of anhydrous DCM.

  • Slowly add the this compound solution to the stirred polystyrene solution.

  • Carefully add 0.5 g of anhydrous AlCl3 to the reaction mixture in small portions. The reaction is exothermic and will evolve HCl gas, which should be vented to a fume hood.

  • After the addition of the catalyst, allow the reaction to slowly warm to room temperature and stir for 24 hours under a nitrogen atmosphere.

  • After 24 hours, a gel-like precipitate should form, indicating crosslinking.

  • Quench the reaction by slowly adding 50 mL of methanol to the mixture. This will precipitate the crosslinked polymer and neutralize the catalyst.

  • Filter the crosslinked polymer and wash it extensively with methanol to remove any unreacted reagents and catalyst residues.

  • Dry the resulting networked polymer in a vacuum oven at 60°C to a constant weight.

  • The efficacy of the crosslinking reaction can be initially determined by testing the solubility of the product in chloroform; a successfully crosslinked polymer will be insoluble.[1]

Characterization:

  • Gel Fraction: Determine the extent of crosslinking by measuring the insoluble fraction. A known weight of the dried polymer is placed in a Soxhlet extractor with chloroform for 24 hours. The remaining insoluble material is dried and weighed. The gel fraction is calculated as (mass of insoluble polymer / initial mass of polymer) x 100%.

  • Swelling Ratio: A known weight of the dried, crosslinked polymer is immersed in a solvent (e.g., toluene) until equilibrium swelling is reached. The swollen polymer is then weighed after removing excess surface solvent. The swelling ratio is calculated as (mass of swollen polymer - mass of dry polymer) / mass of dry polymer.

  • Thermal Analysis: Perform Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to evaluate the thermal stability and glass transition temperature (Tg) of the crosslinked polymer compared to the starting polystyrene.

Protocol 2: Synthesis of a Networked Polysiloxane Elastomer

Objective: To prepare a crosslinked polydimethylsiloxane (PDMS) network using this compound. This protocol describes a conceptual pathway, as specific literature examples are scarce. The reaction would likely involve the conversion of the chloromethyl groups to a more reactive species or reaction with a difunctional amine or thiol-terminated PDMS. A plausible approach involves the reaction with a diamine-terminated PDMS.

Materials:

  • α,ω-Diaminopropyl-terminated polydimethylsiloxane (PDMS-NH2, Mn = 5,000 g/mol )

  • This compound

  • Triethylamine (TEA)

  • Anhydrous Toluene

  • Methanol

Procedure:

  • In a round-bottom flask, dissolve 10 g of α,ω-diaminopropyl-terminated PDMS in 100 mL of anhydrous toluene.

  • Add a stoichiometric amount of triethylamine to the solution to act as an HCl scavenger.

  • In a separate flask, prepare a solution of this compound in 20 mL of anhydrous toluene. The molar ratio of PDMS-NH2 to this compound should be adjusted to control the crosslink density (e.g., 1:1 for a high degree of crosslinking).

  • Slowly add the this compound solution to the stirred PDMS solution at room temperature.

  • Heat the reaction mixture to 80°C and stir for 48 hours under a nitrogen atmosphere.

  • The formation of a viscous solution or a soft gel indicates the formation of the polymer network.

  • Cool the reaction mixture to room temperature and precipitate the polymer by adding the solution to a large volume of methanol.

  • The triethylamine hydrochloride salt formed during the reaction will be removed during this precipitation and washing step.

  • Collect the crosslinked polymer by filtration or decantation and wash it several times with methanol.

  • Dry the networked polysiloxane in a vacuum oven at 50°C to a constant weight.

Characterization:

  • FTIR Spectroscopy: Confirm the formation of the Si-CH2-N linkages and the disappearance of the N-H and C-Cl bonds.

  • Swelling Studies: Determine the swelling ratio in various solvents (e.g., toluene, hexane) to assess the crosslink density.

  • Mechanical Testing: Perform tensile tests on cast films of the elastomer to determine its Young's modulus, tensile strength, and elongation at break.

Mandatory Visualizations

Synthesis_Workflow cluster_polystyrene Protocol 1: Polystyrene Crosslinking PS Polystyrene Solution Reaction Friedel-Crafts Reaction PS->Reaction BCMS This compound BCMS->Reaction Catalyst AlCl3 Catalyst->Reaction Quench Quenching (Methanol) Reaction->Quench Purify Filtration & Washing Quench->Purify Dry Drying Purify->Dry XPS Crosslinked Polystyrene Network Dry->XPS

Caption: Experimental workflow for the Friedel-Crafts crosslinking of polystyrene.

Logical_Relationship cluster_components Components for Networked Polymer Synthesis cluster_process Synthesis Process cluster_product Resulting Material Polymer Polymer Backbone (e.g., Polystyrene, Polysiloxane) Reaction Crosslinking Reaction (e.g., Friedel-Crafts Alkylation) Polymer->Reaction Crosslinker This compound Crosslinker->Reaction Initiator Catalyst / Initiator (e.g., Lewis Acid) Initiator->Reaction Network Networked Polymer Reaction->Network

Caption: Logical relationship of components in the formation of a networked polymer.

Characterization_Flow cluster_primary Primary Characterization cluster_secondary Secondary Characterization Start Synthesized Networked Polymer Solubility Solubility Test Start->Solubility GelFraction Gel Fraction Measurement Start->GelFraction Swelling Swelling Studies Start->Swelling TGA Thermogravimetric Analysis (TGA) Start->TGA DSC Differential Scanning Calorimetry (DSC) Start->DSC Mechanical Mechanical Testing Start->Mechanical FTIR FTIR Spectroscopy Start->FTIR

Caption: Workflow for the characterization of networked polymers.

References

Application Notes and Protocols for Controlling Crosslinking Density in Polymers with Bis(chloromethyl)dimethylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing bis(chloromethyl)dimethylsilane as a crosslinking agent to control the network structure of polymers. Detailed protocols and characterization methods are outlined to enable precise tuning of polymer properties for various applications, including in the development of advanced drug delivery systems.

Introduction

This compound is a bifunctional organosilicon compound that serves as an effective crosslinking agent for a variety of polymers.[1] Its reactivity stems from the two chloromethyl groups, which can undergo reactions with suitable functional groups on polymer chains to form stable covalent bonds.[1] By systematically varying the concentration of this compound, it is possible to control the crosslinking density of the resulting polymer network, thereby tailoring its mechanical properties, thermal stability, swelling behavior, and diffusion characteristics.

The primary mechanism for crosslinking aromatic polymers with this compound is through Friedel-Crafts alkylation. This reaction involves the electrophilic substitution of an aromatic ring on the polymer backbone by the chloromethyl group of the crosslinker, typically in the presence of a Lewis acid catalyst.[2] For polymers containing other reactive functionalities, such as hydroxyl or amine groups, nucleophilic substitution reactions can also lead to the formation of crosslinks.

Controlling Crosslinking Density

The degree of crosslinking has a profound impact on the macroscopic properties of a polymer. Generally, a higher crosslinking density leads to:

  • Increased stiffness and modulus: A more tightly crosslinked network restricts the movement of polymer chains, resulting in a more rigid material.

  • Higher glass transition temperature (Tg): The increased rigidity of the network requires more thermal energy to induce chain mobility.

  • Reduced swelling in solvents: A denser network structure limits the amount of solvent that can be absorbed.[3]

  • Lower permeability: The diffusion of small molecules through the polymer matrix is hindered by the more compact network.

Control over crosslinking density is achieved primarily by adjusting the molar ratio of the crosslinking agent to the polymer repeating units. Other experimental parameters that can influence the final network structure include reaction temperature, reaction time, and the concentration of the catalyst.

Quantitative Data Summary

The following table provides illustrative data on the effect of varying the concentration of this compound on the properties of a model aromatic polymer. These values are representative and will vary depending on the specific polymer system and experimental conditions.

Mole % this compound (relative to polymer monomer units)Swelling Index (in Toluene)Glass Transition Temperature (Tg) (°C)Storage Modulus (E') at Tg + 40°C (MPa)
1%8.510550
2.5%6.2112150
5%4.1125350
10%2.8140600

Experimental Protocols

Protocol 1: Crosslinking of Polystyrene via Friedel-Crafts Alkylation

This protocol describes a general procedure for the crosslinking of polystyrene with this compound using a Lewis acid catalyst.

Materials:

  • Polystyrene (average Mw ~250,000 g/mol )

  • This compound

  • Anhydrous Aluminum Chloride (AlCl₃) or Tin (IV) Chloride (SnCl₄)

  • Anhydrous 1,2-dichloroethane

  • Methanol

  • Round-bottom flask with magnetic stirrer and reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolution of Polystyrene: In a round-bottom flask, dissolve 10 g of polystyrene in 100 mL of anhydrous 1,2-dichloroethane under an inert atmosphere. Stir until the polymer is completely dissolved.

  • Addition of Crosslinker: Add the desired amount of this compound (e.g., for 5 mol% crosslinking, add the corresponding molar equivalent) to the polystyrene solution and stir until dissolved.

  • Catalyst Suspension: In a separate dry container, suspend the Lewis acid catalyst (e.g., 1.5 g of AlCl₃) in 20 mL of anhydrous 1,2-dichloroethane.

  • Reaction Initiation: Slowly add the catalyst suspension to the polymer solution at room temperature with vigorous stirring. The reaction may be exothermic.

  • Reaction Progression: Heat the reaction mixture to 60-80°C and maintain this temperature for 4-6 hours under reflux. Monitor the reaction by observing the increase in viscosity.

  • Quenching and Isolation: Cool the mixture to room temperature and slowly add 50 mL of methanol to quench the reaction. The crosslinked polystyrene will precipitate.

  • Washing and Drying: Filter the precipitated polymer and wash it thoroughly with methanol to remove unreacted reagents and catalyst residues. Dry the crosslinked polymer in a vacuum oven at 60°C to a constant weight.

Protocol 2: Characterization of Crosslinking Density by Swelling Studies

Procedure:

  • Sample Preparation: Accurately weigh a small piece of the dried crosslinked polymer (W_dry).

  • Swelling: Place the polymer sample in an excess of a good solvent (e.g., toluene for polystyrene) in a sealed container to prevent solvent evaporation.

  • Equilibrium: Allow the sample to swell at a constant temperature until it reaches equilibrium (the weight of the swollen polymer no longer changes significantly over time). This may take several hours to days.

  • Measurement: Remove the swollen sample, gently blot the surface to remove excess solvent, and immediately weigh it (W_swollen).

  • Calculation: Calculate the swelling index as: Swelling Index = W_swollen / W_dry

A lower swelling index indicates a higher degree of crosslinking.

Visualizations

reaction_mechanism polymer Polymer Chain (e.g., Polystyrene) intermediate Carbocation Intermediate polymer->intermediate Friedel-Crafts Alkylation crosslinker This compound crosslinker->intermediate catalyst Lewis Acid (e.g., AlCl3) catalyst->intermediate product Crosslinked Polymer Network intermediate->product

Caption: Friedel-Crafts crosslinking mechanism.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization dissolution 1. Dissolve Polymer addition 2. Add Crosslinker & Catalyst dissolution->addition reaction 3. Heat and React addition->reaction quenching 4. Quench and Precipitate reaction->quenching drying 5. Wash and Dry quenching->drying swelling Swelling Studies drying->swelling dsc DSC (for Tg) drying->dsc dma DMA (for Modulus) drying->dma

Caption: Experimental workflow for synthesis and characterization.

References

Application Notes and Protocols for GPC Analysis of Polymers Synthesized with Bis(chloromethyl)dimethylsilane

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful analytical technique for determining the molecular weight distribution of polymers.[1][2] This document provides detailed application notes and protocols for the GPC analysis of polymers synthesized using bis(chloromethyl)dimethylsilane as a monomer or co-monomer. Such polymers, often falling into the category of organosilicon polymers or polysiloxanes, are utilized in a variety of applications due to their unique properties. Accurate characterization of their molecular weight distribution (including number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI)) is crucial for quality control, understanding structure-property relationships, and ensuring consistent performance in their end-use applications.[3]

Core Principles of GPC Analysis

GPC separates molecules based on their hydrodynamic volume in solution. A dissolved polymer sample is injected into a column packed with porous gel beads. Larger polymer molecules are excluded from the pores and thus travel a shorter path, eluting from the column first. Smaller molecules can penetrate the pores to varying extents, resulting in a longer path and later elution. A detector, typically a refractive index (RI) detector for polysiloxanes, measures the concentration of the polymer as it elutes. The resulting chromatogram is then used to calculate the molecular weight distribution by comparing the elution times to those of known polymer standards.[1]

Experimental Protocols

A detailed methodology for the GPC analysis of polymers synthesized with this compound is provided below.

1. Sample Preparation

Proper sample preparation is critical for obtaining accurate and reproducible GPC results.

  • Dissolution: Accurately weigh 5-10 mg of the dry polymer sample into a clean vial.[4]

  • Solvent Selection: The choice of solvent is crucial. The polymer must be fully soluble in the GPC mobile phase. For polysiloxane-based polymers, toluene is often a preferred solvent over tetrahydrofuran (THF) as it provides a better refractive index increment (dn/dc), leading to stronger detector signals. Chloroform can also be a suitable solvent.[4]

  • Concentration: Prepare a polymer solution with a concentration in the range of 2-10 mg/mL. The optimal concentration depends on the molecular weight of the polymer; higher molecular weight polymers generally require lower concentrations.[4][5]

  • Dissolution Time: Allow the polymer to dissolve completely in the chosen solvent. This may take several hours to overnight, and gentle agitation can aid the process. Avoid vigorous shaking or sonication which can cause shear degradation of high molecular weight polymer chains.[5]

  • Filtration: After complete dissolution, filter the sample solution through a 0.2 µm or 0.45 µm syringe filter (typically PTFE for organic solvents) to remove any particulate matter that could clog the GPC column.[4]

2. GPC Instrumentation and Conditions

The following table outlines a typical set of GPC instrument parameters for the analysis of polymers derived from this compound.

ParameterRecommended Setting
GPC System An integrated GPC system with a pump, autosampler, column oven, and detector.
Mobile Phase HPLC-grade Toluene or Tetrahydrofuran (THF).
Columns A set of two or three GPC columns with a mixed-pore-size packing material suitable for separating a broad range of molecular weights (e.g., polystyrene-divinylbenzene columns).
Column Temperature 35-40 °C to ensure good solubility and reduce solvent viscosity.
Flow Rate 1.0 mL/min.
Injection Volume 100 µL.
Detector Refractive Index (RI) Detector. A UV detector may be used if the polymer has a suitable chromophore. For absolute molecular weight determination, multi-detector systems including light scattering (LS) and viscometry can be employed.
Run Time 30-45 minutes, sufficient to allow for the elution of all sample components.

3. Calibration

For conventional GPC analysis, the system must be calibrated with narrow molecular weight standards.

  • Standards: Polystyrene standards are commonly used for calibration in organic solvents like toluene and THF.

  • Procedure: Prepare a series of solutions of narrow polystyrene standards of known molecular weights. Inject each standard and record the peak elution time.

  • Calibration Curve: Plot the logarithm of the molecular weight versus the elution time to generate a calibration curve. This curve is then used to determine the molecular weight distribution of the unknown polymer samples.

4. Data Analysis

The GPC software will use the calibration curve to calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) from the sample chromatogram.

Data Presentation

The following table presents illustrative GPC data for a series of hypothetical polymers synthesized using this compound under different reaction conditions. This data is for exemplary purposes to demonstrate a typical reporting format.

Sample IDSynthesis ConditionsMn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)
Polymer-AMonomer/Initiator Ratio: 50:18,50012,7501.50
Polymer-BMonomer/Initiator Ratio: 100:115,20024,3201.60
Polymer-CReaction Time: 12 hours18,90032,1301.70
Polymer-DReaction Time: 24 hours25,60046,0801.80

Note: The data in this table is illustrative and intended to represent typical results that would be obtained from GPC analysis.

Visualizations

Experimental Workflow for GPC Analysis

The following diagram illustrates the logical workflow for the GPC analysis of polymers synthesized with this compound.

GPC_Workflow cluster_prep Sample Preparation cluster_analysis GPC Analysis cluster_data Data Processing weigh Weigh Polymer Sample dissolve Dissolve in Solvent (e.g., Toluene) weigh->dissolve filter Filter Solution (0.2 µm PTFE filter) dissolve->filter inject Inject Sample into GPC System filter->inject separate Separation on GPC Columns (Based on Hydrodynamic Volume) inject->separate detect Detection (Refractive Index Detector) separate->detect chromatogram Generate Chromatogram detect->chromatogram calculate Calculate Mn, Mw, PDI chromatogram->calculate calibrate Calibration with Polystyrene Standards calibrate->calculate report Report Results calculate->report

Caption: Workflow for GPC analysis of organosilicon polymers.

Signaling Pathway and Logical Relationships

The following diagram illustrates the relationship between polymer synthesis parameters, GPC analysis, and the resulting material properties.

Synthesis_GPC_Properties cluster_synthesis Polymer Synthesis cluster_analysis Characterization cluster_properties Material Properties monomer This compound gpc GPC Analysis monomer->gpc conditions Reaction Conditions (Initiator, Time, Temp) conditions->gpc mw_dist Molecular Weight Distribution (Mn, Mw, PDI) gpc->mw_dist mechanical Mechanical Properties (e.g., Tensile Strength) mw_dist->mechanical thermal Thermal Properties (e.g., Tg, Tm) mw_dist->thermal rheological Rheological Properties (e.g., Viscosity) mw_dist->rheological

Caption: Relationship between synthesis, GPC, and polymer properties.

References

Application Note: Real-Time Monitoring of Bis(chloromethyl)dimethylsilane Reactions Using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(chloromethyl)dimethylsilane is a bifunctional organosilicon compound that serves as a versatile building block in organic synthesis and materials science. Its reactivity is characterized by the two chloromethyl groups, which are susceptible to nucleophilic substitution. Understanding the kinetics of these reactions is crucial for controlling product formation, optimizing reaction conditions, and developing robust synthetic protocols. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive analytical technique ideal for real-time monitoring of chemical reactions.[1] It provides detailed structural information and allows for the simultaneous quantification of reactants, intermediates, and products over time.[2][3] This application note provides a detailed protocol for using ¹H NMR spectroscopy to monitor the kinetics of the reaction between this compound and a nucleophile.

Reaction Principle

The reaction of this compound with a nucleophile, such as a secondary amine (e.g., piperidine), proceeds via a nucleophilic substitution mechanism. The lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of the chloromethyl group, displacing the chloride ion. As a bifunctional electrophile, this compound can undergo a single or double substitution, leading to mono- or di-substituted products, respectively. The reaction progress can be conveniently monitored by observing the disappearance of the reactant signals and the appearance of the product signals in the ¹H NMR spectrum.

G reagents This compound + 2 Piperidine intermediate Mono-substituted Intermediate reagents->intermediate k1 product Di-substituted Product intermediate->product k2

Figure 1: Reaction pathway for the disubstitution of this compound.

Experimental Protocols

Materials and Equipment
  • This compound (97%)

  • Piperidine (99%)

  • Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

  • NMR spectrometer (400 MHz or higher recommended)

  • 5 mm NMR tubes

  • Glass syringes and needles

  • Standard laboratory glassware

Sample Preparation for NMR Kinetic Study
  • Stock Solution Preparation:

    • Prepare a stock solution of this compound in CDCl₃ (e.g., 0.1 M). Accurately weigh the required amount of this compound and dissolve it in the appropriate volume of CDCl₃.

    • Prepare a stock solution of piperidine in CDCl₃ (e.g., 0.2 M).

  • Reaction Initiation and Monitoring:

    • In a clean, dry 5 mm NMR tube, add a precise volume of the this compound stock solution (e.g., 500 µL).

    • Place the NMR tube in the spectrometer and acquire an initial ¹H NMR spectrum (t=0) to record the starting material's chemical shift and integration.

    • Carefully and quickly, add a precise volume of the piperidine stock solution (e.g., 500 µL) to the NMR tube using a syringe.

    • Immediately start the kinetic NMR experiment, acquiring spectra at regular time intervals (e.g., every 5 minutes for the first hour, then every 15 minutes).

NMR Data Acquisition Parameters
  • Pulse Program: A standard single-pulse sequence (e.g., zg30) is suitable.

  • Number of Scans (ns): 4 to 8 scans per time point to ensure adequate signal-to-noise.

  • Relaxation Delay (d1): Set to at least 5 times the longest T₁ of the protons of interest to ensure full relaxation and accurate integration. A delay of 20-30 seconds is generally sufficient.

  • Acquisition Time (aq): Typically 2-4 seconds.

  • Temperature: Maintain a constant temperature throughout the experiment (e.g., 298 K).

G cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_analysis Data Analysis prep_reagents Prepare Stock Solutions (Reactant & Nucleophile in CDCl3) mix Mix Reactants in NMR Tube prep_reagents->mix acquire Acquire Time-course ¹H NMR Spectra mix->acquire process Process Spectra (Phasing, Baseline Correction) acquire->process integrate Integrate Key Signals process->integrate concentration Calculate Concentrations vs. Time integrate->concentration kinetics Determine Rate Constants concentration->kinetics

Figure 2: Experimental workflow for the NMR kinetic study.

Data Analysis and Results

The progress of the reaction is monitored by integrating the characteristic ¹H NMR signals of the reactants and products. For the reaction of this compound with piperidine, the key signals to monitor are:

  • This compound: The singlet corresponding to the two equivalent CH₂Cl groups.

  • Mono-substituted Product: A new singlet for the CH₂-N group and a singlet for the remaining CH₂Cl group.

  • Di-substituted Product: A singlet for the two equivalent CH₂-N groups.

The concentration of each species at a given time point can be calculated from the integral values relative to an internal standard or by assuming the total concentration of silane species is constant.

Quantitative Data Summary

The following table presents a hypothetical dataset for the reaction of 0.05 M this compound with 0.1 M piperidine in CDCl₃ at 298 K.

Time (min)[this compound] (M)[Mono-substituted Product] (M)[Di-substituted Product] (M)
00.05000.00000.0000
50.03550.01400.0005
100.02520.02350.0013
200.01270.03210.0052
300.00640.03350.0101
600.00100.02400.0250
1200.00010.00900.0409
240< 0.00010.00100.0490

Discussion

The data presented in the table illustrates the consumption of the starting material and the sequential formation of the mono- and di-substituted products. Initially, the concentration of the mono-substituted intermediate increases and then decreases as it is converted to the final di-substituted product. This type of kinetic profile is characteristic of consecutive reactions.

By plotting the concentration of each species as a function of time, the reaction rates can be determined. For more detailed kinetic modeling, this data can be fitted to appropriate rate laws to extract the rate constants (k₁ and k₂) for the two substitution steps.

Conclusion

¹H NMR spectroscopy is a highly effective and straightforward method for monitoring the kinetics of reactions involving this compound.[1] This technique provides real-time, quantitative data on the concentrations of all species in the reaction mixture, enabling a detailed understanding of the reaction mechanism and kinetics. The protocol outlined in this application note can be adapted for a wide range of nucleophiles and reaction conditions, making it a valuable tool for researchers in organic synthesis, polymer chemistry, and drug development.

References

Application Notes and Protocols for Lewis Acid Catalyst Selection in Reactions Involving Bis(chloromethyl)dimethylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(chloromethyl)dimethylsilane is a versatile bifunctional reagent utilized in organic synthesis for the introduction of a dimethylsilylene bridge between two nucleophilic centers. This reactivity is frequently harnessed to construct silicon-containing cyclic compounds and polymers. The selection of an appropriate Lewis acid catalyst is crucial for achieving high yields and selectivity in these reactions, particularly in Friedel-Crafts type alkylations with aromatic substrates. These application notes provide a guide to selecting suitable Lewis acid catalysts for reactions involving this compound and detail experimental protocols for key transformations.

Core Application: Synthesis of Silicon-Bridged Aromatic Compounds

A primary application of this compound is the synthesis of silicon-bridged aromatic compounds, which are of interest in materials science and medicinal chemistry. The reaction typically proceeds via a Friedel-Crafts alkylation mechanism, where a Lewis acid is employed to activate the chloromethyl groups for electrophilic attack on an aromatic ring.

Lewis Acid Catalyst Selection

The choice of Lewis acid can significantly impact the efficiency and outcome of the reaction. Common Lewis acids employed in Friedel-Crafts reactions include aluminum chloride (AlCl₃), gallium chloride (GaCl₃), and indium chloride (InCl₃).

  • Aluminum Chloride (AlCl₃): A strong and widely used Lewis acid for Friedel-Crafts reactions. It is highly effective in activating alkyl halides but can sometimes lead to side reactions or require stoichiometric amounts due to complexation with the product.

  • Gallium Chloride (GaCl₃): Often exhibits higher catalytic activity than AlCl₃ in certain reactions and can be more soluble in organic solvents, leading to more favorable reaction kinetics.

  • Indium Chloride (InCl₃): A milder Lewis acid that is known for its moisture stability, allowing for reactions to be carried out in a wider range of solvents, including aqueous media in some cases. It can offer higher selectivity and tolerance to various functional groups.

The optimal Lewis acid and reaction conditions should be determined empirically for each specific substrate combination.

Data Summary: Lewis Acid Catalyzed Reactions

While specific quantitative data for Lewis acid-catalyzed reactions of this compound is not extensively reported in readily available literature, the following table summarizes typical conditions and expected outcomes based on analogous Friedel-Crafts alkylations.

Lewis Acid CatalystAromatic SubstrateSolventTemperature (°C)Catalyst Loading (mol%)Expected ProductPotential Yield Range
AlCl₃BenzeneCS₂ or CH₂Cl₂0 - 2510 - 1001,1-Dimethyl-1-sila-indanModerate to Good
GaCl₃TolueneDichloroethane25 - 805 - 20Methyl-substituted 1,1-dimethyl-1-sila-indanGood to Excellent
InCl₃AnisoleDichloromethane25 - 6010 - 30Methoxy-substituted 1,1-dimethyl-1-sila-indanModerate to Good

Note: The yields are estimates based on related transformations and will vary depending on the specific reaction conditions and substrates used.

Experimental Protocols

Protocol 1: AlCl₃-Catalyzed Synthesis of a Silicon-Bridged Biphenyl Derivative (Hypothetical)

This protocol describes a general procedure for the synthesis of a silafluorene precursor from biphenyl and this compound using aluminum chloride as the catalyst.

Reaction Scheme:

Figure 1. Synthesis of a silicon-bridged biphenyl.

Materials:

  • Biphenyl

  • This compound

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Hydrochloric Acid (1 M)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add biphenyl (1.0 eq) and anhydrous dichloromethane.

  • Cool the mixture to 0 °C in an ice bath.

  • Carefully add anhydrous aluminum chloride (1.1 eq) in portions to the stirred suspension.

  • Dissolve this compound (1.05 eq) in anhydrous dichloromethane and add it dropwise to the reaction mixture over 30 minutes.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature and stir for an additional 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by slowly pouring the mixture into a flask containing crushed ice and 1 M HCl.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Expected Outcome: The formation of a silicon-bridged biphenyl derivative. The structure should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical workflow for selecting a Lewis acid catalyst for reactions involving this compound.

Lewis_Acid_Selection_Workflow Start Define Reaction: This compound + Aromatic Substrate Screening Initial Catalyst Screening Start->Screening AlCl3 AlCl₃ (Strong Lewis Acid) Screening->AlCl3 High Reactivity Needed GaCl3 GaCl₃ (Strong, Soluble Lewis Acid) Screening->GaCl3 Good Solubility Desired InCl3 InCl₃ (Mild, Moisture-Tolerant Lewis Acid) Screening->InCl3 Mild Conditions / Functional Group Tolerance Optimization Reaction Optimization AlCl3->Optimization GaCl3->Optimization InCl3->Optimization Analysis Product Analysis (Yield, Purity, Structure) Optimization->Analysis Vary: - Temperature - Solvent - Catalyst Loading Analysis->Optimization Suboptimal Results Final_Protocol Finalized Protocol Analysis->Final_Protocol Optimal Results

Figure 2. Catalyst selection workflow.

This workflow begins with defining the specific reaction, followed by an initial screening of common Lewis acids based on the desired reactivity and substrate tolerance. The chosen catalyst system is then optimized by systematically varying reaction parameters. The final protocol is established based on the analysis of the reaction outcome in terms of yield, purity, and structural confirmation of the product. This systematic approach enables researchers to efficiently identify the most suitable Lewis acid catalyst for their specific application involving this compound.

Troubleshooting & Optimization

Troubleshooting gelation issues in polymerization with Bis(chloromethyl)dimethylsilane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for polymerization reactions involving bis(chloromethyl)dimethylsilane. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on troubleshooting and preventing common issues, particularly premature gelation.

Troubleshooting Guide: Gelation Issues

This guide provides answers to specific problems you might encounter during your polymerization experiments.

Question: My reaction mixture formed an insoluble gel almost immediately after initiation. What is causing this rapid gelation and how can I prevent it?

Answer:

Rapid and premature gelation is the most common challenge when working with bifunctional monomers like this compound. The two reactive chloromethyl groups allow the monomer to act as a cross-linker, connecting multiple polymer chains.[1] When this happens extensively, a three-dimensional polymer network of "infinite" molecular weight forms, resulting in an insoluble gel.[2][3] The primary goal is to favor linear chain growth over cross-linking.

Several factors can accelerate this process. Below is a step-by-step guide to troubleshoot and control the reaction.

Troubleshooting Workflow

The following workflow provides a systematic approach to identifying and resolving the cause of premature gelation.

TroubleshootingWorkflow start Problem: Premature Gelation Occurred check_conc Step 1: Evaluate Monomer Concentration start->check_conc action_conc Action: Reduce total monomer concentration by 25-50%. Increase solvent volume. check_conc->action_conc High concentration increases intermolecular reactions. check_temp Step 2: Evaluate Reaction Temperature action_conc->check_temp action_temp Action: Lower the reaction temperature by 10-20 °C. check_temp->action_temp High temperature accelerates reaction rates and side reactions. check_init Step 3: Evaluate Initiator/ Catalyst Concentration action_temp->check_init action_init Action: Reduce initiator/ catalyst concentration. check_init->action_init High initiator levels can create too many active chains at once. check_purity Step 4: Check Monomer and Solvent Purity action_init->check_purity action_purity Action: Purify monomer (e.g., distillation) and use anhydrous/deoxygenated solvent. check_purity->action_purity Impurities can act as unintended cross-linkers or catalysts. end_soluble Outcome: Soluble Polymer Achieved action_purity->end_soluble

Caption: A step-by-step workflow for troubleshooting premature gelation.

Key Parameters to Control

Summarized below are the key experimental parameters that influence gelation. Adjusting these systematically will allow you to gain control over the polymerization.

ParameterEffect on Gelation RiskRecommended Action to Prevent GelationRationale
Monomer Concentration Increases with higher concentrationDecrease total monomer concentrationLowering the concentration reduces the probability of a growing polymer chain reacting with another, thereby favoring intramolecular cyclization or linear growth over intermolecular cross-linking.[3]
Reaction Temperature Generally increases with higher temperatureLower the reaction temperatureHigher temperatures increase the rate of all reactions, including the cross-linking reactions that lead to gelation.[4][5] A lower temperature provides a more controlled reaction rate.
Initiator/Catalyst Conc. Increases with higher concentrationReduce the initiator/catalyst concentrationA high concentration of initiator can create a large number of growing chains simultaneously, increasing the likelihood of them combining to form a network.
Rate of Monomer Addition Increases with rapid additionAdd the bifunctional monomer slowly over timeSlow, dropwise addition (or using a syringe pump) keeps the instantaneous concentration of the cross-linker low, favoring reactions that lead to linear or branched, yet still soluble, polymers.
Solvent Choice VariesUse a good solvent for the growing polymerA solvent that keeps the polymer chains well-solvated and expanded in solution can reduce intermolecular interactions that lead to network formation.
Stoichiometry (in co-polymerization) Gelation is highest at a perfect 1:1 ratioUse a slight excess of one comonomerIn step-growth polymerizations, a precise 1:1 stoichiometry of two different bifunctional monomers is required for very high molecular weight. A slight imbalance can limit the molecular weight and prevent the system from reaching the gel point.

Experimental Protocols

Representative Protocol: Controlled Solution Polymerization to Synthesize a Soluble Siloxane-containing Polymer

This protocol describes a general approach for the co-polymerization of this compound with a diol (e.g., Bisphenol A) under conditions designed to minimize gelation.

Objective: To synthesize a soluble, high molecular weight polymer while avoiding the formation of a cross-linked gel.

Materials:

  • This compound (purified, e.g., by vacuum distillation)

  • Bisphenol A (recrystallized)

  • Potassium Carbonate (K₂CO₃), anhydrous (finely ground and dried)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Toluene, anhydrous

  • Methanol (for precipitation)

  • Argon or Nitrogen gas supply

Procedure:

  • Reactor Setup: In a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer, a condenser, and an inert gas inlet, add Bisphenol A (1.0 eq) and potassium carbonate (2.2 eq).

  • Solvent Addition: Add anhydrous DMF to achieve a total monomer concentration of approximately 0.1-0.2 M. A higher solvent volume is crucial for preventing gelation.

  • Inert Atmosphere: Purge the flask with inert gas for 15-20 minutes to remove oxygen. Maintain a positive pressure of inert gas throughout the reaction.

  • Initial Heating: Heat the stirred suspension to 80-90 °C to ensure the formation of the bisphenoxide salt.

  • Monomer Addition: Dissolve this compound (1.0 eq) in a small amount of anhydrous toluene. Using a syringe pump, add this solution dropwise to the reaction mixture over a period of 4-6 hours. Note: This slow addition is the most critical step to prevent gelation.

  • Reaction Monitoring: Allow the reaction to proceed at temperature for 12-24 hours. The progress can be monitored by periodically taking small aliquots and analyzing the molecular weight by Gel Permeation Chromatography (GPC), if available. The goal is to stop the reaction before the gel point is reached.

  • Quenching: Cool the reaction to room temperature. Filter off the inorganic salts.

  • Purification: Slowly pour the filtered reaction solution into a large beaker of vigorously stirred methanol (typically 10x the volume of the reaction mixture) to precipitate the polymer.

  • Isolation: Collect the precipitated polymer by filtration, wash with additional methanol, and dry in a vacuum oven at 40-50 °C until a constant weight is achieved.

Frequently Asked Questions (FAQs)

Q1: What is gelation and why is it a specific problem with this compound?

Gelation is the formation of a gel, which occurs when polymer chains are linked together to form a single, macroscopic molecule that spans the entire reaction vessel.[3] This creates a three-dimensional network that is insoluble in all solvents, though it may swell.[2]

This compound, with the formula (CH₃)₂Si(CH₂Cl)₂, is a bifunctional monomer . It has two reactive chloromethyl (-CH₂Cl) groups. In a polymerization reaction, each of these groups can react to form a covalent bond. If one group reacts to extend a polymer chain, the second group on the same monomer unit can react with a different polymer chain. This second reaction forms a "cross-link." When enough of these cross-links form, the entire system transitions from a solution of individual polymer chains (a "sol") to a single, interconnected network (a "gel").

GelationMechanism cluster_1 Addition of Cross-linker A Chain A: ~~~~~ crosslinker This compound B Chain B: ~~~~~ C Chain C: ~~~~~ A2 Chain A: ~~~X~~~ crosslinker->A2 Cross-linking Reaction B2 Chain B: ~~~X~~~ A2:e->B2:w Si C2 Chain C: ~~~X~~~ B2:e->C2:w Si

Caption: From soluble chains (sol) to an insoluble network (gel).

Q2: Can I use controlled or "living" polymerization techniques to avoid gelation?

Yes, employing controlled radical polymerization (CRP) techniques like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization can be an effective strategy.[1][6][7] These methods allow for a much slower and more controlled growth of polymer chains by keeping the concentration of active growing chain ends (radicals) very low at any given moment. This significantly reduces the rate of termination and cross-linking reactions, making it possible to synthesize well-defined, soluble polymers even with multifunctional monomers.

Q3: My polymer is soluble initially but forms a gel during storage or purification. Why?

This phenomenon, known as post-polymerization cross-linking, can occur if there are residual reactive groups or active species left in the polymer after the initial reaction is stopped. For example, if the polymer chains are terminated with unreacted chloromethyl groups, they might slowly react with each other over time, especially if heated during drying or exposed to certain solvents. To prevent this, ensure the reaction is properly quenched and consider end-capping any residual reactive groups with a monofunctional reagent if necessary. Thorough purification to remove residual catalysts or initiators is also critical.

References

Technical Support Center: Identifying Byproducts in Bis(chloromethyl)dimethylsilane Reactions by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in identifying byproducts in reactions involving bis(chloromethyl)dimethylsilane using mass spectrometry.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the synthesis and analysis of products from this compound reactions.

FAQ 1: What are the most common byproducts to expect in reactions with this compound?

The nature of byproducts heavily depends on the reaction conditions, particularly the presence of water and the type of nucleophile used.

  • Hydrolysis Products: In the presence of moisture, this compound can hydrolyze to form silanols, which can then condense to form various linear and cyclic siloxanes. The simplest hydrolysis product is bis(hydroxymethyl)dimethylsilane. Subsequent condensation can lead to the formation of compounds like 1,1,3,3-tetramethyl-1,3-disiloxane and larger cyclic siloxanes such as hexamethylcyclotrisiloxane.

  • Williamson Ether Synthesis Byproducts: When reacting with alcohols or alkoxides, the primary side reaction is E2 elimination, especially with secondary or tertiary alcohols, leading to the formation of alkenes.[1][2][3] Incomplete deprotonation of the alcohol can also leave unreacted starting material.

  • Grignard Reaction Byproducts: Common side reactions include Wurtz coupling of the Grignard reagent, enolization of carbonyl substrates, and reactions with atmospheric oxygen and moisture.[4] In reactions with chlorosilanes, incomplete substitution can lead to a mixture of partially substituted products.[5][6]

  • Reactions with Amines: With primary amines, besides the expected substitution product, further reaction can lead to the formation of cyclic silazanes. In the presence of moisture, hydrolysis of the starting material or products can also occur.

FAQ 2: My mass spectrum shows unexpected peaks. How can I identify them?

Identifying unknown peaks requires a systematic approach:

  • Determine the Molecular Ion: Look for a peak at the highest mass-to-charge ratio (m/z), which could be the molecular ion [M]+•. Consider the possibility of adduct formation (e.g., [M+H]+, [M+Na]+).

  • Analyze the Isotope Pattern: For chlorine-containing fragments, look for the characteristic isotopic pattern of 35Cl and 37Cl (approximately 3:1 ratio).

  • Identify Characteristic Fragment Ions:

    • Siloxanes: Look for characteristic fragments arising from the cleavage of the siloxane backbone and loss of methyl groups. Common fragments for polydimethylsiloxanes are observed at m/z 73 [Si(CH₃)₃]⁺ and fragments corresponding to cyclic siloxanes.

    • Loss of a Methyl Group: A loss of 15 Da (CH₃) is a very common fragmentation pathway for organosilicon compounds.[7]

    • Loss of a Chloromethyl Group: A loss of 49 Da (CH₂Cl) can indicate the fragmentation of the starting material or a byproduct still containing this group.

  • Consult Mass Spectral Databases: Compare your experimental spectra with databases such as the NIST Mass Spectral Library. The NIST WebBook provides mass spectra for many relevant compounds, including this compound and hexamethylcyclotrisiloxane.[8][9]

  • Consider Potential Contaminants: Peaks corresponding to common contaminants like phthalates from plasticware or siloxanes from GC column bleed should be considered.[10]

Troubleshooting Guide: Common GC-MS Issues and Solutions
Problem Possible Cause Suggested Solution
Peak Tailing for All Peaks 1. Poor Column Installation: Dead volume at the inlet or detector connection.[11] 2. Contaminated Inlet Liner: Active sites on the liner can interact with analytes.[11] 3. Column Contamination: Buildup of non-volatile material at the head of the column.1. Re-install the column, ensuring a clean, square cut and correct insertion depth. 2. Replace the inlet liner. Consider using a deactivated liner. 3. Trim the first 10-20 cm of the column.
Peak Tailing for Polar Analytes (e.g., Silanols) 1. Active Sites in the System: Exposed silanol groups on the liner, column, or in contaminated areas.[11] 2. Analyte-Stationary Phase Mismatch: The polarity of the stationary phase is not suitable for the analytes.1. Use a deactivated inlet liner and a high-quality, low-bleed GC column. 2. Consider derivatization (silylation) to convert polar -OH groups to less polar silyl ethers, which improves peak shape and volatility.[12]
No Peaks or Very Small Peaks 1. Syringe Issue: Clogged or malfunctioning syringe. 2. Incorrect Injection Parameters: Split ratio too high, or incorrect injection volume. 3. Leak in the System: Loss of sample at the inlet. 4. Detector Issue: Detector not turned on or malfunctioning.1. Clean or replace the syringe. 2. Optimize injection parameters. For trace analysis, use splitless injection. 3. Perform a leak check of the GC inlet. 4. Ensure the mass spectrometer detector is on and properly tuned.
Ghost Peaks (Peaks in Blank Runs) 1. Carryover from Previous Injection: Highly concentrated or "sticky" compounds remaining in the system. 2. Contaminated Solvent or Syringe: Impurities in the solvent used for sample preparation or syringe wash. 3. Septum Bleed: Degradation of the inlet septum at high temperatures.1. Run several solvent blanks to wash the system. Bake out the column at a high temperature (within its limit). 2. Use high-purity solvents and clean the syringe thoroughly. 3. Use a high-quality, low-bleed septum and replace it regularly.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: General GC-MS Analysis of this compound Reaction Mixtures
  • Sample Preparation:

    • Quench the reaction mixture as appropriate for the specific reaction.

    • Extract the organic components with a suitable solvent (e.g., diethyl ether, dichloromethane).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and dilute an aliquot of the organic solution to an appropriate concentration (e.g., 1-10 µg/mL) with the extraction solvent.

  • GC-MS Conditions:

    • Gas Chromatograph: Agilent 6890 or similar.

    • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.

    • Inlet: Split/splitless injector at 250 °C. For trace analysis, a 1 µL injection in splitless mode is recommended.

    • Oven Program: 50 °C for 2 min, then ramp to 280 °C at 10 °C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Mass Spectrometer: Agilent 5973 or similar quadrupole mass spectrometer.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-500.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

Protocol 2: Derivatization of Polar Byproducts (e.g., Silanols) for GC-MS Analysis

To improve the chromatographic behavior of polar byproducts containing hydroxyl groups, derivatization to form trimethylsilyl (TMS) ethers is recommended.

  • Sample Preparation:

    • Evaporate a known volume of the reaction extract to dryness under a gentle stream of nitrogen.

  • Derivatization:

    • Add 100 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Add 50 µL of a suitable solvent like pyridine or acetonitrile.

    • Cap the vial tightly and heat at 60-70 °C for 30 minutes.

    • Cool to room temperature before GC-MS analysis.

  • GC-MS Analysis:

    • Analyze the derivatized sample using the general GC-MS protocol described above. The resulting TMS ethers will be more volatile and exhibit better peak shapes.

Data Presentation

The following table summarizes the expected mass-to-charge ratios (m/z) for some potential compounds in the analysis of this compound reactions.

Compound Molecular Weight ( g/mol ) Key m/z Fragments (Expected) Notes
This compound (Starting Material)157.11142 ([M-CH₃]⁺), 107 ([M-CH₂Cl]⁺), 93, 77, 63Isotopic pattern for two chlorines will be present for the molecular ion and fragments containing both.
Bis(hydroxymethyl)dimethylsilane120.21105 ([M-CH₃]⁺), 90 ([M-2xCH₃]⁺•), 75 ([Si(CH₃)₂OH]⁺)This compound is polar and may require derivatization for good chromatography.
1,1,3,3-Tetramethyl-1,3-disiloxane134.32119 ([M-CH₃]⁺), 103, 73A common hydrolysis/condensation byproduct.
Hexamethylcyclotrisiloxane (D₃)222.46207 ([M-CH₃]⁺), 193, 149, 133, 73A common cyclic siloxane byproduct.[9]

Visualizations

Experimental Workflow for Byproduct Identification

The following diagram illustrates a typical workflow for the identification of byproducts from a reaction involving this compound.

experimental_workflow cluster_reaction Reaction & Work-up cluster_analysis Analysis cluster_identification Identification A This compound Reaction (e.g., Hydrolysis, Williamson Ether, Grignard) B Reaction Quenching & Work-up A->B C Sample Preparation for GC-MS (Dilution/Derivatization) B->C Crude Product D GC-MS Analysis C->D E Data Processing & Spectral Interpretation D->E F Database Search (e.g., NIST Library) E->F G Manual Fragmentation Analysis E->G H Byproduct Identification F->H G->H

Workflow for Byproduct Identification
Logical Relationship for Troubleshooting Peak Tailing

This diagram outlines the logical steps to troubleshoot peak tailing in your GC-MS analysis.

troubleshooting_peak_tailing A Peak Tailing Observed B Are all peaks tailing? A->B C Yes B->C D No (Only polar analytes) B->D E Check for system-wide issues: - Inlet contamination - Poor column installation - Column contamination C->E F Check for active sites: - Use deactivated liner - Consider analyte derivatization D->F G Problem Resolved E->G F->G

Troubleshooting Peak Tailing

References

Technical Support Center: Purification of Polymers Functionalized with Bis(chloromethyl)dimethylsilane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of polymers functionalized with bis(chloromethyl)dimethylsilane.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of polymers functionalized with this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low yield of purified polymer after precipitation. The polymer is partially soluble in the anti-solvent.[1][2]- Select an anti-solvent in which the polymer has minimal solubility. - Perform precipitation at a lower temperature to decrease solubility. - Add the polymer solution dropwise to a larger volume of vigorously stirred anti-solvent to promote rapid precipitation.[2]
The functionalized polymer has a low molecular weight, making it more soluble.[3]- Consider using dialysis with an appropriate molecular weight cut-off (MWCO) membrane to remove low molecular weight impurities.[4][5]
Presence of unreacted this compound in the final product (confirmed by NMR or GC-MS). Inefficient removal of small molecule impurities by the chosen purification method.- Precipitation: Increase the number of precipitation cycles (dissolving the polymer and precipitating it again).[6] - Dialysis: Use a dialysis membrane with a low MWCO and increase the frequency of solvent exchange.[4][7] - Size Exclusion Chromatography (SEC): Optimize the column and mobile phase to achieve better separation between the polymer and the small molecule impurity.[8][9][10]
Broad or multimodal peaks in Size Exclusion Chromatography (SEC) analysis of the purified polymer. Aggregation of the functionalized polymer.- Modify the mobile phase by adding a small amount of a salt or a polar solvent to disrupt intermolecular interactions. - Filter the sample through a syringe filter before injection.
Presence of both functionalized and unfunctionalized polymer chains.- Consider using column chromatography with a stationary phase that can interact differently with the functionalized and unfunctionalized polymer.[11][12]
Hydrolysis of chloromethyl or silane groups during purification. Exposure to water or protic solvents, especially at elevated temperatures or non-neutral pH.- Use anhydrous solvents for all purification steps. - If aqueous solutions are necessary (e.g., for dialysis), perform the purification at low temperatures and neutral pH.
Incomplete removal of catalyst or other reaction byproducts. The impurity has similar solubility properties to the functionalized polymer.- Column Chromatography: This is often the most effective method for separating compounds with similar polarities.[11][13] - Dialysis: May be effective if there is a significant size difference between the polymer and the impurity.[5][14]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities to remove after functionalizing a polymer with this compound?

A1: The primary impurities include:

  • Unreacted this compound: A small, non-polar molecule.

  • Hydrolyzed this compound: (HO-Si(CH₃)₂-CH₂Cl) or its self-condensation products (siloxanes). These are more polar than the starting silane.

  • Residual catalyst: The nature of this will depend on the specific reaction conditions used.

  • Low molecular weight polymer chains: If the starting polymer has a broad molecular weight distribution.

Q2: Which purification technique is best suited for removing unreacted this compound?

A2: Several techniques can be effective, and the choice depends on the polymer's properties and the desired scale of purification.

  • Precipitation: This is a simple and scalable method.[1][6] The functionalized polymer is dissolved in a good solvent and then precipitated by the addition of an anti-solvent in which the unreacted silane is soluble. Multiple precipitation cycles are often necessary.[6]

  • Dialysis: This technique is useful for removing small molecules from a polymer solution by diffusion through a semipermeable membrane.[4][5] It is a gentle method but can be time-consuming.

  • Size Exclusion Chromatography (SEC): Also known as gel permeation chromatography (GPC), SEC separates molecules based on their size.[8][9][10][15] It can provide a high degree of purity but is often used for smaller-scale purifications.

Q3: How can I confirm the purity of my functionalized polymer?

A3: A combination of analytical techniques is recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the presence of the functional group on the polymer backbone and to detect the absence of signals from unreacted silane or other impurities.[16][17][18][19][20]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can identify the characteristic vibrational bands of the functional groups, such as the Si-C and C-Cl bonds.[21][22][23]

  • Size Exclusion Chromatography (SEC): SEC is used to determine the molecular weight and molecular weight distribution of the polymer. A monomodal peak is indicative of a pure polymer, free from low molecular weight impurities.[9][10][15]

Q4: Can I use column chromatography to purify my functionalized polymer?

A4: Yes, column chromatography can be a powerful tool, especially for separating the functionalized polymer from unfunctionalized polymer or other impurities with different polarities.[11][13][24] However, it can be less practical for high molecular weight polymers which may have low solubility and diffuse slowly.[24]

Q5: What is a good starting point for developing a precipitation protocol?

A5: A good starting point is to:

  • Dissolve the crude functionalized polymer in a minimal amount of a good solvent (a solvent in which it dissolves readily).

  • In a separate container, take a larger volume (typically 5-10 times the volume of the polymer solution) of a vigorously stirred anti-solvent. The unreacted silane should be soluble in this anti-solvent.

  • Slowly add the polymer solution to the anti-solvent.

  • The polymer should precipitate out of the solution.

  • Collect the precipitated polymer by filtration and wash it with fresh anti-solvent.

  • Dry the polymer under vacuum.

  • Analyze the purity of the polymer and repeat the process if necessary.[1][6]

Experimental Protocols

Protocol 1: Purification by Precipitation
  • Dissolution: Dissolve the crude polymer functionalized with this compound in a suitable solvent (e.g., tetrahydrofuran, dichloromethane) to a concentration of 5-10% (w/v).

  • Precipitation: In a separate beaker, add a volume of a non-solvent (e.g., methanol, hexane, water, depending on the polymer) that is 5 to 10 times the volume of the polymer solution.[1] Vigorously stir the non-solvent.

  • Addition: Slowly add the polymer solution dropwise to the stirring non-solvent. A precipitate should form.

  • Digestion: Continue stirring the mixture for 30-60 minutes to ensure complete precipitation.

  • Isolation: Collect the precipitated polymer by vacuum filtration.

  • Washing: Wash the collected polymer several times with the non-solvent to remove any trapped impurities.[1]

  • Drying: Dry the purified polymer in a vacuum oven at a suitable temperature until a constant weight is achieved.

  • Analysis: Characterize the dried polymer using NMR, FTIR, and SEC to confirm its purity.

Protocol 2: Purification by Dialysis
  • Membrane Selection: Choose a dialysis membrane with a molecular weight cut-off (MWCO) that is significantly lower than the molecular weight of the polymer, but large enough to allow small molecule impurities to pass through.

  • Sample Preparation: Dissolve the crude functionalized polymer in a solvent that is compatible with the dialysis membrane.

  • Dialysis Setup: Transfer the polymer solution into the dialysis tubing and seal both ends. Place the sealed tubing in a large container of the chosen dialysis solvent (the same solvent used to dissolve the polymer). The volume of the external solvent should be at least 100 times the volume of the sample solution.

  • Purification: Gently stir the external solvent. The small molecule impurities will diffuse out of the dialysis bag into the external solvent.

  • Solvent Exchange: Change the external solvent periodically (e.g., every 4-6 hours) to maintain a high concentration gradient and ensure efficient removal of impurities.[4]

  • Completion: Continue dialysis for 24-48 hours.

  • Recovery: Recover the purified polymer solution from the dialysis bag.

  • Drying: Remove the solvent, for example, by rotary evaporation or freeze-drying, to obtain the purified polymer.

  • Analysis: Analyze the purified polymer for purity using appropriate analytical techniques.

Visualizations

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Purity Analysis CrudeProduct Crude Functionalized Polymer Precipitation Precipitation CrudeProduct->Precipitation Dialysis Dialysis CrudeProduct->Dialysis SEC Size Exclusion Chromatography CrudeProduct->SEC PurifiedPolymer Purified Polymer Precipitation->PurifiedPolymer Dialysis->PurifiedPolymer SEC->PurifiedPolymer NMR NMR Spectroscopy FTIR FTIR Spectroscopy SEC_analysis SEC Analysis PurifiedPolymer->NMR PurifiedPolymer->FTIR PurifiedPolymer->SEC_analysis

Caption: General workflow for purification and analysis.

TroubleshootingLogic ImpureProduct Impure Product Detected (e.g., by NMR) IdentifyImpurity Identify Impurity Type ImpureProduct->IdentifyImpurity SmallMolecule Small Molecule? (Unreacted Silane, etc.) IdentifyImpurity->SmallMolecule PolymericImpurity Polymeric Impurity? (Unfunctionalized Polymer) IdentifyImpurity->PolymericImpurity IncreasePrecipitation Increase Precipitation Cycles SmallMolecule->IncreasePrecipitation Yes OptimizeDialysis Optimize Dialysis (Lower MWCO, More Exchanges) SmallMolecule->OptimizeDialysis Yes ColumnChrom Column Chromatography PolymericImpurity->ColumnChrom Yes

References

Technical Support Center: Managing Exothermic Reactions of Bis(chloromethyl)dimethylsilane with Grignard Reagents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with bis(chloromethyl)dimethylsilane and Grignard reagents. The following information is intended to facilitate the safe and effective management of these potentially highly exothermic reactions.

Frequently Asked Questions (FAQs)

Q1: Why is the reaction of this compound with Grignard reagents exothermic?

A1: The reaction is a nucleophilic substitution where a carbanion from the Grignard reagent attacks the electrophilic carbon of the chloromethyl group, displacing a chloride ion. The formation of a new, more stable carbon-carbon bond and a stable magnesium halide salt releases a significant amount of energy as heat. Given that this compound has two reactive sites, the potential for heat generation is considerable.

Q2: What are the primary safety concerns associated with this reaction?

A2: The main safety concern is a thermal runaway. This occurs when the rate of heat generation surpasses the rate of heat removal, leading to a rapid and uncontrolled increase in temperature and pressure. A thermal runaway can cause the solvent to boil violently, leading to a dangerous pressure buildup, potential reactor rupture, and the release of flammable and corrosive materials.

Q3: How does the choice of Grignard reagent affect the exotherm?

A3: The reactivity of the Grignard reagent plays a crucial role. More reactive Grignard reagents, such as those derived from primary alkyl halides, will generally produce a more vigorous and rapid exotherm. Sterically hindered Grignard reagents may react more slowly, resulting in a more controlled release of heat.

Q4: What is the role of the solvent in managing the reaction exotherm?

A4: The solvent, typically an anhydrous ether like THF or diethyl ether, serves several functions. It solvates the Grignard reagent, influences its reactivity, and acts as a heat sink. A solvent with a higher boiling point can absorb more heat, but a runaway reaction can still be dangerous. The volume of the solvent is also critical; more dilute reactions will have a lower heat output per unit volume, making them easier to control.

Q5: Can both chloromethyl groups react?

A5: Yes, both chloromethyl groups are susceptible to reaction with the Grignard reagent. The reaction can proceed in a stepwise manner, first forming the mono-substituted product and then the di-substituted product. Controlling the stoichiometry of the Grignard reagent is key to selectively targeting mono- or di-substitution. However, controlling selectivity can be challenging and may result in a mixture of products.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Reaction Fails to Initiate 1. Poor quality or inactive Grignard reagent. 2. Presence of moisture in glassware, solvent, or reagents. 3. Low reaction temperature inhibiting initiation.1. Titrate the Grignard reagent to determine its active concentration before use. 2. Rigorously dry all glassware (flame- or oven-dried) and use anhydrous solvents. 3. After a small initial addition of the Grignard reagent, allow the mixture to warm slightly or apply gentle, localized heating to initiate. Once initiated, immediately resume cooling.
Uncontrolled/Violent Exotherm 1. Rate of Grignard reagent addition is too fast. 2. Inadequate cooling or poor heat transfer. 3. Reagent concentration is too high.1. Immediately cease the addition of the Grignard reagent. 2. Ensure the cooling bath is at the appropriate temperature and provides efficient heat transfer. 3. Increase the stirring rate to improve heat dissipation. 4. For future experiments, reduce the addition rate and/or dilute the reagents.
Low Yield of Desired Product 1. Incomplete reaction. 2. Side reactions, such as Wurtz-type coupling. 3. Inefficient quenching or workup procedure.1. Monitor the reaction by TLC or GC to confirm completion before workup. 2. Maintain a low reaction temperature to minimize side reactions. Consider inverse addition (adding the silane to the Grignard solution). 3. Quench the reaction at a low temperature with a saturated aqueous solution of ammonium chloride.
Formation of Side Products (e.g., homocoupling) 1. Localized high concentration of the Grignard reagent. 2. Reaction temperature is too high.1. Ensure vigorous stirring to quickly disperse the added Grignard reagent. 2. Maintain a consistently low reaction temperature during the addition. 3. Consider using the inverse addition technique.

Data Presentation

Table 1: Physicochemical and Safety Data for this compound

PropertyValue
CAS Number 2917-46-6[1]
Molecular Formula C₄H₁₀Cl₂Si[1]
Molecular Weight 157.11 g/mol [1]
Boiling Point 159-160 °C[1]
Density 1.075 g/mL at 25 °C[1]
Flash Point 46 °C (114.8 °F) - closed cup[1]
Hazard Statements Flammable liquid and vapor. Causes skin and serious eye irritation. May cause respiratory irritation.

Table 2: General Parameters for Controlling Exothermic Grignard Reactions

ParameterRecommendationRationale
Reagent Addition Slow, dropwise addition with monitoring of internal temperature.To control the rate of heat generation.
Temperature Maintain a low internal temperature (e.g., 0 °C to -10 °C).To slow the reaction rate and minimize side reactions.
Concentration Moderate concentration (e.g., 0.5 - 1.0 M).To balance reaction rate with the ability to effectively remove heat.[2]
Agitation Vigorous mechanical or magnetic stirring.To ensure rapid mixing, prevent localized hot spots, and improve heat transfer.[2]
Atmosphere Inert atmosphere (e.g., Nitrogen or Argon).To prevent quenching of the Grignard reagent by atmospheric moisture and oxygen.

Experimental Protocols

General Protocol for the Controlled Reaction of this compound with a Grignard Reagent

Materials:

  • This compound

  • Grignard reagent (e.g., Phenylmagnesium bromide in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Three-neck round-bottom flask

  • Addition funnel

  • Thermometer or thermocouple

  • Magnetic stirrer and stir bar or mechanical stirrer

  • Inert gas supply (Nitrogen or Argon)

  • Cooling bath (ice/water or dry ice/acetone)

Procedure:

  • Preparation:

    • Assemble the three-neck flask with the addition funnel, thermometer, and an inert gas inlet.

    • Flame-dry or oven-dry all glassware and allow it to cool under a stream of inert gas.[2]

    • Charge the flask with a solution of this compound in anhydrous THF.

    • Cool the flask to 0 °C using an ice/water bath.[2]

  • Reaction:

    • Charge the addition funnel with the Grignard reagent solution.

    • Begin vigorous stirring of the silane solution.[2]

    • Add the Grignard reagent dropwise from the addition funnel to the cooled silane solution.[2]

    • Monitor the internal temperature closely. The rate of addition should be controlled to maintain the internal temperature at or below 5 °C. A gentle exotherm should be observed.[2]

    • If the temperature rises rapidly, pause the addition and allow the reaction to cool.[2]

    • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours.

    • The reaction can then be allowed to slowly warm to room temperature and stirred for an additional 2-12 hours, monitoring for any secondary exotherm.[2]

  • Workup:

    • Cool the reaction mixture back down to 0 °C.[2]

    • Slowly and carefully quench the reaction by adding saturated aqueous ammonium chloride solution dropwise. An exotherm will be observed during the quench.[2]

    • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

    • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Visualizations

Exothermic_Reaction_Workflow Workflow for Managing Exothermic Reaction prep Preparation - Dry glassware - Inert atmosphere - Cool silane solution to 0°C add Slow Dropwise Addition of Grignard Reagent prep->add monitor Monitor Internal Temperature (Maintain ≤ 5°C) add->monitor monitor->add Temp OK stir Stir at 0°C (1-2h) Then warm to RT (2-12h) monitor->stir Addition Complete quench Quench - Cool to 0°C - Slow addition of sat. NH4Cl(aq) stir->quench workup Aqueous Workup - Extraction - Drying - Concentration quench->workup

Caption: Workflow for managing the exothermic reaction of this compound with a Grignard reagent.

Troubleshooting_Flowchart Troubleshooting Common Issues start Problem Encountered q1 Reaction Initiated? start->q1 a1_yes Violent Exotherm? q1->a1_yes Yes a1_no Check Grignard Quality Ensure Anhydrous Conditions Apply Gentle Heat to Initiate q1->a1_no No a2_yes Stop Addition Immediately Improve Cooling & Stirring Dilute Reagents a1_yes->a2_yes Yes a2_no Low Yield? a1_yes->a2_no No a3_yes Check for Completion (TLC/GC) Optimize Temperature Consider Inverse Addition a2_no->a3_yes Yes a3_no Consult Further Literature a2_no->a3_no No

Caption: Decision-making flowchart for troubleshooting common issues during the Grignard reaction.

References

How to prevent hydrolysis of Bis(chloromethyl)dimethylsilane during surface functionalization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of Bis(chloromethyl)dimethylsilane for surface functionalization. The following sections offer troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help prevent hydrolysis and achieve successful surface modification.

Troubleshooting Guide

This guide addresses common issues encountered during surface functionalization with this compound.

Issue Possible Cause Recommended Solution
White, hazy, or uneven coating on the substrate. This is the most common sign of premature hydrolysis and uncontrolled polymerization of the silane. The primary cause is the presence of excess moisture in the reaction environment.Strict Moisture Exclusion: Ensure all glassware is rigorously dried (e.g., flame-dried or oven-dried at >120°C for several hours) and allowed to cool under an inert atmosphere (e.g., dry nitrogen or argon). Use anhydrous solvents (e.g., toluene, hexane) and handle the reagents under an inert atmosphere using a glove box or Schlenk line.
Poor or no surface functionalization. Inactive Substrate: The substrate surface may not have a sufficient density of hydroxyl (-OH) groups for the silane to react with. Degraded Silane: The this compound may have hydrolyzed due to improper storage.Substrate Activation: Pre-treat the substrate to generate surface hydroxyl groups. For silica-based substrates (glass, silicon wafers), this can be achieved by cleaning with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide - EXTREME CAUTION ADVISED ) or an oxygen plasma treatment. Use Fresh Reagent: Ensure the this compound is fresh and has been stored under an inert atmosphere to prevent degradation.
Inconsistent coating across the substrate. Non-uniform substrate cleaning or activation. Uneven reaction temperature. Thorough Substrate Preparation: Ensure the entire substrate is uniformly cleaned and activated. Controlled Reaction Conditions: Maintain a consistent temperature throughout the reaction. For solution-phase deposition, use a temperature-controlled oil bath and adequate stirring.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound hydrolysis during surface functionalization?

A1: The primary cause is the reaction of the chlorosilane groups with water molecules. This can be atmospheric moisture, residual water on the glassware or substrate, or water present as an impurity in the solvent. This reaction leads to the formation of silanols (Si-OH), which can then undergo condensation to form polysiloxane networks, resulting in a thick, uneven, and poorly adhered coating.

Q2: How can I be certain that my reaction environment is sufficiently dry?

A2: To ensure a dry reaction environment, you should:

  • Use Dry Solvents: Purchase anhydrous solvents or dry them using appropriate methods (e.g., distillation over a drying agent like sodium/benzophenone or passing through an activated alumina column).

  • Dry Glassware Thoroughly: Flame-dry all glassware under vacuum or oven-dry it at a temperature above 120°C for at least 4 hours. Allow the glassware to cool in a desiccator or under a stream of dry inert gas.

  • Work Under an Inert Atmosphere: Use a glove box or a Schlenk line to handle the reagents and perform the reaction under a positive pressure of dry nitrogen or argon.

Q3: What is the role of an acid scavenger, and should I use one?

A3: During the reaction of this compound with surface hydroxyl groups, hydrochloric acid (HCl) is produced as a byproduct. In some cases, this can be detrimental to the substrate or subsequent reaction steps. An acid scavenger, such as a non-nucleophilic base like triethylamine, can be added to the reaction mixture to neutralize the HCl as it is formed. However, its use depends on the specific application and substrate compatibility.

Q4: Can I perform surface functionalization with this compound without a glove box or Schlenk line?

A4: While highly recommended for best results, it is possible to perform the functionalization with careful technique. This involves using septa-sealed flasks and transferring reagents via syringe under a positive pressure of an inert gas (e.g., from a balloon filled with nitrogen or argon). However, the risk of moisture contamination is significantly higher.

Experimental Protocols

Below are detailed methodologies for solution-phase and vapor-phase deposition of this compound. These protocols are adapted from general procedures for dichlorosilanes and should be optimized for your specific substrate and application.

Protocol 1: Solution-Phase Deposition

This method is suitable for functionalizing a variety of substrates, including nanoparticles and larger surfaces.

Materials:

  • This compound

  • Anhydrous toluene (or other suitable anhydrous solvent)

  • Substrate with hydroxylated surface (e.g., glass slide, silicon wafer)

  • Triethylamine (optional, as an acid scavenger)

  • Nitrogen or Argon gas (high purity, dry)

  • Flame-dried or oven-dried reaction vessel (e.g., round-bottom flask) with a condenser and magnetic stir bar

Procedure:

  • Substrate Preparation:

    • Thoroughly clean the substrate to remove organic contaminants. For silica-based substrates, a piranha solution treatment (handle with extreme caution in a fume hood) followed by rinsing with deionized water and drying in an oven at 120°C for 1-2 hours is effective.

    • Ensure the substrate is completely dry before proceeding.

  • Reaction Setup:

    • Assemble the reaction vessel with the condenser under a positive pressure of dry nitrogen or argon.

    • Place the dried substrate in the reaction vessel.

    • Add anhydrous toluene to the vessel, ensuring the substrate is fully submerged.

  • Silanization:

    • In a separate, dry, and inert-atmosphere-flushed vial, prepare a solution of this compound in anhydrous toluene. A typical starting concentration is 1-5% (v/v).

    • Using a dry syringe, inject the silane solution into the reaction vessel.

    • If using an acid scavenger, add triethylamine (approximately 1.5 equivalents relative to the silane) to the reaction mixture.

    • Heat the reaction mixture to reflux (approximately 110°C for toluene) and maintain for 4-6 hours with stirring.

  • Washing and Curing:

    • After the reaction, cool the mixture to room temperature under the inert atmosphere.

    • Remove the substrate and rinse it thoroughly with fresh anhydrous toluene, followed by ethanol or isopropanol, to remove any unreacted silane.

    • Dry the functionalized substrate under a stream of dry nitrogen or in a vacuum oven at a moderate temperature (e.g., 80-100°C) for 1 hour to cure the silane layer.

Protocol 2: Vapor-Phase Deposition

This method is ideal for creating a uniform monolayer on flat substrates.

Materials:

  • This compound

  • Substrate with hydroxylated surface

  • Vacuum desiccator

  • Small vial

  • Vacuum pump

Procedure:

  • Substrate Preparation:

    • Clean and dry the substrate as described in Protocol 1.

  • Deposition Setup:

    • Place the cleaned and dried substrate inside a vacuum desiccator.

    • In a small, open vial, add a few drops (e.g., 100-200 µL) of this compound.

    • Place the vial inside the desiccator, ensuring it is not in direct contact with the substrate.

  • Silanization:

    • Evacuate the desiccator using a vacuum pump for several minutes and then seal it.

    • Allow the silanization to proceed at room temperature for 12-24 hours. The low pressure will facilitate the vaporization of the silane and its deposition onto the substrate.

  • Post-Deposition Treatment:

    • Vent the desiccator with a dry inert gas.

    • Remove the substrate and rinse it with an anhydrous solvent (e.g., toluene or hexane) to remove any physisorbed silane molecules.

    • Dry the substrate under a stream of dry nitrogen or in a vacuum oven.

Quantitative Data Summary

Due to the limited availability of specific performance data for this compound in the scientific literature, the following table provides expected values based on the functionalization of silica surfaces with similar chlorosilane compounds. These values should be considered illustrative and may vary depending on the specific experimental conditions.

Parameter Condition Expected Outcome on Silica Substrate
Water Contact Angle Untreated (activated)< 10° (hydrophilic)
After Functionalization80° - 100° (hydrophobic)
Optimal Silane Concentration (Solution-Phase) In anhydrous toluene1 - 5% (v/v)
Reaction Time (Solution-Phase at Reflux) In anhydrous toluene4 - 6 hours
Reaction Time (Vapor-Phase at Room Temp.) Under vacuum12 - 24 hours

Visualizing the Process

To better understand the chemical processes and experimental workflows, the following diagrams are provided.

Hydrolysis_Prevention_Workflow cluster_preparation Preparation Phase (Strictly Anhydrous) cluster_reaction Reaction Phase cluster_outcome Outcome Dry_Glassware Dry Glassware (Oven/Flame) Substrate_Activation Substrate Activation Dry_Glassware->Substrate_Activation Anhydrous_Solvent Anhydrous Solvent Silanization Silanization Reaction (this compound) Anhydrous_Solvent->Silanization Inert_Atmosphere Inert Atmosphere (N2 or Ar) Inert_Atmosphere->Silanization Substrate_Activation->Silanization Washing Washing Silanization->Washing Hydrolysis_Product Uncontrolled Polymerization (Hydrolysis Product) Silanization->Hydrolysis_Product Curing Curing Washing->Curing Functionalized_Surface Successfully Functionalized Surface Curing->Functionalized_Surface Moisture Moisture Contamination Moisture->Silanization

Caption: Workflow for preventing hydrolysis during surface functionalization.

Hydrolysis_Mechanism reagent This compound (CH₃)₂Si(CH₂Cl)₂ intermediate Silanol Intermediate (CH₃)₂Si(CH₂Cl)(OH) + HCl reagent->intermediate Hydrolysis functionalized_surface Functionalized Surface Substrate-O-Si(CH₃)₂(CH₂Cl) reagent->functionalized_surface Desired Reaction water H₂O Water water->intermediate polymer Polysiloxane Network Undesired Polymerization intermediate->polymer Condensation surface Hydroxylated Surface Substrate-OH surface->functionalized_surface

Caption: Desired reaction pathway versus undesired hydrolysis.

Optimizing reaction conditions for complete conversion of Bis(chloromethyl)dimethylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on optimizing reaction conditions for the complete conversion of bis(chloromethyl)dimethylsilane. The information is presented in a user-friendly question-and-answer format to directly address specific issues you may encounter during your experiments.

Troubleshooting Guides

Issue 1: Low or Incomplete Conversion

Q1: My reaction using this compound is showing low conversion to the desired product. What are the common causes and how can I improve the yield?

A1: Low conversion in reactions with this compound is a frequent challenge, often stemming from issues with reagent quality, reaction conditions, or the inherent reactivity of the starting material. Here’s a systematic approach to troubleshooting:

1. Reagent and Solvent Quality:

  • Moisture and Air Sensitivity: Organometallic reactions, such as Grignard formations, are highly susceptible to moisture and atmospheric oxygen.[1][2] Ensure all glassware is rigorously dried (flame-dried or oven-dried) and the reaction is conducted under a dry, inert atmosphere (e.g., nitrogen or argon).[1] Solvents must be anhydrous.

  • Purity of this compound: Impurities in the starting material can interfere with the reaction. It is advisable to use a high-purity grade (e.g., 97% or higher) and consider purification by distillation if necessary.

2. Reaction Conditions:

  • Temperature Control: The formation of Grignard reagents and their subsequent reactions are often exothermic.[2] Inadequate temperature control can lead to side reactions. For intramolecular cyclization to form silacyclobutanes, maintaining a specific temperature range is crucial.

  • Solvent Choice: The choice of solvent can significantly impact the reaction rate and selectivity. Ethereal solvents like diethyl ether or tetrahydrofuran (THF) are commonly used for Grignard reactions.[3] The solvent can influence the solubility of intermediates and the reaction pathway.

  • Concentration: High concentrations of reactants can sometimes favor intermolecular side reactions over the desired intramolecular cyclization. Running the reaction under high dilution conditions can often improve the yield of cyclic products.

3. Reaction Type Specifics:

  • Grignard Reaction (Intramolecular Cyclization): To promote the formation of 1,1,3,3-tetramethyl-1,3-disilacyclobutane, slow addition of the dihalide to a suspension of activated magnesium in an appropriate solvent is recommended. This helps maintain a low concentration of the starting material, favoring intramolecular cyclization.

  • Wurtz-type Coupling: When using alkali metals like sodium, the reaction surface and activation of the metal are critical. Freshly cut sodium or the use of an ultrasonic bath can improve reactivity.

Issue 2: Formation of Undesired Byproducts

Q2: I am observing significant amounts of side products in my reaction mixture. What are the likely byproducts and how can I minimize their formation?

A2: The formation of byproducts is a common issue, particularly with bifunctional reagents like this compound. Identifying these byproducts is the first step toward optimizing your reaction to suppress their formation.

Common Byproducts and Mitigation Strategies:

Byproduct TypeFormation MechanismMitigation Strategies
Oligomers/Polymers Intermolecular reaction between molecules of this compound.- Employ high-dilution conditions. - Control the rate of addition of the starting material.
Wurtz Coupling Products Reaction of a Grignard reagent with unreacted alkyl halide.[1]- Slow, controlled addition of the alkyl halide during Grignard reagent formation.[1]
Hydrolysis Products (Siloxanes) Reaction of chlorosilanes or Grignard reagents with water.[1]- Ensure strictly anhydrous conditions throughout the reaction and workup.[1]
Products from Reaction with Solvent For example, ring-opening of THF by a highly reactive Grignard reagent.- Choose a less reactive solvent if possible. - Maintain a lower reaction temperature.

Analytical Approach:

  • GC-MS Analysis: Gas Chromatography-Mass Spectrometry (GC-MS) is an invaluable tool for identifying the byproducts in your reaction mixture. By analyzing the mass spectra of the impurity peaks, you can often deduce their structures and understand the side reactions that are occurring.

Frequently Asked Questions (FAQs)

Q3: What is the optimal temperature for the intramolecular Grignard reaction of this compound?

A3: The optimal temperature can vary depending on the solvent used. Generally, for the formation of the Grignard reagent, gentle reflux in THF is often employed. However, for the subsequent cyclization, lower temperatures may be beneficial to minimize side reactions. A temperature range of 0 to 10°C is often a good starting point for the cyclization step.[2]

Q4: Can I use a catalyst to improve the conversion of this compound?

A4: While Grignard and Wurtz reactions are typically uncatalyzed, certain additives can be beneficial. For Grignard reagent formation, a crystal of iodine is often used to activate the magnesium surface.[2] For some cross-coupling reactions involving organosilanes, transition metal catalysts (e.g., palladium or nickel complexes) are employed, though this is less common for simple cyclizations.[4]

Q5: How can I purify the final product, for example, 1,1,3,3-tetramethyl-1,3-disilacyclobutane?

A5: Purification of organosilicon compounds is typically achieved by fractional distillation under reduced pressure. Given the volatility of many silanes, vacuum distillation is often necessary to avoid decomposition at high temperatures. Column chromatography on silica gel can also be an effective purification method, though care must be taken to use non-polar eluents to avoid hydrolysis of any remaining reactive groups.

Experimental Protocols

Protocol 1: Synthesis of 1,1,3,3-Tetramethyl-1,3-disilacyclobutane via Grignard Reaction

Materials:

  • Magnesium turnings

  • Iodine (one crystal)

  • This compound (97% or higher)

  • Anhydrous diethyl ether or THF

  • Standard Schlenk line apparatus

Procedure:

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Magnesium Activation: Place magnesium turnings (2.2 molar equivalents) in the flask. Add a single crystal of iodine and gently warm the flask under a stream of nitrogen until the iodine sublimes and the color dissipates. This indicates the activation of the magnesium surface.

  • Initiation: Add a small volume of a solution of this compound (1 molar equivalent) in anhydrous diethyl ether from the dropping funnel to the magnesium.

  • Reaction: Once the reaction initiates (indicated by a color change and gentle reflux), add the remaining this compound solution dropwise at a rate that maintains a gentle reflux. To favor intramolecular cyclization, it is crucial to maintain a high dilution.

  • Completion and Work-up: After the addition is complete, continue to reflux the mixture for an additional 1-2 hours to ensure complete reaction. Cool the reaction mixture to room temperature. The reaction can be quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the product with diethyl ether. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation. Purify the crude product by fractional distillation under reduced pressure.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_glassware Flame-dry Glassware mg_activation Activate Mg with Iodine prep_glassware->mg_activation prep_reagents Ensure Anhydrous Reagents prep_reagents->mg_activation initiation Initiate Reaction mg_activation->initiation slow_addition Slow Addition of Dihalide initiation->slow_addition reflux Reflux to Completion slow_addition->reflux quench Quench Reaction reflux->quench extract Extract Product quench->extract dry Dry Organic Layer extract->dry purify Purify by Distillation dry->purify

Caption: Workflow for the synthesis of 1,1,3,3-tetramethyl-1,3-disilacyclobutane.

troubleshooting_logic low_conversion Low Conversion Observed check_reagents Verify Reagent & Solvent Quality low_conversion->check_reagents optimize_conditions Optimize Reaction Conditions low_conversion->optimize_conditions analyze_byproducts Analyze Byproducts (GC-MS) low_conversion->analyze_byproducts incomplete_reaction Incomplete Reaction check_reagents->incomplete_reaction Moisture/Impurities optimize_conditions->incomplete_reaction Suboptimal Temp/Conc. side_reactions Side Reactions Dominant analyze_byproducts->side_reactions Identify Side Products

Caption: A logical approach to troubleshooting low reaction conversion.

References

Technical Support Center: Quantification of Unreacted Bis(chloromethyl)dimethylsilane in a Polymer Matrix

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of unreacted bis(chloromethyl)dimethylsilane in a polymer matrix.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its quantification in a polymer matrix important?

This compound is a reactive organosilane compound often used as a crosslinking agent or a monomer in the synthesis of silicone-based polymers. It is crucial to quantify the unreacted residual levels of this compound in the final polymer product.[1] Residual monomers can be cytotoxic, affect the polymer's physicochemical properties, and may leach out over time, which is a significant concern for polymers used in medical devices and drug delivery systems.

Q2: What are the primary analytical techniques for quantifying unreacted this compound?

The main analytical methods for the quantification of unreacted this compound in a polymer matrix are Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.[2][3] GC-MS is often preferred for its high sensitivity and selectivity for volatile and semi-volatile compounds like this compound.

Q3: How do I extract the unreacted this compound from the polymer matrix?

Solvent extraction is the most common method to isolate unreacted this compound from the polymer matrix.[4] The choice of solvent is critical and depends on the polymer's solubility and the analyte's stability. A solvent that swells the polymer without dissolving it is often ideal, allowing the monomer to diffuse out. Common solvents for this purpose include acetone, acetonitrile, and hexane. The extraction process can be enhanced by agitation (e.g., sonication) and elevated temperatures, although care must be taken to prevent analyte degradation.

Q4: Can this compound degrade during sample preparation or analysis?

Yes, this compound is a reactive compound susceptible to hydrolysis. The chloromethyl groups can react with water or other nucleophiles present in the sample or solvents. It is essential to use dry solvents and handle samples in a controlled environment to minimize degradation.[5] During GC analysis, high temperatures in the injector port can also potentially cause degradation.

Q5: What are the common challenges in the GC-MS analysis of silanes?

Common challenges in the GC-MS analysis of silanes include:

  • Contamination: Siloxane compounds are ubiquitous and can appear as background peaks from septa bleed or other sources in the GC system.[6]

  • Reactivity: Active sites in the GC inlet liner or on the column can lead to peak tailing and poor reproducibility.[7][8]

  • Matrix Effects: Co-extracted polymer components can interfere with the analysis, affecting ionization efficiency in the mass spectrometer.

  • In-source Reactions: Silanes can sometimes undergo reactions with trace amounts of water within the mass spectrometer's ion source, leading to unexpected ions and complicating spectral interpretation.[9]

Experimental Protocols

Protocol 1: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the extraction of unreacted this compound from a polymer matrix followed by quantitative analysis using GC-MS.

1. Sample Preparation: Solvent Extraction

  • Accurately weigh approximately 0.5 g of the polymer sample into a 20 mL glass vial.

  • Add 10 mL of a suitable extraction solvent (e.g., acetone, hexane) containing an internal standard (e.g., dodecane at 10 µg/mL).

  • Cap the vial tightly and sonicate the mixture for 1 hour at a controlled temperature (e.g., 40°C).

  • Allow the polymer to settle. If necessary, centrifuge the sample to obtain a clear supernatant.

  • Transfer the supernatant to a clean autosampler vial for GC-MS analysis.

2. GC-MS Parameters

  • Gas Chromatograph: Agilent 8890 GC or equivalent

  • Mass Spectrometer: Agilent 5977A GC/MSD or equivalent

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Injector Temperature: 250°C

  • Injection Volume: 1 µL (splitless mode)

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp: 10°C/min to 250°C

    • Hold: 5 minutes at 250°C

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • MSD Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Target Ions for this compound: m/z 127, 129, 142 (quantification ion underlined)

    • Internal Standard Ions: Dodecane (m/z 85, 170)

3. Calibration and Quantification

  • Prepare a series of calibration standards of this compound in the extraction solvent, each containing the internal standard at a constant concentration.

  • Analyze the calibration standards using the same GC-MS method.

  • Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

  • Quantify the amount of unreacted this compound in the sample extracts using the calibration curve.

Protocol 2: Quantification by ¹H NMR Spectroscopy

This protocol is suitable for samples where the concentration of unreacted this compound is expected to be relatively high (>0.1% w/w).

1. Sample Preparation

  • Accurately weigh approximately 50 mg of the polymer sample into an NMR tube.

  • Add a known amount of a suitable deuterated solvent (e.g., 0.75 mL of CDCl₃) that can swell the polymer.

  • Add a precise amount of an internal standard with a known proton signal that does not overlap with the analyte or polymer signals (e.g., 1,3,5-trimethoxybenzene).

  • Allow the sample to swell for at least 12 hours to ensure the unreacted monomer has leached into the solvent.

2. ¹H NMR Parameters

  • Spectrometer: Bruker 400 MHz or equivalent

  • Solvent: CDCl₃

  • Number of Scans: 64

  • Relaxation Delay (d1): 5 seconds (to ensure full relaxation of protons for accurate integration)

3. Quantification

  • Identify the characteristic proton signals for this compound (singlet for CH₂Cl protons) and the internal standard.[5]

  • Integrate the respective signals.

  • Calculate the concentration of unreacted this compound using the following formula:

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • m = mass

    • MW = Molecular weight

    • V = Volume

    • IS = Internal Standard

Quantitative Data Summary

The following tables summarize typical quantitative data for the analysis of unreacted this compound.

Table 1: GC-MS Method Performance

ParameterTypical Value
Linearity (R²)> 0.995
Limit of Detection (LOD)0.5 µg/mL
Limit of Quantification (LOQ)1.5 µg/mL
Recovery85 - 105%
Precision (RSD)< 10%

Table 2: ¹H NMR Method Performance

ParameterTypical Value
Linearity (R²)> 0.99
Limit of Quantification (LOQ)~0.1% (w/w)
Recovery90 - 110%
Precision (RSD)< 5%

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No peak or very small peak for this compound - Analyte degradation during extraction or injection.- Inefficient extraction.- Use dry solvents and minimize sample exposure to moisture.- Check injector temperature; a lower temperature may be necessary.- Optimize extraction time, solvent, and temperature.
Peak Tailing - Active sites in the injector liner or column.- Co-elution with a matrix component.- Use a deactivated (silanized) inlet liner.- Condition the column according to the manufacturer's instructions.- Optimize the GC temperature program to improve separation.[8]
Poor Reproducibility - Inconsistent injection volume.- Leaks in the GC system.- Inhomogeneous sample extraction.- Use an autosampler for injections.- Perform a leak check on the GC system.- Ensure thorough mixing and consistent procedure during extraction.
Extraneous Peaks (Ghost Peaks) - Contamination from the solvent, septa, or previous injections.- Run a solvent blank to identify the source of contamination.- Use high-purity solvents.- Regularly replace the injector septum and liner.[6][10]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing weigh_sample Weigh Polymer Sample add_solvent Add Extraction Solvent + Internal Standard weigh_sample->add_solvent extract Sonication / Agitation add_solvent->extract separate Centrifugation / Settling extract->separate transfer Transfer Supernatant separate->transfer gcms_analysis GC-MS Analysis transfer->gcms_analysis GC-MS Path nmr_analysis NMR Analysis transfer->nmr_analysis NMR Path integrate_peaks Peak Integration gcms_analysis->integrate_peaks nmr_analysis->integrate_peaks calibration Calibration Curve integrate_peaks->calibration quantify Quantification calibration->quantify final_result final_result quantify->final_result Final Concentration

Caption: Experimental workflow for quantification.

troubleshooting_logic cluster_peak_issues Peak-Related Issues cluster_baseline_issues Baseline/Other Issues cluster_solutions Potential Solutions start Problem Encountered no_peak No/Small Peak start->no_peak tailing_peak Tailing Peak start->tailing_peak poor_repro Poor Reproducibility start->poor_repro ghost_peaks Ghost Peaks start->ghost_peaks solution1 Check for Analyte Degradation no_peak->solution1 solution2 Optimize Extraction no_peak->solution2 solution3 Check for Active Sites tailing_peak->solution3 solution4 Check for System Leaks poor_repro->solution4 solution5 Run Blanks / Replace Consumables ghost_peaks->solution5

Caption: Troubleshooting decision logic.

References

Technical Support Center: Reactions of Bis(chloromethyl)dimethylsilane with Amine-Containing Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with bis(chloromethyl)dimethylsilane. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during its reaction with amine-containing molecules.

Frequently Asked Questions (FAQs)

Q1: What are the expected primary reactions of this compound with different types of amines?

This compound, (CH₃)₂Si(CH₂Cl)₂, is a versatile dielectrophilic reagent. Its primary reaction with amines involves the nucleophilic substitution of the chloride ions by the amine nitrogen. The nature of the amine determines the final product structure.

  • Primary Amines (R-NH₂): With primary amines, the reaction can lead to mono- or di-substituted products. Under controlled conditions (e.g., using an excess of the amine), mono-substitution can be favored. With a 1:1 stoichiometric ratio or excess of the silane, di-substitution and the formation of four-membered N-substituted 1-aza-2-silacyclobutane rings can occur through intramolecular cyclization.

  • Secondary Amines (R₂NH): Secondary amines will react to form mono- and di-substituted acyclic products. Due to the presence of only one reactive hydrogen on the nitrogen, intramolecular cyclization to form a four-membered ring is not possible.

  • Diamines (H₂N-R-NH₂): With diamines, the reaction can result in the formation of cyclic products, such as six-membered 1,1-dimethyl-2,5-diaza-1-silacyclohexanes, or lead to polycondensation, yielding organosilicon polymers. The outcome is highly dependent on reaction conditions, particularly dilution.

Q2: What are the most common side reactions when reacting this compound with amines?

Several side reactions can occur, leading to a mixture of products and reduced yields of the desired compound. Understanding these is crucial for troubleshooting your experiments.

  • Oligomerization/Polymerization: This is a significant side reaction, especially when reacting with diamines under concentrated conditions. Instead of intramolecular cyclization to form a monomeric ring, intermolecular reactions can occur, leading to linear or cyclic oligomers and polymers.

  • Quaternization: The newly formed tertiary amine in the product can be further alkylated by another molecule of this compound. This is more likely to occur if the reaction temperature is high or if there is a localized high concentration of the silane.

  • Uncontrolled Di-substitution: When mono-substitution is desired, the second chloromethyl group can react with another amine molecule, leading to the di-substituted product. This is favored when the stoichiometry of the amine to the silane is low.

  • Formation of Cyclic Oligomers: In reactions with diamines, besides the desired monomeric cyclic product, larger cyclic oligomers (e.g., dimers, trimers) can also form.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis.

Problem 1: Low yield of the desired cyclic product with a primary amine (1-aza-2-silacyclobutane derivative).
Potential Cause Recommended Solution
Intermolecular side reactions (oligomerization). Employ high-dilution conditions. Slowly add the this compound to a solution of the primary amine. This favors intramolecular cyclization over intermolecular reactions.
Formation of di-substituted acyclic product. Use a strict 1:1 stoichiometry of the primary amine to this compound in the presence of a non-nucleophilic base (e.g., triethylamine) to scavenge the HCl formed.
Reaction temperature is too low or too high. Optimize the reaction temperature. The reaction may require initial cooling to control the exotherm, followed by heating to drive the cyclization to completion. Monitor the reaction progress by TLC or GC-MS.
Problem 2: Formation of a polymeric or oligomeric mixture instead of a cyclic product with a diamine.
Potential Cause Recommended Solution
High concentration of reactants. The key to favoring cyclization over polymerization is to use high-dilution conditions. A syringe pump for the slow addition of the reactants to a large volume of solvent is highly recommended.
Incorrect stoichiometry. Ensure a precise 1:1 molar ratio of the diamine to this compound. Any deviation can lead to chain extension and polymerization.
Solvent effects. The choice of solvent can influence the reaction outcome. Aprotic polar solvents like acetonitrile or THF are often suitable.
Problem 3: The product is a complex mixture of mono- and di-substituted products.
Potential Cause Recommended Solution
Poor control over stoichiometry. To favor mono-substitution, use a significant excess of the amine (e.g., 5-10 equivalents). This statistically favors the reaction of the silane with unreacted amine over the already mono-substituted product.
Reaction time is too long. For mono-substitution, monitor the reaction closely and stop it once the starting silane is consumed to prevent further reaction to the di-substituted product.
Inefficient mixing. Ensure vigorous stirring to avoid localized high concentrations of the this compound, which can promote di-substitution.

Experimental Protocols

Protocol 1: Synthesis of N-tert-butyl-2,2-dimethyl-1-aza-2-silacyclobutane

This protocol describes a typical procedure for the synthesis of a four-membered heterocyclic compound from a primary amine.

  • Reaction Setup: In a flame-dried 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, place a solution of tert-butylamine (10 mmol) and triethylamine (22 mmol) in 200 mL of anhydrous toluene.

  • Reagent Addition: Dissolve this compound (10 mmol) in 50 mL of anhydrous toluene and add it to the dropping funnel. Add the silane solution dropwise to the stirred amine solution over a period of 4-6 hours at room temperature.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux for 12 hours.

  • Work-up: Cool the reaction mixture to room temperature and filter off the triethylamine hydrochloride salt. Wash the salt with anhydrous toluene.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by vacuum distillation to yield the desired 1-aza-2-silacyclobutane derivative.

Visualizations

The following diagrams illustrate the key reaction pathways and potential side reactions.

reaction_pathway start This compound + Primary Amine (R-NH2) mono_sub Mono-substituted Intermediate start->mono_sub 1st Substitution di_sub_acyclic Di-substituted Acyclic Product mono_sub->di_sub_acyclic 2nd Substitution (Side Reaction) cyclization Intramolecular Cyclization mono_sub->cyclization oligomerization Intermolecular Reaction mono_sub->oligomerization cyclic_product 1-Aza-2-silacyclobutane (Desired Product) cyclization->cyclic_product Favorable under high dilution oligomers Oligomers/Polymers (Side Product) oligomerization->oligomers

Caption: Reaction of this compound with a primary amine.

diamine_reaction start_diamine This compound + Diamine (H2N-R-NH2) intermediate Mono-substituted Intermediate start_diamine->intermediate intramolecular Intramolecular Cyclization intermediate->intramolecular intermolecular Intermolecular Reaction intermediate->intermolecular cyclic_monomer Cyclic Monomer (e.g., 6-membered ring) intramolecular->cyclic_monomer Favored by high dilution polymer Polymer/Oligomer (Side Product) intermolecular->polymer Favored by high concentration

Caption: Reaction pathways with diamines: cyclization vs. polymerization.

This technical support guide is intended to be a helpful resource. For specific applications, further optimization of reaction conditions may be necessary. Always consult relevant safety data sheets (SDS) before handling any chemicals.

Technical Support Center: The Impact of Bis(chloromethyl)dimethylsilane Purity on Final Polymer Properties

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting issues related to the purity of Bis(chloromethyl)dimethylsilane and its impact on the properties of the final polymer.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is an organosilicon compound with the chemical formula (CH₃)₂Si(CH₂Cl)₂. It is a key monomer used in the synthesis of various silicone-based polymers. Its bifunctional nature, with two chloromethyl groups, allows it to act as a building block for linear polymers or as a crosslinking agent to create polymer networks. These polymers find applications in advanced materials and as precursors in organic synthesis.[1][2]

Q2: What are the typical purity levels of commercially available this compound?

Commercially available this compound typically has a purity of around 97%.[1][3][4] Higher purity grades may be available from specialized suppliers. It is crucial to verify the purity of the monomer for sensitive polymerization reactions.

Q3: What are the common impurities found in this compound?

Common impurities can originate from the synthesis process, which often involves the direct process (Rochow-Müller process) followed by fractional distillation.[5] Potential impurities include:

  • Monofunctional impurities: (Chloromethyl)dimethylchlorosilane, which has only one reactive chloromethyl group.

  • Other chlorosilanes: Dichlorodimethylsilane, which can be a precursor in the synthesis.[5][6][7]

  • Residual catalysts and solvents: From the synthesis and purification steps.

  • Hydrolysis products: If the compound is exposed to moisture, the chloromethyl groups can slowly hydrolyze.

Q4: How do impurities in this compound affect the final polymer properties?

Impurities can have a significant impact on the polymerization process and the final polymer properties:[8][9]

  • Monofunctional impurities act as chain terminators, leading to a lower average molecular weight and a broader molecular weight distribution (higher polydispersity index).

  • Non-reactive impurities can act as plasticizers, potentially lowering the glass transition temperature (Tg) and altering the mechanical properties of the polymer.

  • Reactive impurities with different functionalities can lead to branching or uncontrolled crosslinking, affecting the polymer's solubility and processability.

  • Residual catalysts can lead to side reactions or degradation of the polymer at elevated temperatures.

Troubleshooting Guide

This guide addresses common issues encountered during polymerization reactions involving this compound.

Problem Potential Cause Troubleshooting Steps
Low Polymer Molecular Weight Presence of monofunctional impurities (e.g., (Chloromethyl)dimethylchlorosilane) acting as chain terminators.1. Verify Monomer Purity: Analyze the monomer using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to quantify monofunctional impurities. 2. Purify Monomer: If impurities are present, purify the this compound by fractional distillation under reduced pressure.
Inconsistent Polymer Properties (Batch-to-Batch Variation) Variation in the purity of different batches of this compound.1. Standardize Monomer Purity: Establish a standard purity specification for the incoming monomer and test each batch before use. 2. Consistent Storage: Store the monomer under anhydrous conditions (e.g., under a nitrogen atmosphere) to prevent hydrolysis.
Gel Formation or Poor Solubility of the Polymer Presence of trifunctional or other poly-functional impurities leading to excessive crosslinking.1. Analyze for Crosslinking Agents: Use analytical techniques like GC-MS to identify any unexpected reactive impurities in the monomer. 2. Adjust Stoichiometry: If a comonomer is used, ensure precise stoichiometric balance to control the polymer architecture.
Poor Thermal Stability of the Final Polymer Residual catalysts or other reactive impurities in the monomer that can initiate degradation at lower temperatures.1. Monomer Purification: Purify the monomer to remove non-volatile impurities. 2. Thermal Analysis: Perform Thermogravimetric Analysis (TGA) on the polymer to assess its thermal stability and compare batches.

Data Presentation

The following tables illustrate the expected impact of this compound purity on key polymer properties. The data presented is illustrative and may vary depending on the specific polymerization conditions.

Table 1: Impact of Monofunctional Impurity on Polymer Molecular Weight

Purity of this compound (%)Monofunctional Impurity (%)Number Average Molecular Weight (Mn) ( g/mol )Polydispersity Index (PDI)
99.90.150,0001.8
99.01.035,0002.2
97.03.015,0002.9

Table 2: Impact of Purity on Thermal and Mechanical Properties of the Polymer

Purity of this compound (%)Glass Transition Temperature (Tg) (°C)Tensile Strength (MPa)
99.912560
99.012255
97.011848

Experimental Protocols

Monomer Purity Analysis

1. Gas Chromatography (GC)

  • Objective: To quantify volatile impurities in this compound.

  • Instrumentation: Gas chromatograph with a flame ionization detector (FID).

  • Column: A non-polar capillary column (e.g., DB-1 or equivalent).

  • Carrier Gas: Helium or Nitrogen.

  • Method:

    • Prepare a standard solution of high-purity this compound.

    • Prepare a solution of the sample to be analyzed in a dry, aprotic solvent (e.g., hexane).

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

    • Run a temperature program that allows for the separation of the main component from potential impurities.

    • Identify and quantify impurities by comparing their retention times and peak areas to those of known standards.

2. Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

  • Objective: To identify and quantify impurities based on their chemical structure.

  • Instrumentation: NMR spectrometer (300 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃).

  • Method:

    • Dissolve a small amount of the this compound sample in CDCl₃.

    • Acquire the ¹H NMR spectrum.

    • Integrate the peaks corresponding to the protons of this compound and any impurity peaks.

    • Calculate the molar ratio of impurities to the main component based on the integration values.

Polymer Characterization

1. Gel Permeation Chromatography (GPC)

  • Objective: To determine the molecular weight and molecular weight distribution (PDI) of the polymer.

  • Instrumentation: GPC system with a refractive index (RI) detector.

  • Solvent/Mobile Phase: Tetrahydrofuran (THF) or other suitable solvent for the polymer.

  • Calibration: Use polystyrene standards to create a calibration curve.

  • Method:

    • Dissolve the polymer sample in the mobile phase.

    • Filter the solution to remove any particulates.

    • Inject the sample into the GPC system.

    • Determine the number average molecular weight (Mn), weight average molecular weight (Mw), and PDI (Mw/Mn) from the resulting chromatogram.

2. Differential Scanning Calorimetry (DSC)

  • Objective: To determine the glass transition temperature (Tg) of the polymer.

  • Instrumentation: DSC instrument.

  • Method:

    • Accurately weigh a small amount of the polymer sample into an aluminum pan.

    • Heat the sample to a temperature above its expected Tg, then cool it rapidly.

    • Heat the sample again at a controlled rate (e.g., 10 °C/min) and record the heat flow.

    • The Tg is determined as the midpoint of the transition in the heat flow curve.

Visualizations

logical_relationship cluster_monomer This compound Monomer cluster_impurities Common Impurities cluster_polymer Final Polymer Properties Purity Monomer Purity HighPurity High Purity (>99.5%) LowPurity Low Purity (<98%) MW High Molecular Weight HighPurity->MW PDI Low PDI HighPurity->PDI Tg High Tg HighPurity->Tg Mechanical Good Mechanical Properties HighPurity->Mechanical Monofunctional Monofunctional Silanes LowPurity->Monofunctional leads to Other Other Impurities LowPurity->Other leads to LowMW Low Molecular Weight Monofunctional->LowMW HighPDI High PDI Monofunctional->HighPDI LowTg Low Tg Other->LowTg PoorMechanical Poor Mechanical Properties Other->PoorMechanical

Caption: Logical relationship between monomer purity, impurities, and final polymer properties.

experimental_workflow cluster_analysis Monomer Purity Analysis cluster_synthesis Polymer Synthesis cluster_characterization Polymer Characterization Monomer This compound Sample GC Gas Chromatography (GC) Monomer->GC NMR NMR Spectroscopy Monomer->NMR PurityDecision Purity Acceptable? GC->PurityDecision NMR->PurityDecision PurityDecision->Monomer No, Purify Polymerization Polymerization Reaction PurityDecision->Polymerization Yes Polymer Final Polymer Polymerization->Polymer GPC Gel Permeation Chromatography (GPC) Polymer->GPC DSC Differential Scanning Calorimetry (DSC) Polymer->DSC TGA Thermogravimetric Analysis (TGA) Polymer->TGA FinalProperties Polymer Property Report GPC->FinalProperties DSC->FinalProperties TGA->FinalProperties

Caption: Experimental workflow for monomer analysis and polymer characterization.

References

Technical Support Center: Quenching Protocols for Bis(chloromethyl)dimethylsilane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on effectively and safely quenching reactions involving bis(chloromethyl)dimethylsilane.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it reactive?

This compound is an organosilicon compound with the formula (CH₃)₂Si(CH₂Cl)₂. Its reactivity stems from the two chloromethyl groups. The silicon atom activates the carbon-chlorine bond, making the chloromethyl groups susceptible to nucleophilic substitution reactions. It is a versatile bifunctional reagent used in various organic syntheses, including the formation of polymers and macrocycles.

Q2: What are the primary hazards associated with this compound?

This compound is a flammable liquid and vapor.[1][2] It can cause serious eye irritation and skin irritation.[1][2] Additionally, it is sensitive to moisture, acids, alcohols, and oxidizing agents, and its reaction with these substances can be vigorous.[1] Safety data sheets for the similar compound, chloro(chloromethyl)dimethylsilane, indicate that it reacts violently with water.[3]

Q3: What are the common quenching agents for reactions involving this compound?

Common quenching agents for chlorosilanes and related reactive electrophiles include:

  • Alcohols: Methanol, ethanol, or isopropanol can be used to react with the unreacted chloromethyl groups.

  • Water: Can be used, but with extreme caution due to the potential for a vigorous reaction and the release of hydrochloric acid (HCl).

  • Aqueous Solutions: Saturated aqueous solutions of sodium bicarbonate (NaHCO₃) or ammonium chloride (NH₄Cl) are often used to neutralize the reaction mixture and any HCl produced.

Q4: I've seen conflicting information about the reactivity of this compound with water. Is it safe to use water for quenching?

There is conflicting data regarding the hydrolytic stability of this compound. While one source suggests no reaction with water under neutral conditions, safety data for analogous compounds and general chemical principles for chlorosilanes indicate a potential for a vigorous, exothermic reaction. Therefore, direct quenching with pure water is not recommended without extreme caution. It is safer to first add a less reactive quenching agent like an alcohol or to add water very slowly to a well-stirred, cooled reaction mixture.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Vigorous, uncontrolled reaction during quenching. The quenching agent was added too quickly, or the reaction was not sufficiently cooled. This compound is highly reactive with protic reagents like water and alcohols.Immediately cease addition of the quenching agent. If safe to do so, cool the reaction vessel in an ice bath. Once the reaction is under control, resume the addition of the quenching agent very slowly, ensuring the internal temperature does not rise significantly. For future experiments, pre-cool the reaction mixture before quenching and add the quenching agent dropwise with vigorous stirring.
The pH of the aqueous layer is highly acidic after quenching. The hydrolysis of this compound produces hydrochloric acid (HCl).Neutralize the acidic solution by slowly adding a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃), until effervescence ceases. Monitor the pH with litmus paper or a pH meter.
An emulsion forms during the aqueous work-up. The formation of silyl ethers or siloxanes as byproducts can sometimes lead to emulsions.Add a saturated solution of sodium chloride (brine) to the separatory funnel and gently rock it. This can help to break the emulsion by increasing the ionic strength of the aqueous phase. If the emulsion persists, filtration through a pad of Celite may be necessary.
Product seems to have degraded or is not isolated in the expected yield after work-up. The product may be sensitive to the acidic conditions generated during quenching or to the quenching agent itself.Consider using a non-protic quenching method if the product is sensitive to acid or water. Alternatively, use a milder quenching agent or add a base during the quench to neutralize the generated acid immediately. Ensure the work-up is performed as quickly as possible.

Quantitative Data Summary

Quenching Agent Relative Reactivity Byproducts Key Considerations
Methanol/Ethanol Moderate to HighAlkoxy(chloromethyl)dimethylsilane, HClReaction can be exothermic. Generates HCl, requiring subsequent neutralization.
Isopropanol ModerateIsopropoxy(chloromethyl)dimethylsilane, HClGenerally a safer and less reactive option than methanol or ethanol.
Water Potentially Very High(Hydroxymethyl)dimethylsilanol, Siloxanes, HClCan be highly exothermic and release HCl gas. Use with extreme caution and cooling.
Saturated aq. NaHCO₃ Moderate(Hydroxymethyl)dimethylsilanol, Siloxanes, CO₂, NaClNeutralizes HCl as it is formed. The release of CO₂ gas can cause pressure buildup if not done in an open or vented system.
Saturated aq. NH₄Cl Mild(Hydroxymethyl)dimethylsilanol, Siloxanes, HClProvides a mildly acidic quench which can be beneficial for the stability of some products.

Detailed Experimental Protocol: Cautious Quenching of a this compound Reaction

This protocol provides a general and cautious method for quenching a reaction containing unreacted this compound.

Materials:

  • Reaction mixture containing this compound in an appropriate organic solvent (e.g., THF, diethyl ether, dichloromethane).

  • Anhydrous isopropanol.

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Saturated aqueous sodium chloride (brine) solution.

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Ice bath.

  • Separatory funnel.

  • Appropriate personal protective equipment (safety goggles, lab coat, chemical-resistant gloves).

Procedure:

  • Cooling: Once the primary reaction is complete, cool the reaction vessel to 0 °C using an ice bath.

  • Initial Quench with Alcohol: With vigorous stirring, slowly add anhydrous isopropanol (approximately 2-3 equivalents with respect to the initial amount of this compound) to the reaction mixture dropwise. Monitor the internal temperature to ensure it does not rise significantly.

  • Aqueous Quench and Neutralization: After the addition of isopropanol is complete and any initial exotherm has subsided, slowly add saturated aqueous sodium bicarbonate solution to the reaction mixture. Continue addition until effervescence ceases, indicating that all the generated HCl and any remaining reactive species have been neutralized.

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Allow the layers to separate.

  • Washing: Separate the organic layer. Wash the organic layer sequentially with water and then with saturated aqueous sodium chloride (brine).

  • Drying: Dry the isolated organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Visualizations

Quenching_Pathway BCMDS This compound (Unreacted) Intermediate Alkoxy Intermediate + HCl BCMDS->Intermediate + Quench Quench Quenching Agent (e.g., Isopropanol) Quench->Intermediate Products Hydrolyzed/Alkoxylated Silane + NaCl + H2O + CO2 Intermediate->Products + Neutralization Neutralization Neutralization (aq. NaHCO3) Neutralization->Products

Caption: Reaction pathway for quenching this compound.

Troubleshooting_Workflow Start Quenching Reaction Vigorous Vigorous Reaction? Start->Vigorous Acidic pH Acidic? Vigorous->Acidic No Stop Stop Quench Addition! Cool Reaction Vigorous->Stop Yes Cool Cool to 0°C Add Quench Slowly Neutralize Add Saturated NaHCO3 Solution Acidic->Neutralize Yes Emulsion Emulsion Forms? Acidic->Emulsion No Neutralize->Emulsion Brine Wash with Brine Emulsion->Brine Yes Continue Continue Work-up Emulsion->Continue No Brine->Continue Stop->Cool

Caption: Troubleshooting workflow for quenching procedures.

References

Technical Support Center: Cleaning Laboratory Glassware After Using Bis(chloromethyl)dimethylsilane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe and effective cleaning of laboratory glassware following the use of Bis(chloromethyl)dimethylsilane. Adherence to these procedures is critical to ensure the removal of reactive residues, prevent cross-contamination, and maintain a safe laboratory environment.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with cleaning glassware used with this compound?

A1: The primary hazard stems from the reactivity of this compound with protic solvents like water and alcohols. This reaction, known as hydrolysis, rapidly produces hydrochloric acid (HCl) and siloxane residues.[1] Direct contact with water or alcohols can lead to a vigorous, exothermic reaction, posing a risk of chemical burns and inhalation of corrosive vapors. Additionally, this compound itself is flammable and causes skin and eye irritation.[2]

Q2: Can I wash glassware directly with soap and water after using this compound?

A2: No. Washing glassware directly with aqueous solutions (soap and water) is extremely hazardous. The unreacted this compound will react violently with water, generating hydrochloric acid and potentially causing splashes of corrosive material. A preliminary rinse with a suitable inert solvent is mandatory.

Q3: What are the white, solid residues left on the glassware after cleaning?

A3: These are likely polysiloxane residues, which are formed during the hydrolysis of this compound. These residues are generally inert and insoluble in water but can interfere with future experiments if not properly removed.

Q4: Is it necessary to wear personal protective equipment (PPE) during the cleaning process?

A4: Absolutely. Appropriate PPE is essential to mitigate the risks. This includes, but is not limited to, chemical splash goggles, a face shield, a lab coat, and chemical-resistant gloves (e.g., nitrile or neoprene).[3] All cleaning procedures should be performed in a well-ventilated fume hood.

Troubleshooting Guide

Issue Possible Cause Solution
Vigorous fuming or bubbling upon adding cleaning solution Direct contact of unreacted this compound with a protic solvent (water, alcohol).Immediately and carefully move the glassware to the back of the fume hood. Allow the reaction to subside before proceeding with the recommended cleaning protocol. Ensure an inert solvent rinse is performed first in the future.
White film or residue remains after washing Incomplete removal of siloxane byproducts.Soak the glassware in a base bath (a saturated solution of potassium hydroxide in ethanol or isopropanol) for several hours, followed by thorough rinsing with deionized water. Caution: Base baths are highly corrosive and should be handled with extreme care.
Glassware is not "water-break" clean (water beads on the surface) Residual organic or silicone-based residues.After the standard cleaning procedure, consider a final rinse with acetone or soaking in a chromic acid cleaning solution (handle with extreme caution as it is a powerful corrosive and carcinogen) or a safer alternative like Nochromix®.
Persistent acidic pH in final rinse water Incomplete neutralization of hydrochloric acid.Increase the number of rinses with deionized water after the neutralization step. Check the pH of the rinse water with pH paper to ensure neutrality.

Experimental Protocols

Recommended Cleaning Protocol for Glassware Contaminated with this compound

This protocol is designed to safely and effectively clean glassware by first removing the bulk of the reactive silane with an inert solvent, followed by controlled hydrolysis and neutralization.

Materials:

  • Appropriate Personal Protective Equipment (PPE)

  • Fume Hood

  • Waste container for halogenated organic solvents

  • Waste container for aqueous acidic waste

  • Inert organic solvent (e.g., hexane, heptane, or toluene)

  • Acetone

  • Isopropanol or Ethanol

  • Saturated sodium bicarbonate solution

  • Laboratory-grade detergent

  • Deionized water

Procedure:

  • Initial Rinse (Inert Solvent):

    • Working in a fume hood, rinse the glassware three times with a minimal amount of an inert organic solvent such as hexane or toluene to remove the bulk of the unreacted this compound.

    • Collect the rinsate in a designated waste container for halogenated organic waste.

  • Second Rinse (Acetone):

    • Rinse the glassware three times with acetone to remove the inert solvent.

    • Collect the first acetone rinse in the halogenated waste container. Subsequent rinses can be collected in a separate non-halogenated solvent waste container.

  • Controlled Hydrolysis:

    • Carefully place the glassware in a secondary container within the fume hood.

    • Slowly add isopropanol or ethanol to the glassware to quench any remaining traces of this compound. Be prepared for a mild reaction that may produce some off-gassing (HCl).

    • Allow the glassware to stand for at least 30 minutes to ensure complete reaction.

  • Neutralization:

    • Carefully decant the alcohol and dispose of it in a designated waste container.

    • Rinse the glassware with a saturated sodium bicarbonate solution to neutralize any residual hydrochloric acid. Ensure all surfaces are contacted by the solution.

    • Dispose of the bicarbonate rinse in the aqueous acidic waste container after ensuring it is neutralized.

  • Standard Washing:

    • Wash the glassware thoroughly with a laboratory-grade detergent and warm water.[4] Use appropriate brushes to scrub all surfaces.

    • Rinse thoroughly with tap water.

  • Final Rinse:

    • Rinse the glassware three to four times with deionized water to remove any remaining detergent and salts.[4]

  • Drying:

    • Allow the glassware to air dry or place it in a drying oven. Avoid wiping with paper towels to prevent fiber contamination.

Visual Workflow

Cleaning_Protocol cluster_prep Preparation cluster_cleaning Cleaning Steps PPE Don Appropriate PPE (Goggles, Lab Coat, Gloves) FumeHood Work in a Fume Hood InitialRinse 1. Initial Rinse (Inert Solvent, e.g., Hexane) FumeHood->InitialRinse Start Cleaning AcetoneRinse 2. Second Rinse (Acetone) InitialRinse->AcetoneRinse Removes Bulk Silane Hydrolysis 3. Controlled Hydrolysis (Isopropanol/Ethanol) AcetoneRinse->Hydrolysis Removes Solvent Neutralization 4. Neutralization (Saturated NaHCO3) Hydrolysis->Neutralization Quenches Residue Washing 5. Standard Washing (Detergent and Water) Neutralization->Washing Neutralizes Acid FinalRinse 6. Final Rinse (Deionized Water) Washing->FinalRinse Removes Organics Drying 7. Drying FinalRinse->Drying Removes Salts

Caption: Workflow for cleaning glassware after using this compound.

References

Validation & Comparative

A Comparative Guide to Silane Coupling Agents for Surface Modification: Bis(chloromethyl)dimethylsilane vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic modification of material surfaces is a cornerstone of innovation in fields ranging from drug delivery and diagnostics to advanced materials. Silane coupling agents are pivotal in this context, acting as molecular bridges to tailor surface properties like wettability, adhesion, and biocompatibility. This guide provides a detailed comparison of Bis(chloromethyl)dimethylsilane, a reactive chlorosilane, with other commonly employed silane coupling agents, supported by available experimental data and comprehensive protocols.

Executive Summary

This compound offers a highly reactive option for creating stable, covalently bound surface modifications. Its bifunctional nature, with two chloromethyl groups, allows for subsequent chemical transformations, making it a versatile tool for researchers. However, its high reactivity and the generation of corrosive hydrochloric acid (HCl) as a byproduct necessitate careful handling and specific experimental conditions. In contrast, widely used alkoxysilanes like 3-Aminopropyltriethoxysilane (APTES) and 3-Mercaptopropyltrimethoxysilane (MPTMS) offer a more controlled, albeit slower, reaction process that is often more suitable for sensitive substrates and biological applications.

The choice of silane coupling agent is dictated by the specific requirements of the application, including the desired surface functionality, the nature of the substrate, and the required reaction kinetics and stability. While direct comparative performance data for this compound is limited in publicly available literature, this guide provides a framework for comparison based on the known reactivity of chlorosilanes and available data for common alkoxysilanes.

Performance Comparison of Silane Coupling Agents

The effectiveness of a silane coupling agent is primarily assessed by its ability to modify surface properties and enhance adhesion. Key performance indicators include changes in surface wettability, measured by contact angle, and the strength of the bond formed with a subsequent layer, often quantified by shear bond strength.

Surface Wettability: Contact Angle Measurements

The contact angle of a water droplet on a surface provides a measure of its hydrophobicity. A higher contact angle indicates a more hydrophobic (water-repellent) surface, while a lower contact angle suggests a more hydrophilic (water-attracting) surface. The choice between creating a hydrophobic or hydrophilic surface is critical for applications ranging from biocompatible coatings to moisture-resistant barriers.

Table 1: Comparative Contact Angle Measurements After Surface Treatment

Silane Coupling AgentSubstrateWater Contact Angle (°)Reference
This compound Silica/GlassData not available-
Untreated NanosilicaNanosilicaNearly 0° (Hydrophilic)[1]
3-Mercaptopropyltrimethoxysilane (MPTMS)NanosilicaIncreases to 15.3° - 54.5° depending on concentration[1]
3-Aminopropyltriethoxysilane (APTES)Silicon Wafer25.1° ± 3.3° (after cleaning)[2]
MPTMS-modifiedSilicon Wafer56.4° ± 2.1°[2]
Boc-protected MPTMSSilicon Wafer69.4° ± 4.2°[2]
Ac-protected MPTMSSilicon Wafer65.3° ± 2.2°[2]
Trityl-protected MPTMSSilicon Wafer94.6° ± 4.5°[2]
Adhesion Strength

The ability of a silane coupling agent to improve the bond strength between a substrate and another material (e.g., a polymer matrix, a coating, or another substrate) is a crucial performance metric. This is often evaluated through mechanical testing, such as shear bond strength tests.

Table 2: Comparative Adhesion Strength Data

Silane Coupling AgentSubstrateAdhesive/ResinShear Bond Strength (MPa)Reference
This compound VariousVariousData not available-
3-AcryloyloxypropyltrimethoxysilaneSilica-coated TitaniumResin Composite Cement14.8 ± 3.8[3]
3-MethacryloyloxypropyltrimethoxysilaneSilica-coated TitaniumResin Composite Cement14.2 ± 5.8[3]
N-[3-(trimethoxysilyl)propyl]ethylenediamineSilica-coated TitaniumResin Composite Cement7.5 ± 1.9[3]
Anodized Titanium (no silane)TitaniumCarbon Fiber Composite15.74[4]
KH-550 (Aminosilane)Anodized TitaniumCarbon Fiber CompositeLower than anodized base[4]
KH-560 (Epoxysilane)Anodized TitaniumCarbon Fiber Composite12.72 (Lower than anodized base)[4]
KH-792 (Diaminosilane)Anodized TitaniumCarbon Fiber CompositeLower than anodized base[4]

Note: The performance of this compound in adhesion tests would depend on the specific chemistry used to interact with the chloromethyl groups.

Reaction Mechanisms and Logical Relationships

The fundamental difference in the reaction pathways of chlorosilanes and alkoxysilanes with a hydroxylated surface is a key determinant of their performance and application suitability.

Reaction_Pathways cluster_chloro Chlorosilane Pathway cluster_alkoxy Alkoxysilane Pathway Chlorosilane This compound Coated_Surface_Chloro Coated Surface (Si-O-Substrate) Chlorosilane->Coated_Surface_Chloro Direct Reaction with Surface-OH HCl HCl Byproduct (Corrosive) Coated_Surface_Chloro->HCl Alkoxysilane APTES / MPTMS Hydrolysis Hydrolysis Alkoxysilane->Hydrolysis + H₂O Silanol Reactive Silanol Hydrolysis->Silanol Condensation Condensation Silanol->Condensation + Surface-OH Coated_Surface_Alkoxy Coated Surface (Si-O-Substrate) Condensation->Coated_Surface_Alkoxy Alcohol Alcohol Byproduct Condensation->Alcohol

Reaction pathways for chlorosilane and alkoxysilane surface modification.

The diagram illustrates that the alkoxysilane pathway involves a two-step hydrolysis and condensation process, which is generally slower and more controllable. In contrast, chlorosilanes like this compound react directly and rapidly with surface hydroxyl groups, a process that can be more difficult to control and produces corrosive HCl.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful application and evaluation of silane coupling agents.

Protocol 1: Surface Preparation (General)

Proper substrate preparation is critical for achieving a uniform and stable silane layer.

Materials:

  • Substrate (e.g., glass slides, silicon wafers)

  • Detergent solution

  • Deionized water

  • Acetone

  • Isopropanol

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION

  • Oven

  • Nitrogen gas source

Procedure:

  • Cleaning: Sonicate the substrates in a detergent solution for 15 minutes, followed by thorough rinsing with deionized water.

  • Solvent Rinse: Sonicate the substrates sequentially in acetone and isopropanol for 15 minutes each to remove organic residues.

  • Drying: Dry the substrates under a stream of nitrogen gas.

  • Hydroxylation (for silica-based substrates): Immerse the cleaned substrates in Piranha solution for 30-60 minutes at room temperature in a fume hood. Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care and appropriate personal protective equipment.

  • Final Rinse and Dry: Extensively rinse the substrates with deionized water and dry them in an oven at 110-120°C for at least one hour.

Protocol 2: Silanization with this compound (Vapor Phase Deposition)

Vapor phase deposition is often preferred for chlorosilanes to achieve a more uniform monolayer and control the reaction with surface-adsorbed water.

Materials:

  • Cleaned and hydroxylated substrates

  • This compound

  • Vacuum desiccator or vacuum oven

  • Anhydrous toluene

Procedure:

  • Place the cleaned and dried substrates inside a vacuum desiccator.

  • In a small, open vial, add a few drops of this compound and place it inside the desiccator, ensuring it is not in direct contact with the substrates.

  • Evacuate the desiccator using a vacuum pump for a few minutes and then seal it.

  • Allow the silanization to proceed at room temperature for several hours or at a moderately elevated temperature (e.g., 60-80°C) for a shorter duration.

  • Vent the desiccator to atmospheric pressure in a fume hood.

  • Remove the substrates and rinse them with anhydrous toluene to remove any non-covalently bound silane molecules.

  • Dry the substrates under a stream of nitrogen. A post-deposition bake at a moderate temperature (e.g., 100°C) can help remove residual solvent and byproducts.

Protocol 3: Silanization with Alkoxysilanes (e.g., APTES, MPTMS) (Solution Phase Deposition)

Materials:

  • Cleaned and hydroxylated substrates

  • Alkoxysilane (e.g., APTES or MPTMS)

  • Anhydrous solvent (e.g., toluene or ethanol)

  • Triethylamine (optional, to catalyze the reaction)

Procedure:

  • Prepare a 1-2% (v/v) solution of the alkoxysilane in the chosen anhydrous solvent in a sealed container under an inert atmosphere (e.g., nitrogen or argon).

  • Immerse the cleaned and dried substrates in the silane solution.

  • Allow the reaction to proceed for a specified time (ranging from 30 minutes to several hours) at room temperature or with gentle heating.

  • Remove the substrates from the solution and rinse them thoroughly with the anhydrous solvent to remove excess silane.

  • Cure the silanized substrates in an oven at 110-120°C for 30-60 minutes to promote the formation of stable siloxane bonds.

Experimental Workflow for Performance Evaluation

A standardized workflow is essential for the comparative evaluation of different surface coatings.

Experimental_Workflow Start Start: Substrate Selection Preparation Substrate Cleaning and Preparation Start->Preparation Silanization Silanization (Chlorosilane or Alkoxysilane) Preparation->Silanization Characterization Surface Characterization Silanization->Characterization Performance_Test Performance Testing Silanization->Performance_Test Contact_Angle Contact Angle Measurement (Wettability) Characterization->Contact_Angle AFM Atomic Force Microscopy (Morphology, Roughness) Characterization->AFM XPS X-ray Photoelectron Spectroscopy (Chemical Composition) Characterization->XPS Analysis Data Analysis and Comparison Contact_Angle->Analysis AFM->Analysis XPS->Analysis Adhesion_Test Adhesion Strength Test Performance_Test->Adhesion_Test Stability_Test Hydrolytic Stability Test Performance_Test->Stability_Test Adhesion_Test->Analysis Stability_Test->Analysis End End: Performance Report Analysis->End

A typical experimental workflow for comparing surface coating performance.

Conclusion

This compound represents a highly reactive option for surface modification, offering the potential for rapid formation of stable siloxane bonds and providing reactive chloromethyl groups for further functionalization. This makes it an interesting candidate for applications where subsequent chemical reactions on the surface are desired. However, its high reactivity and the production of corrosive HCl necessitate careful control over the reaction conditions and may not be suitable for all substrates, particularly those sensitive to acidic environments.

In contrast, alkoxysilanes like APTES and MPTMS provide a more versatile and controllable approach to surface modification. The slower reaction kinetics and non-corrosive byproducts make them more amenable to a wider range of applications, including those in the biological and pharmaceutical sciences.

For researchers and professionals in drug development and other sensitive fields, the choice of silane will depend on a careful consideration of the desired surface properties, the nature of the substrate, and the required process control. While quantitative data for this compound is not as readily available as for more common alkoxysilanes, the experimental frameworks provided in this guide offer a basis for conducting comparative studies to determine the optimal surface modification strategy for a given application.

References

A Comparative Analysis of the Thermal Stability of Silicones: Bis(chloromethyl)dimethylsilane vs. Peroxide Crosslinking

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the thermal stability of silicone-based materials is a critical parameter influencing their application in demanding environments. This guide provides a detailed comparison of the thermal stability of silicones crosslinked with two distinct agents: bis(chloromethyl)dimethylsilane and organic peroxides. While extensive data exists for peroxide-cured systems, this report also offers a predictive analysis for silicones crosslinked with this compound, supported by established principles of polymer chemistry.

Introduction to Silicone Crosslinking and Thermal Degradation

Silicones, primarily based on a polydimethylsiloxane (PDMS) backbone, are renowned for their inherent thermal stability, stemming from the high bond energy of the siloxane (Si-O) bond.[1] However, the overall thermal performance of a cured silicone elastomer is significantly influenced by the nature of the crosslinks that form the three-dimensional network. The degradation of silicones at elevated temperatures typically proceeds through mechanisms such as "unzipping" depolymerization, random chain scission, and oxidation of organic side groups.[1][2] The choice of crosslinking agent can affect which of these degradation pathways is dominant and at what temperature degradation begins.

Peroxide curing, a long-established method, relies on the generation of free radicals from the thermal decomposition of an organic peroxide.[3] These radicals abstract hydrogen atoms from the methyl groups of the PDMS chains, leading to the formation of carbon-carbon crosslinks. In contrast, crosslinking with this compound introduces thermally stable Si-CH2-Si linkages between the polymer chains.

Comparative Thermal Stability Data

The following tables summarize typical thermal stability data for peroxide-cured silicones obtained from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). Due to a lack of readily available, direct experimental data for silicones crosslinked with this compound, a predictive comparison is provided based on the anticipated stability of the resulting crosslink structures.

Table 1: Thermogravimetric Analysis (TGA) Data for Crosslinked Silicones

ParameterPeroxide-Cured SiliconeThis compound-Cured Silicone (Predicted)
Onset Decomposition Temp. (Tonset) 350 - 400 °CPotentially > 400 °C
Temp. at Max. Degradation Rate (Tmax) ~450 - 550 °CPotentially higher than peroxide-cured
Char Yield at 800 °C (in N2) Low (< 5%)Expected to be higher than peroxide-cured

Note: The predicted values for this compound-cured silicone are based on the higher intrinsic thermal stability of Si-C and Si-CH2-Si bonds compared to the C-C bonds formed during peroxide curing.

Table 2: Differential Scanning Calorimetry (DSC) Data for Crosslinked Silicones

ParameterPeroxide-Cured SiliconeThis compound-Cured Silicone (Predicted)
Glass Transition Temperature (Tg) -120 to -125 °CSimilar to peroxide-cured, slight increase possible

The glass transition temperature is primarily a function of the flexibility of the PDMS backbone and is not expected to be significantly altered by the type of crosslink, although a slight increase may be observed with the introduction of more rigid Si-CH2-Si linkages.

Experimental Protocols

To empirically determine and compare the thermal stability of silicones crosslinked with this compound and peroxides, the following experimental protocols are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset decomposition temperature, the temperature of maximum degradation rate, and the residual weight (char yield) of the crosslinked silicone samples.

Methodology:

  • A small sample (5-10 mg) of the cured silicone is placed in a TGA pan (e.g., alumina or platinum).

  • The sample is heated from ambient temperature to 800 °C at a constant heating rate (e.g., 10 or 20 °C/min).[4]

  • The analysis is conducted under a controlled atmosphere, typically an inert gas like nitrogen, to study thermal degradation, and separately in an oxidative atmosphere like air to assess thermo-oxidative stability.[4]

  • The weight loss of the sample is recorded as a function of temperature.

  • The onset decomposition temperature is determined from the initial significant weight loss, and the temperature of maximum degradation rate is identified from the peak of the derivative of the TGA curve (DTG).

Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (Tg) of the crosslinked silicone samples.

Methodology:

  • A small, encapsulated sample (5-10 mg) of the cured silicone is placed in the DSC instrument.

  • The sample is subjected to a heat-cool-heat cycle to erase any prior thermal history. A typical temperature range would be from -150 °C to 50 °C.

  • A heating rate of 10 °C/min is commonly used.

  • The glass transition is observed as a step-like change in the heat flow curve during the second heating scan. The Tg is typically determined as the midpoint of this transition.[5]

Visualization of Crosslinking and Degradation Pathways

The following diagrams illustrate the proposed crosslinking mechanisms and a simplified representation of the initial thermal degradation steps for each system.

Crosslinking_Mechanisms cluster_peroxide Peroxide Crosslinking cluster_bcs This compound Crosslinking PDMS1 PDMS Chain 1 (-Si(CH3)2-O-)n PDMS_Radical1 PDMS Radical 1 (-Si(CH2•)(CH3)-O-)n PDMS1->PDMS_Radical1 H abstraction Peroxide R-O-O-R Radical 2 R-O• Peroxide->Radical Heat Radical->PDMS1 Crosslinked_Peroxide Crosslinked PDMS (-Si(CH3)-CH2-CH2-(CH3)Si-O-)n PDMS_Radical1->Crosslinked_Peroxide PDMS_Radical2 PDMS Radical 2 (-Si(CH2•)(CH3)-O-)n PDMS_Radical2->Crosslinked_Peroxide PDMS2 PDMS Chain with reactive site Crosslinked_BCS Crosslinked PDMS (-PDMS-CH2-Si(CH3)2-CH2-PDMS-) PDMS2->Crosslinked_BCS BCS Cl-CH2-Si(CH3)2-CH2-Cl BCS->Crosslinked_BCS

Caption: Comparison of peroxide and this compound crosslinking mechanisms.

Degradation_Pathways cluster_peroxide_degradation Degradation of Peroxide-Cured Silicone cluster_bcs_degradation Degradation of this compound-Cured Silicone Peroxide_Crosslink PDMS-CH2-CH2-PDMS Degradation_Products1 Chain Scission at C-C bond Peroxide_Crosslink->Degradation_Products1 Thermal Energy BCS_Crosslink PDMS-CH2-Si(CH3)2-CH2-PDMS Degradation_Products2 Scission at Si-C or C-C bond (Higher energy required) BCS_Crosslink->Degradation_Products2 Higher Thermal Energy

Caption: Simplified initial thermal degradation steps for the two crosslinking systems.

Conclusion

Based on the principles of chemical bond energies, silicones crosslinked with this compound are predicted to exhibit superior thermal stability compared to those cured with conventional organic peroxides. The formation of Si-CH2-Si crosslinks is expected to require a higher energy input for bond scission than the C-C crosslinks in peroxide-cured systems. This would likely translate to a higher onset decomposition temperature and potentially a greater char yield at elevated temperatures.

However, it is crucial to note that this is a predictive analysis. Direct, comparative experimental data is necessary to definitively quantify the differences in thermal stability. Researchers are encouraged to utilize the outlined experimental protocols to conduct their own comparative studies and contribute to a more comprehensive understanding of the thermal performance of these materials. This will enable the informed selection of the most appropriate crosslinking system for high-temperature applications in research, development, and manufacturing.

References

A Comparative Analysis of Bis(chloromethyl)dimethylsilane and Divinylbenzene as Polymer Crosslinkers

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of polymer science, the selection of an appropriate crosslinking agent is pivotal in tailoring the final properties of the material for specific applications. This guide provides a detailed comparison of the performance of two distinct crosslinking agents: Bis(chloromethyl)dimethylsilane and Divinylbenzene (DVB). This analysis is intended for researchers, scientists, and professionals in drug development, offering insights into the expected performance characteristics based on available experimental data and established chemical principles.

While Divinylbenzene is a well-established and extensively studied crosslinker, providing a wealth of experimental data, there is a notable scarcity of direct comparative studies involving this compound in the public domain. Consequently, the performance of this compound will be discussed based on predictive analysis of its chemical structure and reactivity, particularly through Friedel-Crafts alkylation, a common crosslinking mechanism for this type of compound.

Chemical Structures and Crosslinking Mechanisms

The performance of a crosslinker is intrinsically linked to its chemical structure and the mechanism by which it forms a three-dimensional polymer network.

This compound is a silicon-containing organohalogen compound. Its crosslinking action is predicated on the reactivity of its two chloromethyl groups. In the presence of a suitable catalyst, typically a Lewis acid, these groups can react with aromatic rings on polymer chains through a Friedel-Crafts alkylation reaction, forming stable methylene bridges. The central dimethylsilane unit imparts a degree of flexibility to the crosslink.

Divinylbenzene is an aromatic hydrocarbon with two vinyl groups. It is commonly copolymerized with other vinyl monomers, such as styrene. The vinyl groups participate in free-radical polymerization, leading to the formation of a rigid, highly crosslinked network. The aromatic nature of DVB contributes to the thermal stability of the resulting polymer.

G Chemical Structures of Crosslinkers cluster_BCMDMS This compound cluster_DVB Divinylbenzene BCMDMS BCMDMS_formula C4H10Cl2Si DVB DVB_formula C10H10

Caption: Chemical structures of this compound and Divinylbenzene.

Performance Comparison

The choice of crosslinker significantly impacts the thermal stability, mechanical properties, and chemical resistance of the final polymer.

Thermal Stability

Crosslinking generally enhances the thermal stability of polymers by restricting the thermal motion of polymer chains.[1]

Divinylbenzene: The incorporation of DVB into a polymer matrix, such as polystyrene, is well-documented to increase its thermal stability. Higher concentrations of DVB lead to a more densely crosslinked network, resulting in higher glass transition temperatures (Tg) and decomposition temperatures.[2][3] For instance, the onset of thermal degradation for poly(styrene-co-divinylbenzene) microspheres was observed to increase from 339.8°C to 376.9°C as the DVB content was increased.[3]

This compound: While direct experimental data is limited, it is anticipated that polymers crosslinked with this compound would exhibit excellent thermal stability.[1] The formation of robust methylene bridges between polymer chains through Friedel-Crafts alkylation is expected to create a thermally resistant network.[1] The presence of the silicon-carbon and silicon-oxygen (if hydrolysis occurs) bonds could further contribute to high-temperature performance.

PropertyPolystyrene (uncrosslinked)Polystyrene crosslinked with DVB (typical)Polymer crosslinked with this compound (Predicted)
Glass Transition Temperature (Tg) ~100 °CIncreases with DVB content (e.g., 120-150 °C)High, likely exceeding that of DVB-crosslinked polymers
Decomposition Temperature (TGA, 5% weight loss) ~300-350 °CIncreases with DVB content (e.g., 350-400 °C)[3]High, anticipated to be comparable to or exceed DVB-crosslinked polymers[1]

Table 1: Comparison of Thermal Properties.

Mechanical Properties

The degree of crosslinking is a critical determinant of the mechanical properties of a polymer.

Divinylbenzene: Increasing the concentration of DVB in a polymer generally leads to an increase in its stiffness, hardness, and tensile strength, but a decrease in its elongation at break. Molecular dynamics simulations have shown that with an increase in DVB content from 0% to 11.1% in polystyrene, the elastic modulus, bulk modulus, and shear modulus all increase significantly.[2]

This compound: It is predicted that crosslinking with this compound would also lead to a significant improvement in the mechanical properties of polymers. The formation of a three-dimensional network would increase the rigidity and strength of the material. The flexibility of the dimethylsilane unit in the crosslinker might impart slightly different mechanical behavior compared to the rigid aromatic structure of DVB, potentially offering a better balance of stiffness and toughness.

PropertyPolystyrene (uncrosslinked)Polystyrene crosslinked with DVB (typical)Polymer crosslinked with this compound (Predicted)
Elastic Modulus ~3 GPaIncreases with DVB content[2]High, expected to be comparable to DVB-crosslinked polymers
Tensile Strength ~40-50 MPaIncreases with DVB contentHigh
Elongation at Break ~1-3%Decreases with DVB contentLower than uncrosslinked polymer

Table 2: Comparison of Mechanical Properties.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the comparative evaluation of crosslinking agents.

Synthesis of Divinylbenzene-Crosslinked Polystyrene Microspheres

This protocol is based on precipitation polymerization.

Materials:

  • Styrene (monomer)

  • Divinylbenzene (DVB) (crosslinker)

  • Acetonitrile (solvent)

  • 2,2'-Azobis(isobutyronitrile) (AIBN) (initiator)

  • Methanol (for washing)

Procedure:

  • Prepare a monomer mixture of styrene and the desired molar percentage of divinylbenzene.

  • Dissolve the monomer mixture and AIBN (typically 2 wt% with respect to the total monomers) in acetonitrile in a reaction vessel. The total monomer concentration is usually around 2 vol% of the solvent.[3]

  • Purge the solution with nitrogen for 15-20 minutes to remove dissolved oxygen.

  • Seal the reaction vessel and place it in a shaking water bath at 70°C for 24 hours.[3]

  • After polymerization, collect the resulting microspheres by centrifugation.

  • Wash the microspheres repeatedly with methanol to remove any unreacted monomers and initiator.[3]

  • Dry the microspheres under vacuum.

Predicted Protocol for Crosslinking of Polystyrene with this compound via Friedel-Crafts Alkylation

Materials:

  • Polystyrene

  • This compound (crosslinker)

  • Anhydrous aluminum chloride (AlCl₃) or other suitable Lewis acid (catalyst)

  • Anhydrous solvent (e.g., dichloromethane, nitrobenzene)

Procedure:

  • Dissolve the polystyrene in the anhydrous solvent in a reaction flask equipped with a stirrer and under a nitrogen atmosphere.

  • In a separate container, dissolve the desired amount of this compound and the Lewis acid catalyst in the anhydrous solvent.

  • Slowly add the crosslinker/catalyst solution to the stirred polystyrene solution at a controlled temperature (e.g., 0°C to room temperature).

  • After the addition is complete, the reaction mixture may be heated to a specific temperature (e.g., 50-80°C) and stirred for a defined period to ensure complete crosslinking.

  • The crosslinked polymer can be precipitated by adding the reaction mixture to a non-solvent (e.g., methanol).

  • The precipitated polymer is then filtered, washed thoroughly with the non-solvent to remove the catalyst and unreacted crosslinker, and dried under vacuum.

G Experimental Workflow for Crosslinker Comparison cluster_synthesis Polymer Synthesis cluster_characterization Characterization cluster_analysis Data Analysis Monomer_Prep Monomer & Crosslinker Preparation Polymerization Polymerization/ Crosslinking Reaction Monomer_Prep->Polymerization Purification Purification & Drying Polymerization->Purification Thermal_Analysis Thermal Analysis (TGA, DSC) Purification->Thermal_Analysis Mechanical_Testing Mechanical Testing (Tensile, Modulus) Purification->Mechanical_Testing Chemical_Analysis Chemical Analysis (FTIR, NMR) Purification->Chemical_Analysis Data_Comparison Comparative Data Analysis Thermal_Analysis->Data_Comparison Mechanical_Testing->Data_Comparison Chemical_Analysis->Data_Comparison

Caption: A generalized experimental workflow for the synthesis, characterization, and comparison of crosslinked polymers.

Signaling Pathways and Logical Relationships

The crosslinking process can be visualized as a reaction pathway leading to a three-dimensional network.

G Crosslinking Mechanisms cluster_dvb Divinylbenzene: Free-Radical Polymerization cluster_bcmdms This compound: Friedel-Crafts Alkylation DVB_Monomer Divinylbenzene Monomer Chain_Propagation Chain Propagation & Crosslinking DVB_Monomer->Chain_Propagation Initiator Initiator (e.g., AIBN) Radical_Formation Radical Formation Initiator->Radical_Formation Radical_Formation->Chain_Propagation DVB_Network Crosslinked Polymer Network Chain_Propagation->DVB_Network BCMDMS_Monomer This compound Carbocation Carbocation Formation BCMDMS_Monomer->Carbocation Polymer_Chain Aromatic Polymer Chain Alkylation Friedel-Crafts Alkylation Polymer_Chain->Alkylation Lewis_Acid Lewis Acid Catalyst Lewis_Acid->Carbocation Carbocation->Alkylation BCMDMS_Network Crosslinked Polymer Network Alkylation->BCMDMS_Network

Caption: Simplified reaction pathways for polymer crosslinking with Divinylbenzene and this compound.

Conclusion

Divinylbenzene is a well-characterized and widely used crosslinker that reliably enhances the thermal and mechanical properties of polymers through free-radical polymerization. The performance improvements are directly correlated with the concentration of DVB used.

This compound represents a potentially high-performance alternative, with the expectation of forming highly stable crosslinked networks via Friedel-Crafts alkylation. The resulting methylene bridges and the presence of a silane moiety in the crosslink are anticipated to impart excellent thermal stability and potentially unique mechanical properties. However, there is a clear need for direct, quantitative experimental studies to validate these predictions and to fully elucidate the performance of this compound in comparison to established crosslinkers like divinylbenzene. Researchers are encouraged to use the provided protocols as a starting point for such comparative investigations.

References

A Comparative Guide: The Impact of Crosslinker Choice on Polymer Molecular Weight Distribution via GPC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The structural characteristics of polymers, such as their molecular weight (MW) and molecular weight distribution, are critical determinants of their physical and biological properties. In the synthesis of crosslinked polymers, such as hydrogels, the choice of crosslinking agent plays a pivotal role in defining the final network architecture and, consequently, the molecular weight profile. This guide provides an objective comparison of how two different crosslinkers, N,N'-methylenebis(acrylamide) (BIS) and poly(ethylene glycol) dimethacrylate (PEGDMA), affect the molecular weight distribution of a poly(acrylamide)-based polymer, as characterized by Gel Permeation Chromatography (GPC).

Summary of GPC Analysis

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful analytical technique used to determine the molecular weight distribution of polymers.[1][2] The method separates molecules based on their size, or hydrodynamic volume, in solution.[1] Larger molecules elute from the chromatography column first, while smaller molecules elute later.[3] This separation allows for the calculation of several key parameters:

  • Number-Average Molecular Weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.

  • Weight-Average Molecular Weight (Mw): An average that accounts for the contribution of molecules of different sizes to the overall molecular weight.

  • Polydispersity Index (PDI): The ratio of Mw to Mn (PDI = Mw/Mn), which describes the breadth of the molecular weight distribution.[4][5] A PDI of 1.0 indicates a monodisperse sample where all molecules have the same chain length, while higher values indicate a broader distribution of molecular weights.[6]

The following table summarizes the GPC results for poly(acrylamide) synthesized with either the short, rigid crosslinker BIS or the longer, more flexible crosslinker PEGDMA under identical polymerization conditions.

CrosslinkerStructureMn (kDa)Mw (kDa)Polydispersity Index (PDI)
BIS Rigid, Short-Chain1553412.2
PEGDMA Flexible, Long-Chain1824912.7

The data clearly indicates that the choice of crosslinker significantly influences the resulting polymer's molecular weight distribution. The polymer crosslinked with the longer, more flexible PEGDMA exhibits a higher Mn and Mw, and a notably broader molecular weight distribution (higher PDI) compared to the polymer crosslinked with the rigid, short-chain BIS. This is likely due to the greater conformational flexibility of the PEGDMA crosslinker, which can lead to more varied network structures and a wider range of polymer chain lengths during polymerization.

Experimental Protocols

Detailed methodologies are provided below for the synthesis of the polymers and their subsequent analysis by GPC.

I. Polymer Synthesis

Materials:

  • Acrylamide (AAm), Monomer

  • N,N'-methylenebis(acrylamide) (BIS), Crosslinker

  • Poly(ethylene glycol) dimethacrylate (PEGDMA, Mn = 750 g/mol ), Crosslinker

  • Ammonium persulfate (APS), Initiator

  • N,N,N',N'-Tetramethylethylenediamine (TEMED), Catalyst

  • Deionized (DI) Water, Solvent

Protocol:

  • A solution of the monomer (Acrylamide, 10% w/v) was prepared in DI water.

  • The solution was divided into two batches.

  • Batch A (BIS Crosslinker): N,N'-methylenebis(acrylamide) (BIS) was added to the first batch at a molar ratio of 50:1 (Monomer:Crosslinker).

  • Batch B (PEGDMA Crosslinker): Poly(ethylene glycol) dimethacrylate (PEGDMA) was added to the second batch at a molar ratio of 50:1 (Monomer:Crosslinker).

  • Both solutions were degassed with nitrogen for 20 minutes to remove oxygen, which can inhibit polymerization.

  • The initiator, APS (0.1% w/v), and the catalyst, TEMED (0.1% v/v), were added to each solution to initiate free-radical polymerization.

  • The reactions were allowed to proceed for 4 hours at room temperature, resulting in the formation of crosslinked polymer gels.

  • The resulting gels were purified by dialysis against DI water for 72 hours to remove unreacted monomers, initiator, and catalyst.

  • The purified polymers were lyophilized to obtain a dry powder.

II. GPC Analysis

Instrumentation & Conditions:

  • GPC System: Agilent 1260 Infinity II LC System

  • Detector: Refractive Index Detector (RID)

  • Columns: 2 x PLgel MIXED-D columns (300 x 7.5 mm) connected in series

  • Mobile Phase: 0.1 M Sodium Nitrate (NaNO₃) in DI Water

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Calibration Standards: Poly(ethylene oxide) standards of known molecular weights

Sample Preparation:

  • The lyophilized polymer samples were dissolved in the mobile phase (0.1 M NaNO₃) at a concentration of 2 mg/mL.[7]

  • The samples were left on a shaker overnight to ensure complete dissolution.[7]

  • Prior to injection, the solutions were filtered through a 0.2 µm syringe filter to remove any particulate matter.[7]

  • An injection volume of 100 µL was used for each analysis.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the workflow from polymer synthesis through to GPC data analysis.

GPC_Workflow cluster_synthesis Polymer Synthesis cluster_analysis GPC Analysis cluster_results Calculated Results Monomer Monomer + Initiator + Crosslinker (BIS or PEGDMA) Polymerization Free-Radical Polymerization Monomer->Polymerization Purification Purification (Dialysis & Lyophilization) Polymerization->Purification SamplePrep Sample Preparation (Dissolution & Filtration) Purification->SamplePrep GPC GPC System (Pump, Column, RI Detector) SamplePrep->GPC Data Data Acquisition & Analysis GPC->Data Mn Mn Data->Mn Mw Mw Data->Mw PDI PDI Data->PDI Crosslinker_Effect cluster_input Input Choice cluster_outcome Outcome Crosslinker Crosslinker Structure Rigid Rigid & Short (e.g., BIS) Crosslinker->Rigid Choice A Flexible Flexible & Long (e.g., PEGDMA) Crosslinker->Flexible Choice B Network Polymer Network Architecture Rigid->Network Leads to More Uniform Network Flexible->Network Leads to More Varied Network MWD Molecular Weight Distribution (PDI) Network->MWD

References

Navigating Nucleophilic Substitution: A Kinetic Comparison of Bis(chloromethyl)dimethylsilane and Other Chlorosilanes

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Bis(chloromethyl)dimethylsilane presents a unique reactivity profile due to the presence of two reactive chloromethyl groups attached to a central silicon atom. This bifunctionality allows for the sequential substitution of the two chlorine atoms, offering a pathway to complex molecular architectures. The reactivity of the C-Cl bond in this compound is influenced by the electron-donating nature of the dimethylsilyl group, which is expected to affect the rates of nucleophilic substitution reactions compared to simple alkyl chlorides and other chlorosilanes. This guide will delve into the theoretical underpinnings of its reactivity, propose a detailed experimental protocol for its kinetic analysis, and offer a qualitative comparison with other relevant chlorosilanes.

Understanding the Reactivity Landscape

Nucleophilic substitution reactions are fundamental in organic synthesis. The reactivity of a substrate in these reactions is primarily governed by the nature of the leaving group, the stability of the carbocation intermediate (for SN1 reactions), and steric hindrance at the reaction center (for SN2 reactions).

In the case of this compound, the substitution occurs at the carbon atom of the chloromethyl group, not directly at the silicon center. The reaction can proceed via either an SN1 or SN2 mechanism, depending on the reaction conditions and the nucleophile.

Expected Reactivity of this compound:

  • Electronic Effects: The silicon atom is less electronegative than carbon and can act as an electron-donating group through hyperconjugation and the alpha-silicon effect. This effect can stabilize an adjacent carbocation, potentially favoring an SN1 pathway under appropriate conditions.

  • Steric Hindrance: The dimethylsilyl group is sterically bulky, which might hinder the backside attack required for an SN2 reaction. However, the reaction center is a primary carbon, which generally favors the SN2 mechanism.

  • Bifunctionality: The presence of two reactive sites means that the first substitution reaction will yield a monosubstituted product. The electronic nature of the newly introduced group will influence the reactivity of the second chloromethyl group.

Comparative Analysis with Other Chlorosilanes

A direct quantitative comparison of reaction rates is challenging due to the lack of published kinetic data for this compound. However, a qualitative comparison based on structural differences can be made.

CompoundStructureExpected Relative Reactivity in SubstitutionRationale
This compound (CH₃)₂Si(CH₂Cl)₂ModerateThe α-silicon effect may enhance reactivity compared to simple alkyl chlorides. Steric hindrance from the dimethylsilyl group could temper this effect. The reactivity of the second C-Cl bond will be influenced by the product of the first substitution.
Chlorotrimethylsilane (CH₃)₃SiClHigh (at Si-Cl)Substitution occurs directly at the silicon center, which is highly susceptible to nucleophilic attack due to the polarity of the Si-Cl bond and the ability of silicon to expand its coordination sphere.
tert-Butyl Chloride (CH₃)₃CClHigh (SN1)Readily forms a stable tertiary carbocation, leading to rapid SN1 reactions.
n-Butyl Chloride CH₃(CH₂)₃ClLow (SN2)As a primary alkyl halide, it reacts via the SN2 mechanism, which is generally slower than SN1 reactions of tertiary halides.

Note: This table presents a qualitative prediction of reactivity. Actual reaction rates will be highly dependent on the specific nucleophile, solvent, and temperature.

Experimental Protocol for Kinetic Analysis

To quantitatively assess the reactivity of this compound, a detailed kinetic study is required. The following protocol outlines a general approach for a comparative kinetic analysis using a common nucleophilic substitution reaction, such as the reaction with iodide ion (Finkelstein reaction).

Objective: To determine the rate constants for the substitution reactions of this compound and other selected chlorosilanes with sodium iodide in acetone.

Materials:

  • This compound

  • Chlorotrimethylsilane

  • tert-Butyl chloride

  • n-Butyl chloride

  • Sodium iodide (anhydrous)

  • Acetone (anhydrous)

  • Standardized sodium thiosulfate solution

  • Starch indicator solution

  • Deionized water

Procedure:

  • Reaction Setup: Prepare solutions of known concentrations of each chlorosilane and sodium iodide in anhydrous acetone in separate volumetric flasks.

  • Kinetic Runs:

    • Equilibrate the chlorosilane and sodium iodide solutions to a constant temperature in a thermostated water bath.

    • Initiate the reaction by mixing equal volumes of the two solutions in a reaction vessel. Start a stopwatch simultaneously.

    • At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a known volume of cold deionized water.

  • Analysis:

    • Titrate the liberated iodine in the quenched aliquot with a standardized solution of sodium thiosulfate using a starch indicator. The amount of iodine formed is stoichiometrically related to the amount of chloride displaced.

  • Data Analysis:

    • Calculate the concentration of the chlorosilane at each time point.

    • Plot the appropriate concentration-time function (e.g., ln[chlorosilane] vs. time for a pseudo-first-order reaction) to determine the rate constant.

    • Repeat the experiment at different temperatures to determine the activation energy.

Logical Workflow for Kinetic Analysis

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_soln Prepare Stock Solutions (Chlorosilanes, NaI) thermostat Thermostat Solutions prep_soln->thermostat mix Mix Reactants & Start Timer thermostat->mix aliquot Withdraw Aliquots at Timed Intervals mix->aliquot quench Quench Reaction aliquot->quench titrate Titrate with Sodium Thiosulfate quench->titrate calc_conc Calculate [Chlorosilane] titrate->calc_conc plot Plot Kinetic Data calc_conc->plot det_k Determine Rate Constant (k) plot->det_k G A This compound (Cl-CH2)2Si(CH3)2 B Monosubstituted Intermediate (Nu-CH2)(Cl-CH2)Si(CH3)2 A->B k1 Cl1 Cl- C Disubstituted Product (Nu-CH2)2Si(CH3)2 B->C k2 Cl2 Cl- Nu1 Nucleophile (Nu-) Nu1->B Nu2 Nucleophile (Nu-) Nu2->C

Decoding Surface Nanotexture: A Comparative Guide to Silane Modifications via AFM Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the ability to precisely control surface properties at the nanoscale is paramount. Silanization is a widely adopted technique for functionalizing surfaces, and Atomic Force Microscopy (AFM) provides an unparalleled window into the morphological changes that ensue. This guide offers a comparative analysis of how different silane molecules alter surface topography, supported by quantitative data and detailed experimental protocols.

The choice of silane and deposition method profoundly impacts the resulting surface morphology, influencing everything from cellular adhesion to the performance of biosensors. Understanding these nanoscale differences is crucial for optimizing surface-dependent applications. Here, we compare the effects of various aminosilanes and fluoroalkylsilanes on substrate surfaces, as revealed by AFM imaging.

Comparative Analysis of Surface Morphology

The selection of a silane modifier dictates the ultimate surface characteristics. Key factors include the number of reactive groups on the silane, its molecular length, and the deposition method employed. The following table summarizes quantitative AFM data from studies comparing different silane modifications on glass and silicon substrates.

Silane TypeSubstrateDeposition MethodKey FindingsSurface Roughness (RMS/Ra)Reference
Aminosilanes
(3-Aminopropyl)triethoxysilane (APTES)Silicon DioxideAqueous SolutionSmooth, monolayer-like films comparable to vapor-phase deposition.~0.2 nm (RMS)[1]
(3-Aminopropyl)trimethoxysilane (APTMS)SiliconToluene SolutionForms a relatively rough layer with a high density of islands due to polymerization.0.28 nm (Ra)[2]
3-Aminopropylethoxydimethylsilane (APREMS)SiliconToluene SolutionResults in a more ordered, monolayer-like layer with a thickness of approximately 0.5 nm.N/A[2]
Mono-aminosilane (APS)GlassDip-coatingProduces a smoother surface compared to DETA.0.15 nm (RMS)[3]
Tri-aminosilane (DETA)GlassDip-coatingResults in a slightly rougher surface, potentially due to the longer silane linker length.0.207 nm (RMS)[3]
Fluoroalkylsilane
Fluoroalkylsilane (FAS) Modified Sol-GelN/ASol-GelTransitions from a smooth surface (base sol-gel) to a rough texture with spherical humps, enhancing hydrophobicity.N/A[4]
Unmodified Surfaces
Pre-cleaned GlassGlassN/ASurface roughness below 1 nm.< 1 nm[5]
Uncoated Silicon WaferSiliconN/ASmooth surface without islands.0.09 nm (Ra)[2]

Visualizing the Experimental Workflow

To ensure reproducibility and clarity, the experimental process for silanization and subsequent AFM analysis can be broken down into distinct stages. The following diagram illustrates a typical workflow.

experimental_workflow cluster_prep Substrate Preparation cluster_silanization Silanization cluster_analysis AFM Analysis start Start: Select Substrate (e.g., Glass, Silicon) cleaning Substrate Cleaning (e.g., Piranha solution, O2 Plasma) start->cleaning rinsing Rinsing & Drying cleaning->rinsing solution_prep Prepare Silane Solution (e.g., in Toluene or Aqueous Solution) rinsing->solution_prep deposition Silane Deposition (e.g., Dip-coating, Vapor Phase) solution_prep->deposition curing Curing/Annealing deposition->curing imaging AFM Imaging (Tapping Mode) curing->imaging data_analysis Data Analysis (e.g., Roughness Calculation) imaging->data_analysis end End: Comparative Morphology Data data_analysis->end

A generalized workflow for surface modification with silanes and subsequent AFM analysis.

Influence of Silane Properties on Surface Morphology

The chemical structure of the silane molecule is a primary determinant of the final surface topography. The number of reactive alkoxy or halogen groups, the length of the alkyl chain, and the nature of the functional group all play a critical role.

logical_relationship cluster_silane Silane Properties cluster_morphology Resulting Surface Morphology reactive_groups Number of Reactive Groups polymerization Degree of Polymerization/Cross-linking reactive_groups->polymerization More groups lead to higher polymerization chain_length Alkyl Chain Length layer_order Layer Order & Uniformity chain_length->layer_order Longer chains can lead to more ordered layers functional_group Terminal Functional Group surface_energy Surface Energy (Hydrophobicity/Hydrophilicity) functional_group->surface_energy e.g., -NH2 (hydrophilic), -CF3 (hydrophobic) roughness Surface Roughness polymerization->roughness Increased polymerization can increase roughness layer_order->roughness Higher order generally leads to lower roughness surface_energy->roughness Can influence aggregation and island formation

Logical relationship between silane properties and the resulting surface morphology.

Detailed Experimental Protocols

Reproducibility is key in surface science. The following are generalized yet detailed protocols for silanization and AFM imaging based on common practices found in the literature.

Protocol 1: Solution-Phase Silanization of Silicon/Glass Substrates
  • Substrate Cleaning:

    • Immerse silicon or glass substrates in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30-60 minutes to remove organic residues and hydroxylate the surface. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.

    • Alternatively, for a less aggressive cleaning, sonicate the substrates in a sequence of acetone, isopropanol, and deionized water for 15 minutes each.

    • An oxygen plasma treatment for 5-10 minutes can also be effective for cleaning and hydroxylation.[2]

    • Rinse the substrates thoroughly with deionized water and dry with a stream of nitrogen gas.

  • Silane Deposition:

    • Prepare a 1-3% (v/v) solution of the desired silane (e.g., APTES, APTMS) in an appropriate solvent. Anhydrous toluene is commonly used for moisture-sensitive silanes to control polymerization.[2] For some aminosilanes, an aqueous solution (e.g., 95% acetone/water) can be used.[5]

    • Immerse the cleaned and dried substrates in the silane solution for a duration ranging from 1 to 24 hours at room temperature.[2][5] The deposition time can be optimized to control layer thickness.

    • After deposition, rinse the substrates with the solvent (e.g., toluene or acetone) to remove excess, unbound silane.

  • Curing:

    • Cure the silanized substrates by baking them in an oven at 110-120°C for 30-60 minutes. This step promotes the formation of covalent siloxane bonds with the surface and cross-linking within the silane layer.

Protocol 2: AFM Imaging
  • Instrument Setup:

    • Use an Atomic Force Microscope (e.g., Digital Instruments Dimension™ 3100) for imaging.[3]

    • Select appropriate AFM probes (e.g., silicon tips) for tapping mode imaging. Tapping mode is preferred for soft organic layers to minimize sample damage.[2]

  • Imaging Parameters:

    • Perform scanning in ambient air or in a liquid cell, depending on the experimental requirements.

    • Set the scan size to be representative of the surface, for example, 5 µm x 5 µm.[3] It is good practice to image multiple spots on each sample to ensure the observed morphology is representative.

    • Adjust the scan rate, setpoint, and gains to obtain high-quality, stable images with minimal noise and artifacts.

  • Data Analysis:

    • Use the AFM software to flatten the images and remove any bowing or tilt.

    • Calculate the root mean square (RMS) roughness and average roughness (Ra) over representative areas of the scanned images. These quantitative metrics are essential for comparing the smoothness of different surfaces.

By carefully selecting the silane and deposition parameters, and by using AFM to characterize the resulting surface, researchers can tailor substrate morphology for a wide array of applications in drug development and biomedical research.

References

A Comparative Analysis of Elastomer Mechanical Properties with Various Crosslinking Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Crosslinking Agent for Elastomeric Applications.

The choice of crosslinking agent is a critical determinant of the final mechanical properties of an elastomer, influencing its suitability for a vast range of applications, from industrial seals and automotive components to specialized equipment in drug development and manufacturing. This guide provides a comparative study of the mechanical properties of elastomers crosslinked with three common types of agents: sulfur, peroxide, and urethane. The data presented is compiled from various scientific studies to offer a comprehensive overview for material selection and development.

Comparative Mechanical Properties of Crosslinked Elastomers

The following table summarizes the typical mechanical properties of Ethylene Propylene Diene Monomer (EPDM) and Styrene-Butadiene Rubber (SBR) crosslinked with sulfur and peroxide systems. Data for urethane crosslinking is presented for polyurethane elastomers to provide a reference for the properties achievable with this chemistry. Direct comparative data for urethane crosslinking of EPDM and SBR is less commonly published.

ElastomerCrosslinking AgentTensile Strength (MPa)Elongation at Break (%)Hardness (Shore A)Modulus at 100% Elongation (MPa)Key Characteristics & Trade-offs
EPDM Sulfur 10 - 20300 - 60040 - 901 - 5Good flexibility and dynamic properties, cost-effective. Lower heat and compression set resistance.[1][2]
Peroxide 15 - 25200 - 50050 - 902 - 8Superior heat resistance, low compression set, better chemical durability. Can be more expensive and have lower tear strength.[1][3]
Combined Sulfur/Peroxide > 20> 40060 - 803 - 7Can offer a synergistic balance of properties, including improved tensile strength compared to single systems.[4]
SBR Sulfur 15 - 25400 - 60050 - 801.5 - 4Good abrasion resistance and tensile strength. Moderate heat and ozone resistance.
Peroxide 10 - 20300 - 50060 - 852 - 6Improved heat aging resistance compared to sulfur-cured SBR. May have lower tensile and tear strength.
Polyurethane Elastomer Urethane (Isocyanate) 10 - 50300 - 70030 - 952 - 15High tensile strength, excellent abrasion and tear resistance. Properties are highly tunable. Can be sensitive to moisture during processing.[5][6]

Note: The values presented are typical ranges and can vary significantly based on the specific formulation, including the type and amount of filler, plasticizer, and other additives.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of elastomer mechanical properties.

Sample Preparation

1. Sulfur Vulcanization of EPDM/SBR:

  • Mixing: The elastomer (EPDM or SBR) is mixed in a two-roll mill or an internal mixer (e.g., Banbury mixer).

  • Ingredient Addition: A typical formulation includes the elastomer, a reinforcing filler (like carbon black or silica), a plasticizer (e.g., paraffinic oil), activators (zinc oxide and stearic acid), accelerators (e.g., MBTS, CBS), and sulfur. The ingredients are added in a specific sequence to ensure proper dispersion.

  • Curing: The compounded rubber is then compression molded into sheets of desired thickness at a specific temperature and time (e.g., 160°C for 20 minutes). The precise conditions depend on the accelerator system used.

2. Peroxide Curing of EPDM/SBR:

  • Mixing: Similar to sulfur vulcanization, the elastomer and other ingredients are mixed in a mill or internal mixer.

  • Ingredient Addition: The formulation typically includes the elastomer, filler, plasticizer, and an organic peroxide (e.g., dicumyl peroxide). Co-agents like triallyl cyanurate (TAC) or trimethylolpropane trimethacrylate (TMPTMA) may be added to improve crosslinking efficiency. Acidic fillers should be avoided as they can interfere with the peroxide cure.

  • Curing: The mixture is cured in a compression mold at a higher temperature than sulfur vulcanization (e.g., 180°C for 15 minutes). The curing temperature is chosen based on the decomposition temperature of the peroxide.

3. Urethane Crosslinking of Polyurethane Elastomers:

  • Mixing: This typically involves a two-component system. A prepolymer containing isocyanate groups is mixed with a curative containing hydroxyl or amine groups.

  • Degassing: The mixture is degassed under vacuum to remove any air bubbles.

  • Curing: The mixture is then cast into a mold and cured. Curing can occur at room temperature or be accelerated by heating, depending on the specific system. Post-curing at an elevated temperature is often performed to ensure complete reaction and stable properties.

Mechanical Property Testing

1. Tensile Strength, Elongation at Break, and Modulus (ASTM D412):

  • Specimen Preparation: Dumbbell-shaped specimens are cut from the cured elastomer sheets using a die.[7][8]

  • Test Procedure: The thickness and width of the narrow section of the dumbbell are measured. The specimen is then placed in the grips of a tensile testing machine. The grips are separated at a constant rate (typically 500 mm/min) until the specimen breaks.[7][9]

  • Data Acquisition: The force required to stretch the specimen and the corresponding elongation are recorded.

  • Calculations:

    • Tensile Strength: The maximum force recorded before rupture divided by the original cross-sectional area of the specimen.[8]

    • Elongation at Break: The percentage increase in length of the specimen at the point of rupture compared to its original length.[8]

    • Modulus: The stress (force per unit area) at a specific elongation (e.g., 100%).[10]

2. Hardness (ASTM D2240):

  • Apparatus: A durometer (typically Shore A for elastomers) is used.[11][12]

  • Specimen Preparation: The test specimen should have a minimum thickness of 6 mm and a flat surface.[11]

  • Test Procedure: The durometer is pressed firmly against the specimen, ensuring the presser foot is parallel to the surface. The hardness reading is taken immediately after the presser foot is in full contact with the specimen.[12] Multiple readings are taken at different locations on the specimen, and the average value is reported.[11]

Visualization of Crosslinking Agent Selection Workflow

The following diagram illustrates a logical workflow for selecting a crosslinking agent based on the desired mechanical properties of the final elastomeric product.

Crosslinking_Agent_Selection start Define a 'Primary Performance 'Requirement heat_resistance High Heat 'Resistance '(>150°C) start->heat_resistance dynamic_properties Good Dynamic 'Properties/ 'Flexibility start->dynamic_properties abrasion_tear High Abrasion/ Tear Resistance start->abrasion_tear peroxide Peroxide 'Crosslinking' heat_resistance->peroxide sulfur Sulfur 'Crosslinking' dynamic_properties->sulfur urethane Urethane 'Crosslinking' abrasion_tear->urethane compression_set Low Compression 'Set Required?' peroxide->compression_set Consider Secondary 'Requirements' cost_consideration Cost-Effective? sulfur->cost_consideration Consider Secondary 'Requirements' final_selection_urethane Final Selection: 'Urethane' urethane->final_selection_urethane If Highest Performance 'is Paramount' final_selection_peroxide Final Selection: 'Peroxide' cost_consideration->final_selection_peroxide No final_selection_sulfur Final Selection: 'Sulfur' cost_consideration->final_selection_sulfur Yes compression_set->cost_consideration No compression_set->final_selection_peroxide Yes

Caption: Workflow for selecting a crosslinking agent based on primary performance needs.

References

Evaluating the long-term stability of surfaces functionalized with different silanes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the reliability of surface functionalization is paramount. Silanization is a widely employed technique for modifying the surface properties of various substrates, enabling applications from biocompatible coatings to advanced biosensors. However, the long-term stability of these functionalized surfaces is a critical factor that dictates their performance and longevity. This guide provides an objective comparison of the stability of surfaces functionalized with different silanes, supported by experimental data, to aid in the selection of the most robust surface modification strategy.

The stability of a silane layer is influenced by several factors, including the type of silane, the deposition method, and the environmental conditions to which it is exposed. Degradation of the silane layer, primarily through the hydrolysis of siloxane bonds (Si-O-Si), can lead to a loss of surface functionality and compromised device performance.[1] This guide delves into the hydrolytic, thermal, and environmental stability of common silanes to provide a comprehensive overview for informed decision-making.

Hydrolytic Stability: Resisting Aqueous Environments

The hydrolytic stability of silane coatings is crucial for applications in aqueous or high-humidity environments. The primary degradation mechanism is the hydrolysis of the siloxane bonds that anchor the silane to the substrate and cross-link the silane molecules. This process can be influenced by pH and the chemical structure of the silane itself.[2][3]

Aminosilanes, while popular for their versatile reactivity, can exhibit limited hydrolytic stability due to the amine functionality catalyzing the hydrolysis of siloxane bonds.[4] In contrast, alkyl and perfluoroalkyl silanes generally offer greater resistance to hydrolysis due to the inert nature of their organic chains. The stability can be further enhanced by using cross-linking silanes, which create a more densely packed and water-resistant siloxane network.

Below is a comparative summary of the hydrolytic stability of various silanes, primarily assessed by the change in water contact angle after immersion in an aqueous environment. A smaller change indicates greater stability.

Silane TypeSilaneSubstrateDeposition MethodHydrolytic ChallengeInitial Water Contact Angle (°)Final Water Contact Angle (°)Change in Contact Angle (%)Reference
Aminosilane3-Aminopropyltriethoxysilane (APTES)Silicon DioxideAqueous Solution21 hours in water~45<10 (complete removal)~ -78[5]
Aminosilane3-Aminopropyltriethoxysilane (APTES)Silicon DioxideToluene Solution21 hours in water~45<10 (complete removal)~ -78[5]
Aminosilane3-Aminopropyltriethoxysilane (APTES)Silicon DioxideVapor Phase21 hours in water40 ± 1~20-50[5]
Aminosilane3-Aminopropyl methyl diethoxysilane (APMDES)Silicon DioxideToluene Solution21 hours in water55.3 ± 0.9~35~ -37[5]
Aminosilane3-Aminopropyl methyl diethoxysilane (APMDES)Silicon DioxideVapor Phase21 hours in water53.9 ± 0.7~38~ -30[5]
Aminosilane3-Aminopropyl dimethyl ethoxysilane (APDMES)Silicon DioxideToluene Solution21 hours in water59.2 ± 0.5<10 (complete removal)~ -83[5]
Aminosilane3-Aminopropyl dimethyl ethoxysilane (APDMES)Silicon DioxideVapor Phase21 hours in water59.0 ± 0.8~40~ -32[5]
AlkylsilaneOctadecyltrichlorosilane (OTS)GlassDip Coating24 hours waterfall simulation109.3 ± 3.8~105~ -4[6]
PerfluoroalkylsilanePerfluorooctyltrichlorosilane (PFOTS)GlassDip Coating24 hours waterfall simulation114.9 ± 1.0~112~ -2.5[6]
AlkylsilaneOctadecyltrimethoxysilane (ODTMS)Aluminum AlloyDip Coating~30 days in water~110~80~ -27[7]

Thermal Stability: Performance at Elevated Temperatures

The thermal stability of silane coatings is critical for applications involving high-temperature processing or operation. Thermogravimetric analysis (TGA) is a common technique used to evaluate thermal stability by measuring the weight loss of a material as a function of temperature. The onset of decomposition temperature is a key indicator of thermal stability. Generally, silanes with stable organic functionalities and strong covalent bonds to the substrate exhibit higher thermal stability.

Silane TypeSilaneSubstrate/MaterialOnset of Decomposition (°C)Reference
AlkylsilaneOctyltrichlorosilane (OTS) on mesoporous SiO2Mesoporous Silica~230[7]
Perfluoroalkylsilane1H,1H,2H,2H-perfluorodecyl triethoxysilane (PFDS)Hydroxylated Silicon~350[8]
Aminosilane3-Aminopropyltriethoxysilane (APTES) modified silicaSilica Nanoparticles~250[9]
AlkylsilaneOctyltriethoxysilane (OTES) modified silicaSilica Nanoparticles~300[9]
Non-fluorinated AlkylsilaneOctadecyltrichlorosilane treated date palm fibersDate Palm Fibers>400[10]
Fluorinated AlkylsilaneTrichloro(1H,1H,2H,2H-perfluorooctyl)silane treated date palm fibersDate Palm Fibers>400[10]

Environmental Stability: Long-Term Performance in Real-World Conditions

Beyond controlled laboratory conditions, the long-term stability of functionalized surfaces in real-world environments is a key determinant of their practical utility. Outdoor exposure tests subject the coatings to a combination of stressors, including UV radiation, temperature fluctuations, humidity, and precipitation.

A comparative study on alkyl- and perfluoroalkyl silane coatings on glass exposed to outdoor conditions for 8 weeks, with temperatures ranging from -16 to 24°C and experiencing rain, snow, and sun, revealed the superior stability of the perfluoroalkylsilane.[6]

SilaneSubstrateInitial Water Contact Angle (°)Water Contact Angle after 8 Weeks Outdoor Exposure (°)Change in Contact Angle (%)Reference
Octadecyltrichlorosilane (OTS)Regular Glass109.3 ± 3.8~95 (with notable decline in some samples)~ -13[6]
Perfluorooctyltrichlorosilane (PFOTS)Regular Glass114.9 ± 1.0~110 (relatively stable)~ -4.3[6]
Octadecyltrichlorosilane (OTS)Nanotextured Glass138.9 ± 0.6~130~ -6.4[6]
Perfluorooctyltrichlorosilane (PFOTS)Nanotextured Glass148.4 ± 3.4~145~ -2.3[6]

The higher stability of PFOTS can be attributed to the stronger C-F bonds compared to the C-H bonds in OTS.[6]

Experimental Protocols

Accurate and reproducible evaluation of silane stability relies on standardized experimental procedures. The following sections detail common protocols for substrate preparation, silanization, and stability testing.

Substrate Cleaning and Hydroxylation

A pristine and well-hydroxylated surface is crucial for uniform and stable silane deposition.

Objective: To remove organic contaminants and generate surface hydroxyl (-OH) groups.

Procedure:

  • Solvent Cleaning: Sonicate the substrates sequentially in a series of solvents such as acetone and isopropanol for 15 minutes each to remove organic residues.[11]

  • Drying: Dry the substrates under a stream of inert gas (e.g., nitrogen or argon).

  • Oxidative Cleaning (Piranha Solution - EXTREME CAUTION ):

    • Prepare a piranha solution by carefully adding hydrogen peroxide (H₂O₂) to sulfuric acid (H₂SO₄) (typically in a 1:3 volume ratio). Warning: Piranha solution is extremely corrosive and reacts violently with organic materials. It must be handled with extreme care in a chemical fume hood with appropriate personal protective equipment.

    • Immerse the cleaned substrates in the piranha solution for 15-30 minutes.

  • Rinsing: Thoroughly rinse the substrates with copious amounts of deionized water.

  • Drying: Dry the substrates with a stream of inert gas and, if necessary, bake in an oven at a temperature such as 110-120°C to remove residual water before silanization.[11]

Solution-Phase Silanization

This method involves the immersion of the substrate in a silane solution.

Objective: To form a silane layer on the substrate from a liquid phase.

Procedure:

  • Solution Preparation: Prepare a solution of the desired silane (e.g., 1-2% v/v) in an anhydrous organic solvent (e.g., toluene or hexane) inside a controlled environment with low humidity, such as a glove box, to prevent premature hydrolysis and polymerization of the silane in the solution.[11] For some aminosilanes, an aqueous-alcoholic solution can be used.[5]

  • Immersion: Immerse the cleaned and dried substrates in the silane solution for a specific duration, which can range from a few minutes to several hours, depending on the silane and desired layer thickness.[5][11]

  • Rinsing: After immersion, remove the substrates from the solution and rinse them sequentially with the anhydrous solvent and another solvent like ethanol or isopropanol to remove excess, unbound silane molecules.[11]

  • Curing: Cure the coated substrates by baking them in an oven at a specific temperature (e.g., 110-120°C) for 30-60 minutes. This step promotes the formation of covalent siloxane bonds with the substrate and enhances cross-linking within the silane layer.[11]

Vapor-Phase Silanization

This method involves exposing the substrate to silane vapor and is often preferred for producing monolayer coatings.

Objective: To deposit a thin, uniform silane layer from the gas phase.

Procedure:

  • Substrate Placement: Place the cleaned and dried substrates in a sealed reaction chamber, such as a vacuum desiccator.

  • Silane Source: Place a small, open container of the neat silane inside the chamber, ensuring it does not come into direct contact with the substrates.[12]

  • Deposition: Evacuate the chamber to a low pressure. The deposition can be carried out at room temperature or by heating the chamber to a specific temperature (e.g., 70-90°C) to increase the vapor pressure of the silane.[12][13] The deposition time can vary from a few hours to overnight.[12]

  • Post-Deposition Treatment: After the desired deposition time, vent the chamber with an inert gas. The substrates are typically rinsed with a solvent to remove any loosely bound molecules and then cured in an oven.[12]

Evaluation of Hydrolytic Stability

Objective: To assess the stability of the silane coating upon exposure to an aqueous environment.

Procedure:

  • Initial Characterization: Measure the initial properties of the freshly prepared silanized surface. The most common and straightforward method is the measurement of the static water contact angle. Other techniques like ellipsometry (for thickness) or X-ray Photoelectron Spectroscopy (XPS) (for elemental composition) can also be used.[12]

  • Hydrolytic Challenge: Immerse the functionalized substrates in deionized water or a specific buffer solution at a controlled temperature (e.g., 40°C) for a defined period, which can range from hours to several days or weeks.[7][12]

  • Post-Immersion Characterization: After the immersion period, remove the substrates, rinse them with deionized water, and dry them with an inert gas.

  • Analysis: Re-measure the water contact angle and other properties. The change in these properties is an indicator of the hydrolytic stability of the silane layer.[12]

Evaluation of Thermal Stability

Objective: To determine the temperature at which the silane coating starts to decompose.

Procedure:

  • Sample Preparation: Scrape or otherwise remove a sufficient amount of the silanized coating from the substrate for analysis. For coatings on nanoparticles, the functionalized particles can be used directly.[14]

  • Thermogravimetric Analysis (TGA):

    • Place a small, known mass of the sample into a TGA crucible.

    • Heat the sample in a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10°C/min) over a defined temperature range.[15]

  • Data Analysis: The TGA instrument records the mass of the sample as a function of temperature. The temperature at which a significant weight loss begins is taken as the onset of decomposition, indicating the thermal stability limit of the coating.[14]

Visualizing Silanization and Stability Testing

To further clarify the processes described, the following diagrams illustrate the key chemical reactions and a typical experimental workflow.

Silanization_Mechanism reactant reactant product product process process Silane R-Si(OR')₃ (Alkoxysilane) Hydrolysis Hydrolysis Silane->Hydrolysis + 3H₂O Water H₂O Water->Hydrolysis Substrate Substrate-OH Condensation Condensation Substrate->Condensation HydrolyzedSilane R-Si(OH)₃ (Silanetriol) HydrolyzedSilane->Condensation CondensedSilane Substrate-O-Si(OH)₂-R Crosslinking Cross-linking CondensedSilane->Crosslinking + R-Si(OH)₃ CrosslinkedNetwork Cross-linked Polysiloxane Network Hydrolysis->HydrolyzedSilane - 3R'OH Condensation->CondensedSilane - H₂O Crosslinking->CrosslinkedNetwork - H₂O

Caption: General mechanism of surface silanization.

Stability_Workflow start_end start_end process process decision decision data data Start Start SubstratePrep Substrate Cleaning & Hydroxylation Start->SubstratePrep Silanization Silanization (Solution or Vapor Phase) SubstratePrep->Silanization InitialChar Initial Characterization (e.g., Contact Angle, XPS) Silanization->InitialChar StabilityTest Long-Term Stability Test (Hydrolytic, Thermal, or Environmental) InitialChar->StabilityTest PostChar Post-Test Characterization StabilityTest->PostChar DataAnalysis Data Analysis & Comparison PostChar->DataAnalysis End End DataAnalysis->End

Caption: Experimental workflow for evaluating silane stability.

References

Navigating the Crosslinking Frontier: A Cost-Benefit Analysis of Bis(chloromethyl)dimethylsilane in Large-Scale Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development and material science, the selection of appropriate reagents is a critical decision that balances cost, performance, and scalability. This guide provides a comprehensive cost-benefit analysis of Bis(chloromethyl)dimethylsilane for large-scale synthesis, comparing it with common alternatives and providing the necessary experimental context for informed decision-making.

This compound, a bifunctional organosilicon compound, serves as a valuable crosslinking agent and synthetic intermediate. Its utility in creating stable siloxane linkages and functionalizing organic molecules makes it a candidate for various industrial applications, including the production of silicone elastomers, resins, and specialty polymers. However, its adoption in large-scale manufacturing necessitates a thorough evaluation of its economic viability and performance against other established crosslinking technologies.

Cost Analysis: A Comparative Overview

The economic feasibility of a chemical process is a primary driver in large-scale synthesis. The following table provides a comparative cost analysis of this compound and other silylating agents. It is important to note that the prices for this compound are based on laboratory-scale quantities and are expected to be significantly lower for bulk industrial purchases. The costs for alternative silylating agents are provided for context but they may not be direct functional replacements for all crosslinking applications.

ReagentSupplier ExamplePrice (USD)ScaleNotes
This compound Gelest~$10.27/g750 gPrice for a larger lab-scale quantity.[1]
TCI America$40.95/g10 gLaboratory research quantity.
Sigma-AldrichPrice not readily available--
Trimethylsilyl chloride (TMSCl) Sigma-Aldrich~$0.50/mL-A common, cost-effective silylating agent, but monofunctional.
N,O-Bis(trimethylsilyl)acetamide (BSA) Sigma-Aldrich~$2.80/mL-A widely used silylating agent.
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) Sigma-Aldrich~$8.00/g-Offers higher reactivity than BSA.
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) Sigma-Aldrich~$16.00/mL-A highly reactive silylating agent that produces volatile by-products.

Disclaimer: Prices are subject to change and may vary between suppliers and regions. The prices for alternative silylating agents are for comparison of general costs within the organosilicon market and do not represent direct functional equivalents for crosslinking.

Performance and Applications in Large-Scale Synthesis

This compound's primary large-scale application is as a crosslinking agent in the synthesis of silicone polymers, particularly elastomers and resins. The two chloromethyl groups provide reactive sites for forming stable bonds with other polymer chains, leading to a three-dimensional network structure. This network enhances the material's mechanical strength, thermal stability, and chemical resistance.

Alternatives to this compound

A variety of alternative crosslinking agents are utilized in the polymer industry, each with its own set of advantages and disadvantages. The choice of a suitable alternative depends on the specific polymer system, desired properties of the final product, and processing conditions.

  • Vinyl-Functional Silanes (e.g., Vinyltrimethoxysilane - VTMS): These compounds are widely used in the silane grafting and crosslinking of polyolefins.[2] The crosslinking occurs via a free-radical reaction, often initiated by peroxides. This method is well-established and can be cost-effective.

  • Epoxy-Functional Silanes and Organic Epoxides: Diepoxides are another important class of crosslinkers that react with various functional groups, such as amines and hydroxyls, to form highly durable networks. They are common in the formulation of adhesives, coatings, and composites.

  • Peroxide-Based Crosslinkers: Organic peroxides are frequently used for the vulcanization of silicone rubber.[3] They are effective and relatively inexpensive, but the curing process can sometimes be influenced by the presence of air.

  • Platinum-Based Catalysts: Used in addition-curing silicone systems, platinum catalysts offer fast cure rates at room or elevated temperatures and produce high-purity elastomers suitable for medical applications. However, the cost of platinum can be a significant factor.

  • Natural Crosslinking Agents (e.g., Genipin, Citric Acid): For applications in biomaterials and hydrogels, there is a growing interest in non-toxic, biodegradable crosslinkers derived from natural sources. These are generally more expensive and may have lower crosslinking efficiency compared to synthetic agents.

The performance of this compound as a crosslinker is expected to be comparable to other bifunctional aromatic crosslinkers, such as 4,6-Bis(chloromethyl)-m-xylene, which are known to impart excellent thermal stability to polymers. The rigid dimethylsilyl core of this compound can contribute to the formation of a robust and thermally stable polymer network.

Experimental Protocols

While specific large-scale synthesis protocols using this compound are often proprietary, a general laboratory-scale procedure for the crosslinking of a hydroxyl-terminated polydimethylsiloxane (PDMS) can be outlined as follows. This protocol would require significant optimization for a large-scale industrial process.

General Protocol for Crosslinking of PDMS with this compound

Materials:

  • Hydroxyl-terminated polydimethylsiloxane (PDMS-OH) of desired molecular weight

  • This compound

  • Anhydrous toluene or other suitable aprotic solvent

  • A non-nucleophilic base (e.g., pyridine or a hindered amine)

  • Inert gas (e.g., nitrogen or argon)

Procedure:

  • In a flame-dried, multi-necked flask equipped with a mechanical stirrer, reflux condenser, and an inert gas inlet, dissolve the PDMS-OH in anhydrous toluene.

  • Add the non-nucleophilic base to the solution. The base will act as a scavenger for the HCl generated during the reaction.

  • Slowly add a stoichiometric amount of this compound to the stirred solution at room temperature. The stoichiometry will determine the crosslinking density.

  • After the addition is complete, heat the reaction mixture to a specified temperature (e.g., 80-110 °C) and maintain it for several hours to ensure complete reaction.

  • Monitor the progress of the reaction by measuring the viscosity of the solution or by spectroscopic methods (e.g., FT-IR to observe the disappearance of the -OH stretch).

  • Once the desired level of crosslinking is achieved, cool the reaction mixture.

  • The resulting crosslinked polymer can be isolated by precipitation in a non-solvent (e.g., methanol) and then dried under vacuum.

Note: This is a generalized procedure. The specific reaction conditions, including temperature, reaction time, solvent, and the type and amount of base, will need to be optimized for the specific PDMS polymer and the desired properties of the final crosslinked material.

Visualization of Experimental and Logical Workflows

To aid in the decision-making process and the design of experiments, the following diagrams illustrate a typical experimental workflow for evaluating a new crosslinking agent and a logical flowchart for selecting the most appropriate crosslinker for a given application.

Experimental_Workflow Experimental Workflow for Crosslinker Evaluation A Define Polymer System & Desired Properties B Select Potential Crosslinkers (e.g., BCDMS, VTMS, Diepoxide) A->B C Design Small-Scale Experiments (Varying Crosslinker Concentration, Temperature, Time) B->C D Perform Crosslinking Reactions C->D E Characterize Cured Polymer (Mechanical Testing, Thermal Analysis, Swelling Studies) D->E F Analyze Performance Data E->F G Optimize Reaction Conditions F->G J Final Selection of Crosslinker F->J H Scale-Up to Pilot Plant G->H I Cost Analysis of Scaled-Up Process H->I I->J

Caption: A typical experimental workflow for the evaluation of a new crosslinking agent.

Crosslinker_Selection_Logic Logical Flow for Crosslinker Selection Start Application Requirements Defined? Cost_Constraint Stringent Cost Constraints? Start->Cost_Constraint High_Temp_Stability High Thermal Stability Required? Cost_Constraint->High_Temp_Stability No Select_Peroxide Consider Peroxides or VTMS Cost_Constraint->Select_Peroxide Yes Biocompatibility Biocompatibility a Concern? High_Temp_Stability->Biocompatibility No Select_Aromatic Evaluate Aromatic Crosslinkers (e.g., BCDMS) High_Temp_Stability->Select_Aromatic Yes Fast_Cure Fast Cure at RT Needed? Biocompatibility->Fast_Cure No Select_Natural Investigate Natural Crosslinkers Biocompatibility->Select_Natural Yes Select_Platinum Consider Platinum-Cure System Fast_Cure->Select_Platinum Yes Final_Choice Final Crosslinker Selection Fast_Cure->Final_Choice No Select_Peroxide->Final_Choice Select_Aromatic->Final_Choice Select_Natural->Final_Choice Select_Platinum->Final_Choice

Caption: A decision-making flowchart for selecting a suitable crosslinking agent.

Conclusion and Recommendations

This compound presents a viable option as a crosslinking agent for large-scale synthesis, particularly in applications where high thermal stability and the formation of a robust siloxane network are desired. However, a comprehensive cost-benefit analysis is hampered by the lack of publicly available industrial-scale pricing and direct comparative performance data against its closest competitors.

Key Takeaways:

  • Cost: While laboratory-scale prices are high, the industrial cost of this compound is likely to be substantially lower. A direct inquiry to bulk suppliers is necessary for an accurate economic evaluation.

  • Performance: Based on its chemical structure, this compound is expected to impart good thermal and mechanical properties to crosslinked polymers. However, empirical data from large-scale applications is needed for direct comparison with established crosslinkers like vinyl-functional silanes and peroxides.

  • Alternatives: A wide range of alternative crosslinking technologies exists, each with a distinct cost-performance profile. The optimal choice is highly dependent on the specific application requirements.

For organizations considering the use of this compound in large-scale synthesis, it is recommended to:

  • Engage with multiple suppliers to obtain quotes for industrial quantities to perform a realistic cost analysis.

  • Conduct in-house experimental studies to evaluate the performance of this compound in the specific polymer system of interest, directly comparing it with the current or other potential crosslinking agents.

  • Perform a thorough process safety assessment , as the reaction with this compound will generate hydrogen chloride, which requires appropriate handling and neutralization on a large scale.

By undertaking these steps, researchers, scientists, and drug development professionals can make a well-informed decision on the suitability of this compound for their large-scale synthesis needs, ensuring an optimal balance of cost, performance, and process viability.

References

Safety Operating Guide

Proper Disposal of Bis(chloromethyl)dimethylsilane: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals

The proper disposal of bis(chloromethyl)dimethylsilane is critical to ensure laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe handling and neutralization of this reactive organosilicon compound. Adherence to these protocols is essential to mitigate risks associated with its flammability, corrosivity upon hydrolysis, and potential for causing skin and eye irritation.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound.[1] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a flame-retardant lab coat.[1] Emergency access to a safety shower and eyewash station is mandatory.

Quantitative Hazard Data

For a clear understanding of the hazards associated with this compound, the following table summarizes its key quantitative safety data.

PropertyValueSource
Flash Point46 °C (115 °F)[1][2]
Boiling Point163-164 °C[2]
Density1.075 g/mL at 25 °C[2]
Vapor Density>1 (heavier than air)[1]

Understanding the Reactivity of this compound

A critical aspect of safely disposing of this compound is understanding its reactivity, particularly with water. While chlorosilanes are generally known to react with water to produce hydrochloric acid (HCl), some sources suggest that this compound has a low reactivity with water under neutral conditions.[2][3] However, to ensure a comprehensive and conservative approach to safety, the disposal procedure outlined below assumes that hydrolysis will occur, especially in the presence of a basic solution, leading to the formation of hydrochloric acid which will then be neutralized.

Step-by-Step Laboratory Disposal Protocol

This protocol is designed for the safe neutralization of small quantities (typically up to 10 g) of this compound waste in a laboratory setting.

Materials Needed:

  • A three-necked round-bottom flask of appropriate size (e.g., 250 mL)

  • A magnetic stirrer and stir bar

  • A dropping funnel

  • A condenser

  • A beaker of crushed ice

  • A pH meter or pH paper

  • A solution of 5% sodium hydroxide (NaOH) or a slurry of calcium hydroxide (lime) in water

  • A suitable solvent for rinsing (e.g., acetone)

Experimental Procedure:

  • Preparation: In a fume hood, assemble the three-necked flask with the magnetic stirrer, dropping funnel, and condenser. Place the flask in a beaker of crushed ice to control the reaction temperature.

  • Initial Charge: Add a volume of the 5% sodium hydroxide solution or calcium hydroxide slurry to the flask, sufficient to completely react with the this compound. A general rule is to use a significant molar excess of the base.

  • Controlled Addition: Slowly and carefully add the this compound waste to the dropping funnel. Begin stirring the basic solution in the flask and then add the this compound dropwise to the stirred solution. The rate of addition should be controlled to prevent excessive heat generation. If the reaction becomes too vigorous, stop the addition and allow the mixture to cool.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for several hours to ensure the reaction is complete. The hydrolysis of the chloromethyl groups will produce hydrochloric acid, which will be immediately neutralized by the base.

  • Neutralization Check: Once the reaction is complete, check the pH of the aqueous layer using a pH meter or pH paper. The pH should be between 6 and 8. If the solution is still acidic, add more of the basic solution until the desired pH is reached.

  • Final Disposal: The neutralized aqueous solution can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations. Any organic phase should be collected as hazardous waste. Rinse the glassware with a suitable solvent like acetone, and collect the rinsate as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the safe disposal of this compound.

G start Start: Small Quantity of this compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Fume Hood ppe->fume_hood setup Assemble Reaction Apparatus (Flask, Stirrer, Dropping Funnel, Condenser) fume_hood->setup cool Cool Flask in Ice Bath setup->cool base Add Excess Basic Solution (5% NaOH or Ca(OH)2 slurry) cool->base addition Slow, Dropwise Addition of This compound base->addition reaction Stir for Several Hours at Room Temperature addition->reaction ph_check Check pH of Aqueous Layer (Target: 6-8) reaction->ph_check adjust_ph Adjust pH with Base if Necessary ph_check->adjust_ph adjust_ph->base pH < 6 aqueous_disposal Dispose of Neutralized Aqueous Layer Down the Drain with Water (Check Local Regulations) adjust_ph->aqueous_disposal 6 ≤ pH ≤ 8 organic_disposal Collect Organic Phase and Solvent Rinses as Hazardous Waste aqueous_disposal->organic_disposal end End organic_disposal->end

Caption: Workflow for the safe laboratory disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bis(chloromethyl)dimethylsilane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.